2-Keto palmitic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2570-24-3 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
2-oxohexadecanoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h2-14H2,1H3,(H,18,19) |
InChI Key |
ZVNHILZUTNYFGT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Pathway of 2-Keto Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of 2-keto palmitic acid, a 16-carbon alpha-keto acid. Although not a primary fatty acid in typical metabolic charts, its metabolism is understood through the well-established peroxisomal alpha-oxidation pathway. This pathway is crucial for the degradation of branched-chain fatty acids and, as evidence suggests, straight-chain 2-hydroxy and by extension, 2-keto fatty acids. This document details the enzymatic steps, subcellular localization, and regulatory mechanisms governing this pathway. Furthermore, it presents quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Palmitic acid, a common 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, primarily catabolized through beta-oxidation in the mitochondria. However, modifications to the fatty acid structure, such as the presence of a ketone group at the alpha-carbon (C2), necessitate an alternative metabolic route. The metabolism of this compound is presumed to proceed via the peroxisomal alpha-oxidation pathway. This pathway is classically associated with the degradation of phytanic acid, a branched-chain fatty acid that cannot be processed by beta-oxidation due to its methyl group at the beta-carbon. The alpha-oxidation machinery, however, has been shown to process straight-chain 2-hydroxy fatty acids, which are direct precursors in the hypothetical pathway for this compound.
This guide will construct the metabolic journey of this compound, drawing parallels from the extensively studied alpha-oxidation of phytanic acid and incorporating evidence for the processing of straight-chain substrates by the involved enzymes. Understanding this pathway is critical, as defects in alpha-oxidation are linked to severe metabolic disorders like Adult Refsum disease, and the intermediates of this pathway may have signaling roles in various cellular processes.
The Metabolic Pathway of this compound
The metabolism of this compound is a peroxisomal process that involves the sequential action of several enzymes, resulting in the removal of one carbon unit per cycle. The pathway begins with the reduction of the 2-keto group, followed by activation to its coenzyme A (CoA) ester, and subsequent oxidative decarboxylation.
Subcellular Localization
The entire alpha-oxidation pathway is believed to occur within the peroxisomes.[1][2] These organelles are essential for the metabolism of various lipids, including very long-chain fatty acids and branched-chain fatty acids.[3][4]
Enzymatic Steps
The hypothetical metabolic pathway for this compound is as follows:
-
Reduction to 2-Hydroxy Palmitic Acid: The initial step involves the reduction of the ketone group at the C2 position of this compound to a hydroxyl group, forming 2-hydroxy palmitic acid. This reaction would be catalyzed by a reductase, though the specific enzyme for this substrate has not been definitively identified.
-
Activation to 2-Hydroxypalmitoyl-CoA: The resulting 2-hydroxy palmitic acid is then activated to its CoA ester, 2-hydroxypalmitoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.[5][6]
-
Hydroxylation of Palmitoyl-CoA (Alternative Entry Point): Alternatively, palmitic acid can be hydroxylated at the C2 position to form 2-hydroxy palmitic acid, which then enters the pathway. This hydroxylation is catalyzed by Fatty Acid 2-Hydroxylase (FA2H). The 2-hydroxy palmitic acid is then activated to 2-hydroxypalmitoyl-CoA.[7]
-
Cleavage of 2-Hydroxypalmitoyl-CoA: The key step in alpha-oxidation is the cleavage of 2-hydroxypalmitoyl-CoA by 2-hydroxyacyl-CoA lyase (HACL1) . This thiamine pyrophosphate (TPP)-dependent enzyme breaks the bond between C1 and C2, yielding pentadecanal (a 15-carbon aldehyde) and formyl-CoA .[8][9][10]
-
Oxidation of Pentadecanal: The pentadecanal is then oxidized to pentadecanoic acid (a 15-carbon fatty acid) by an aldehyde dehydrogenase .[1][6]
-
Further Metabolism of Pentadecanoic Acid: Pentadecanoic acid, being a straight-chain fatty acid with an odd number of carbons, can then be activated to pentadecanoyl-CoA and subsequently undergo beta-oxidation.[1]
-
Metabolism of Formyl-CoA: Formyl-CoA is hydrolyzed to formate, which can then be converted to carbon dioxide.[6]
Quantitative Data
Quantitative data for the enzymes involved in the alpha-oxidation of straight-chain fatty acids are limited. The following table summarizes available kinetic parameters, primarily derived from studies on branched-chain substrates or synthetic analogs, which provide an approximation for the metabolism of palmitic acid derivatives.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| 2-Hydroxyacyl-CoA Lyase (HACL1) | 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 (apparent) | Not reported | [11] |
| Phytanoyl-CoA Hydroxylase (PhyH) | Phytanoyl-CoA | Not reported | Not reported | [12] |
Experimental Protocols
Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity
This protocol is adapted from the method used to measure the activity of HACL1 with a radiolabeled substrate.[11]
Principle: The activity of HACL1 is determined by measuring the rate of formation of [14C]formyl-CoA (which is readily hydrolyzed to [14C]formate) from a 2-hydroxy[1-14C]acyl-CoA substrate. The released [14C]formate is then quantified.
Materials:
-
Enzyme source (e.g., purified recombinant HACL1, peroxisomal fraction, or cell lysate)
-
Substrate: 2-hydroxy[1-14C]palmitoyl-CoA (custom synthesis may be required)
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5
-
Bovine Serum Albumin (BSA)
-
Magnesium chloride (MgCl2)
-
Thiamine pyrophosphate (TPP)
-
Stopping solution: Perchloric acid
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction medium with final concentrations of 50 mM Tris-HCl (pH 7.5), 6.6 µM BSA, 0.8 mM MgCl2, and 20 µM TPP.
-
Add the substrate, 2-hydroxy[1-14C]palmitoyl-CoA, to the reaction medium to a final concentration of 40 µM.
-
Initiate the reaction by adding 50 µL of the enzyme source to 200 µL of the reaction medium.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of perchloric acid.
-
The released [14C]formate can be captured and quantified. A common method involves the conversion of formate to 14CO2, which is then trapped and measured by scintillation counting.
-
Calculate the enzyme activity based on the amount of [14C]formate produced per unit time per amount of protein.
Quantification of 2-Hydroxy Palmitic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of 2-hydroxy fatty acids in biological samples.[3][4][13][14]
Principle: Fatty acids, including 2-hydroxy palmitic acid, are extracted from the biological matrix, derivatized to increase their volatility, and then separated and quantified by GC-MS.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., deuterated 2-hydroxy palmitic acid)
-
Solvents for extraction (e.g., chloroform, methanol, hexane)
-
Derivatizing agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, or boron trifluoride in methanol for methylation)
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the tissue sample or use a liquid sample like plasma.
-
Add a known amount of the internal standard.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Isolate the fatty acid fraction, which may involve saponification and subsequent acidification.
-
-
Derivatization:
-
Evaporate the solvent from the extracted fatty acids under a stream of nitrogen.
-
Add the derivatizing agent. For example, for trimethylsilyl (TMS) derivatization, incubate the dried extract with BSTFA and pyridine.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different fatty acid derivatives.
-
Set the mass spectrometer to scan for characteristic ions of the 2-hydroxy palmitic acid derivative and the internal standard. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used for higher sensitivity and specificity.
-
-
Quantification:
-
Identify the peak corresponding to the 2-hydroxy palmitic acid derivative based on its retention time and mass spectrum.
-
Calculate the concentration of 2-hydroxy palmitic acid in the original sample by comparing the peak area of the analyte to that of the internal standard.
-
Regulation of the this compound Metabolic Pathway
The regulation of the alpha-oxidation pathway is not as extensively studied as that of beta-oxidation. However, it is known that the expression of genes involved in peroxisomal fatty acid oxidation is, in part, controlled by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[6][8]
PPARα is a nuclear receptor that acts as a transcription factor.[5] It is activated by fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription.[1][15]
Genes encoding enzymes for peroxisomal beta-oxidation, such as Acyl-CoA Oxidase 1 (ACOX1), are well-established targets of PPARα.[5] While direct regulation of HACL1 by PPARα is an area of ongoing research, the coordinated regulation of peroxisomal metabolism suggests a likely role for PPARα in modulating the alpha-oxidation pathway as well. For instance, studies in Hacl1-deficient mice have shown an upregulation of proteins involved in PPAR signaling.[16]
Visualizations
Metabolic Pathway of this compound
Caption: Hypothetical metabolic pathway of this compound via peroxisomal alpha-oxidation.
Experimental Workflow for HACL1 Activity Assay
Caption: Workflow for the enzymatic assay of 2-hydroxyacyl-CoA lyase (HACL1) activity.
PPARα Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinelipids.ca [marinelipids.ca]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 6. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Synthesis of 2-Keto Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous synthesis of 2-keto palmitic acid. Given the limited direct research on the de novo synthesis of this specific molecule, this document first details the well-established biosynthetic pathway of its precursor, palmitic acid. It then explores the most probable route for the formation of this compound via the alpha-oxidation pathway. Furthermore, this guide outlines the known biological activities of related compounds, potential signaling implications, and detailed experimental protocols for the investigation of this compound in biological samples.
Endogenous Synthesis of the Precursor: Palmitic Acid
The primary pathway for the endogenous production of palmitic acid is de novo fatty acid synthesis. This process occurs in the cytoplasm of lipogenic tissues, primarily the liver and adipose tissue, as well as in lactating mammary glands.[1][2] The synthesis initiates from acetyl-CoA, a central metabolite derived from carbohydrates, amino acids, and other fatty acids.[3][4]
The overall reaction for the synthesis of palmitic acid is:
8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H⁺ → Palmitic acid + 8 CoA + 7 ADP + 7 Pi + 14 NADP⁺ + 6 H₂O
Key Enzymes and Steps in Palmitic Acid Synthesis
The synthesis of palmitic acid is a cyclical process catalyzed by two key enzymatic complexes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).
-
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid synthesis.[1][2] This reaction requires biotin as a cofactor and ATP for energy.[2]
-
Fatty Acid Synthase (FAS): This multifunctional enzyme complex catalyzes the subsequent seven steps of fatty acid synthesis. The growing fatty acid chain is attached to the acyl carrier protein (ACP) domain of the FAS complex. Each cycle involves the addition of a two-carbon unit from malonyl-CoA, followed by a series of reduction, dehydration, and another reduction reaction, with NADPH providing the reducing power.[1][2]
The cycle repeats seven times, elongating the fatty acid chain by two carbons in each cycle, until the 16-carbon palmitoyl-ACP is formed. Finally, a thioesterase cleaves the palmitoyl group from the ACP, releasing free palmitic acid.
Quantitative Data for Palmitic Acid Synthesis
| Parameter | Requirement per molecule of Palmitic Acid |
| Starting Material | 8 molecules of Acetyl-CoA |
| Energy Input | 7 molecules of ATP |
| Reducing Power | 14 molecules of NADPH |
| Carbon Source | Acetyl-CoA |
| Key Enzymes | Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS) |
| Cellular Location | Cytoplasm |
Signaling Pathway for Palmitic Acid Synthesis
Putative Endogenous Synthesis of this compound via Alpha-Oxidation
While a direct de novo synthesis pathway for this compound is not well-documented, its formation is likely to occur through the alpha-oxidation of palmitic acid. Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid.[5] This process is particularly important for the degradation of branched-chain fatty acids, but it can also act on straight-chain fatty acids. Alpha-oxidation occurs primarily in the peroxisomes.[6][7]
The key step for the formation of a 2-keto fatty acid in this pathway is the oxidation of a 2-hydroxy fatty acid intermediate.
Enzymatic Steps of Alpha-Oxidation
-
Activation: Palmitic acid is first activated to its coenzyme A (CoA) ester, palmitoyl-CoA, by acyl-CoA synthetase.[8]
-
Hydroxylation: Palmitoyl-CoA is then hydroxylated at the alpha-carbon (C2) position by a fatty acid α-hydroxylase to form 2-hydroxypalmitoyl-CoA.
-
Oxidation: The 2-hydroxyacyl-CoA is subsequently oxidized to 2-ketoacyl-CoA (in this case, 2-keto palmitoyl-CoA) by a 2-hydroxyacyl-CoA lyase or a similar dehydrogenase.[6]
-
Thiolysis: The resulting 2-ketoacyl-CoA can then be cleaved by a thiolase to yield formyl-CoA (which is further metabolized to CO₂) and a fatty aldehyde that is one carbon shorter (pentadecanal).[5] The pentadecanal can then be oxidized to pentadecanoic acid and subsequently undergo beta-oxidation.
It is the intermediate, 2-keto palmitoyl-CoA, that represents the endogenously synthesized form of this compound.
Diagram of Putative this compound Synthesis via Alpha-Oxidation
Biological Significance and Potential Signaling Roles
The biological roles of this compound are not yet extensively characterized. However, studies on related 2-hydroxy and other keto fatty acids suggest potential involvement in various cellular processes.
-
Anti-cancer Activities: Synthetic derivatives of 2-hydroxy fatty acids, such as 2-hydroxyoleic acid, have demonstrated potent anti-cancer activities in vitro and in animal models.[9] The addition of 2-hydroxy palmitic acid to certain cancer cell lines has been shown to increase their sensitivity to antitumor drugs.[9]
-
Cellular Signaling: Palmitic acid itself is a known signaling molecule that can influence numerous cellular pathways, including those involved in inflammation, apoptosis, and metabolic regulation.[4][10][11] It is plausible that its 2-keto derivative could also possess signaling properties, potentially by acting as a ligand for nuclear receptors or by modulating enzyme activities.
-
Metabolic Intermediates: As an intermediate in the alpha-oxidation pathway, this compound is part of the metabolic network that handles specific types of fatty acids. Dysregulation of this pathway is associated with certain metabolic disorders, such as Refsum's disease, which is caused by a deficiency in the alpha-oxidation of phytanic acid.[5]
Experimental Protocols for the Study of this compound
The analysis of this compound in biological samples requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.
Detailed Methodology for LC-MS/MS Analysis
Objective: To quantify the levels of this compound in biological samples (e.g., plasma, cell lysates).
Principle: This method involves the extraction of lipids from the biological matrix, followed by separation using liquid chromatography and detection and quantification by tandem mass spectrometry.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., ¹³C₁₆-2-keto palmitic acid) or a structurally similar keto fatty acid.
-
Solvents: Methanol, isopropanol, acetonitrile, water (LC-MS grade)
-
Extraction Solvent: e.g., Folch solution (chloroform:methanol, 2:1, v/v) or a methyl-tert-butyl ether (MTBE) based method.
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 100 µL of sample, add the internal standard to a final concentration of, for example, 100 nM.
-
Vortex briefly to mix.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol:isopropanol (1:1, v/v).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 40% B to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing the pure compounds. For this compound (C₁₆H₃₀O₃, MW: 270.4 g/mol ), the precursor ion would be [M-H]⁻ at m/z 269.4. Product ions would likely result from the loss of water and/or carbon dioxide.
-
-
Data Analysis:
-
Quantify the peak areas for the analyte and the internal standard.
-
Calculate the concentration of this compound in the original sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Summary of LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Chromatography | Reversed-phase (C18) |
| Mobile Phase | Water/Acetonitrile/Isopropanol with formic acid |
| Ionization | ESI Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M-H]⁻ (m/z ~269.4 for this compound) |
| Internal Standard | Stable isotope-labeled this compound |
Experimental Workflow Diagram
Conclusion
The endogenous synthesis of this compound is not as clearly defined as that of its precursor, palmitic acid. Current evidence suggests that its formation most likely occurs as an intermediate in the peroxisomal alpha-oxidation of palmitic acid. While the specific biological functions and signaling pathways of this compound remain largely unexplored, related 2-hydroxy and keto fatty acids have shown interesting biological activities, particularly in the context of cancer cell biology. The development and application of sensitive analytical methods, such as LC-MS/MS, are crucial for accurately quantifying this molecule in biological systems and for elucidating its physiological and pathological roles. Further research in this area will be essential to fully understand the contribution of this compound to cellular metabolism and signaling, which may open new avenues for therapeutic intervention in various diseases.
References
- 1. snscourseware.org [snscourseware.org]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biochemden.com [biochemden.com]
- 9. Keto fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 10. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
2-Oxohexadecanoic Acid in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxohexadecanoic acid, also known as 2-ketopalmitic acid, is a 16-carbon alpha-keto fatty acid. While research specifically focused on this molecule is limited, its structural similarity to other alpha-keto acids and long-chain fatty acids allows for informed hypotheses regarding its role in cellular metabolism and signaling. This technical guide synthesizes the available information on related compounds to provide a comprehensive overview of the probable metabolic fate, analytical methodologies, and potential biological significance of 2-oxohexadecanoic acid.
Metabolic Pathways of 2-Oxohexadecanoic Acid
The primary metabolic pathway for alpha-keto acids involves oxidative decarboxylation. Based on studies of similar long-chain alpha-keto fatty acids, such as 2-ketostearic acid, it is highly probable that 2-oxohexadecanoic acid undergoes a similar fate.
Oxidative Decarboxylation
The most likely metabolic conversion of 2-oxohexadecanoic acid is its oxidative decarboxylation to pentadecanoic acid (C15:0), a 15-carbon odd-chain fatty acid. This reaction would be catalyzed by an alpha-keto acid dehydrogenase complex, resulting in the release of carbon dioxide and the reduction of NAD+ to NADH.[1][2][3][4][5][6]
The overall inferred reaction is as follows:
2-Oxohexadecanoic acid + NAD⁺ + Coenzyme A → Pentadecanoyl-CoA + CO₂ + NADH + H⁺
Pentadecanoyl-CoA can then enter mainstream fatty acid metabolism. Odd-chain fatty acids are metabolized via beta-oxidation to yield acetyl-CoA and, in the final cycle, propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.
Diagram of the Inferred Metabolic Pathway of 2-Oxohexadecanoic Acid
Caption: Inferred metabolic fate of 2-oxohexadecanoic acid via oxidative decarboxylation and subsequent β-oxidation.
Potential Signaling Roles
While direct signaling roles for 2-oxohexadecanoic acid have not been established, the activities of its likely metabolite, pentadecanoic acid, and other medium- to long-chain fatty acids suggest potential involvement in cellular signaling.
-
Pentadecanoic Acid (C15:0) Signaling: Higher levels of pentadecanoic acid have been associated with various health benefits. It is known to target multiple hallmarks of aging, including mitochondrial dysfunction and cellular senescence.[7][8][9] C15:0 can also act as a dual partial PPAR α/δ agonist, a JAK-STAT inhibitor, and an HDAC6 inhibitor, which are key regulators of metabolism, inflammation, and cancer.[9]
-
Decanoic Acid (C10:0) Signaling: The medium-chain fatty acid decanoic acid has been shown to reduce oxidative stress in neuronal cells, partly by upregulating catalase activity.[10] It can also increase mitochondrial content and complex I activity in neuronal cells, potentially through activation of the PPARγ receptor.[11]
Given these findings, it is plausible that 2-oxohexadecanoic acid, or its metabolite pentadecanoic acid, could modulate similar signaling pathways, influencing mitochondrial function, inflammatory responses, and cellular health.
Diagram of Potential Signaling Interactions
Caption: Plausible signaling pathways influenced by the metabolite of 2-oxohexadecanoic acid.
Quantitative Data
Table 1: Representative Kinetic Parameters of Related Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism | Reference (Analogue) |
| Acetohydroxyacid Synthase | Pyruvate | 10.5 | Not Reported | Ralstonia eutropha | [12] |
| Branched-Chain α-Keto Acid Dehydrogenase | α-Ketoisovalerate | 15-30 | Variable | Mammalian Tissues | [13] |
| Fatty Acyl-CoA Synthetase | Palmitic Acid | 1-10 | Variable | Mammalian Tissues | [14] |
Note: The data presented are for analogous enzymes and substrates and should be considered as indicative rather than absolute values for 2-oxohexadecanoic acid metabolism.
Table 2: Representative Concentrations of Related Metabolites in Biological Samples
| Metabolite | Sample Type | Concentration Range | Reference (Analogue) |
| Branched-Chain Keto Acids | Mouse Tissue | 20 nM - 32,000 nM | [15] |
| Intracellular α-Keto Acids | K562 Cells | 1.55 - 316 pmol/1x10⁶ cells | [16] |
| Pentadecanoic Acid (C15:0) | Human Plasma | Variable, diet-dependent | [8] |
Note: These concentrations are for related α-keto acids and odd-chain fatty acids and serve as a general reference.
Experimental Protocols
Detailed experimental protocols for the synthesis, extraction, and analysis of 2-oxohexadecanoic acid can be adapted from established methods for other long-chain and alpha-keto fatty acids.
Synthesis of 2-Oxohexadecanoic Acid
A potential synthetic route can be adapted from methods used for other oxo-fatty acids, which may involve the oxidation of the corresponding 2-hydroxyhexadecanoic acid.
Diagram of a General Experimental Workflow for Studying 2-Oxohexadecanoic Acid Metabolism
Caption: A generalized workflow for investigating the cellular metabolism of 2-oxohexadecanoic acid.
Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from general methods for fatty acid and keto acid analysis.[17][18]
-
Sample Preparation: Homogenize cell pellets or tissues in a suitable buffer.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Derivatization: To increase volatility for GC analysis, convert the carboxylic acid and keto groups to more stable derivatives. A common method is two-step derivatization:
-
Oximation: React with O-methylhydroxylamine hydrochloride to form the methoxime derivative of the keto group.
-
Silylation: React with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ester of the carboxylic acid.
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized analyte.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600. The resulting fragmentation pattern can be used for identification.
-
Extraction and Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is adapted from methods for analyzing alpha-keto acids.[15][16][19][20]
-
Sample Preparation: Deproteinize samples (e.g., plasma, cell lysates) with a cold organic solvent like acetonitrile or methanol.
-
Derivatization (Optional but Recommended for UV/Fluorescence Detection): React with a derivatizing agent to enhance detection. A common reagent is o-phenylenediamine (OPD), which reacts with the alpha-keto acid to form a fluorescent quinoxalinol derivative.
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection:
-
If derivatized, use a fluorescence or UV detector.
-
For underivatized analysis, use mass spectrometry.
-
-
-
Mass Spectrometry (for underivatized analysis):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Use selected ion monitoring (SIM) for the expected deprotonated molecule [M-H]⁻ or tandem mass spectrometry (MS/MS) for more specific quantification.
-
Conclusion
While direct experimental data on 2-oxohexadecanoic acid is sparse, its metabolic fate and potential biological activities can be inferred from the well-established biochemistry of related alpha-keto and long-chain fatty acids. The primary metabolic pathway is likely oxidative decarboxylation to pentadecanoic acid, a bioactive odd-chain fatty acid. Consequently, 2-oxohexadecanoic acid may indirectly influence cellular signaling pathways related to mitochondrial function, inflammation, and oxidative stress. The analytical methods presented here provide a robust framework for researchers to further investigate the precise roles of this molecule in cellular metabolism and disease. Further studies are warranted to elucidate the specific enzymes, kinetics, and signaling pathways directly involving 2-oxohexadecanoic acid.
References
- 1. Decarboxylation of 2-keto fatty acids by brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative decarboxylation of branched-chain 2-oxo Fatty acids by higher plant peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Decarboxylation of Branched-Chain 2-Oxo Fatty Acids by Higher Plant Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway of Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein and Macronutrient Metabolism in Liver Cirrhosis: About Sarcopenia [mdpi.com]
- 14. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 15. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 19. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Function of alpha-keto fatty acids in vivo
An In-Depth Technical Guide to the In Vivo Functions of Alpha-Keto Fatty Acids
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-keto acids (α-KAs) are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. In biological systems, they represent critical metabolic nodes, connecting the catabolism of carbohydrates, fats, and proteins. While the term "alpha-keto fatty acid" could theoretically encompass long-chain molecules, the vast majority of in vivo research focuses on short-chain α-KAs derived from amino acid metabolism, such as α-ketoglutarate (α-KG) and the branched-chain keto acids (BCKAs). These molecules are not merely metabolic intermediates but also serve as crucial signaling molecules that regulate epigenetic processes, protein synthesis, and cellular growth. This guide provides a comprehensive overview of the metabolic and signaling functions of α-KAs, presents quantitative data on their physiological concentrations, details key experimental protocols for their study, and visualizes the core pathways in which they operate.
Core Metabolic Functions of Alpha-Keto Acids
Alpha-keto acids are central players in intermediary metabolism. Their strategic position allows them to serve as endpoints for the catabolism of amino acids and as entry points into central energy pathways.[1]
Intersection with the Tricarboxylic Acid (TCA) Cycle
Several key α-KAs are integral components of the TCA cycle, the final common pathway for the oxidation of fuel molecules.[2]
-
α-Ketoglutarate (α-KG): A primary intermediate of the TCA cycle, α-KG is formed from isocitrate and is subsequently converted to succinyl-CoA. It also acts as the main acceptor of amino groups from most amino acids during transamination, thereby producing glutamate and the corresponding α-KA of the original amino acid.[2][3] This dual role places α-KG at the critical intersection of carbon and nitrogen metabolism.[2]
-
Pyruvate: The end product of glycolysis, pyruvate is the α-keto acid of alanine. It is oxidatively decarboxylated to acetyl-CoA, which enters the TCA cycle.
-
Oxaloacetate: The α-keto acid of aspartate, oxaloacetate condenses with acetyl-CoA to form citrate, initiating the TCA cycle.
Branched-Chain Keto Acid (BCKA) Metabolism
The most extensively studied α-KAs are the branched-chain keto acids, derived from the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.
-
Transamination: The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). This reaction, which occurs predominantly in skeletal muscle, transfers the amino group from a BCAA to α-KG, yielding glutamate and the corresponding BCKA:[4][5]
-
Leucine → α-Ketoisocaproate (KIC)
-
Isoleucine → α-Keto-β-methylvalerate (KMV)
-
Valine → α-Ketoisovalerate (KIV)
-
-
Oxidative Decarboxylation: The BCKAs are then released from the muscle into circulation and taken up primarily by the liver. There, they undergo an irreversible oxidative decarboxylation catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex.[5] This is the rate-limiting step in BCAA catabolism and commits the carbon skeletons to oxidation.[5] The BCKD complex is structurally homologous to the pyruvate and α-ketoglutarate dehydrogenase complexes.[5]
Key Signaling Functions of Alpha-Keto Acids
Beyond their metabolic roles, α-KAs are vital signaling molecules that translate the metabolic state of the cell into functional responses.
α-Ketoglutarate: A Master Regulator of Dioxygenases
α-KG is an obligatory cosubstrate for a large superfamily of over 60 non-heme Fe(II)/α-KG-dependent dioxygenases.[1] These enzymes catalyze a wide array of hydroxylation and demethylation reactions, consuming α-KG and molecular oxygen in the process.[6] Through this mechanism, α-KG directly links cellular metabolism to the regulation of the epigenome and other critical cellular processes.
-
Epigenetic Regulation: α-KG is required for the activity of TET (Ten-Eleven Translocation) enzymes, which hydroxylate 5-methylcytosine to initiate active DNA demethylation, and Jumonji C (JmjC) domain-containing histone demethylases, which remove methyl marks from histones.[1][2] The activity of these enzymes, and thus the epigenetic state of the cell, is directly sensitive to the intracellular concentration of α-KG.
-
Hypoxia Sensing: Prolyl hydroxylases (PHDs) are α-KG-dependent dioxygenases that hydroxylate the hypoxia-inducible factor (HIF-1α), targeting it for degradation. Under low oxygen conditions (hypoxia), PHD activity is reduced, stabilizing HIF-1α and allowing the cell to mount a transcriptional response to the low-oxygen environment.[7]
BCKAs and mTORC1 Signaling
The mammalian/mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis, integrating signals from growth factors, energy status, and amino acids.[8] Leucine, and by extension its keto acid KIC, is a potent activator of mTORC1. KIC can be transaminated back to leucine within the cell, which then signals to the mTORC1 complex at the lysosomal surface, promoting protein synthesis.[9] However, chronic activation of mTORC1 by excess BCAA/BCKA can lead to pathological outcomes. Activated mTORC1, through its downstream effector S6K1, can phosphorylate and induce the degradation of Insulin Receptor Substrate 1 (IRS-1), leading to insulin resistance.[10]
Quantitative Data: Physiological Concentrations
The concentrations of α-KAs in circulation and tissues are tightly regulated and can be altered by diet, fasting, and disease states. The table below summarizes representative concentrations from the literature.
| Analyte | Matrix | Species | Condition | Concentration Range | Reference(s) |
| α-Ketoisovalerate (KIV) | Blood/Plasma | Rat | Fed (Stock Diet) | 7.9 ± 0.5 µM | [11] |
| α-Keto-β-methylvalerate (KMV) | Blood/Plasma | Rat | Fed (Stock Diet) | 7.1 ± 0.4 µM | [11] |
| α-Ketoisocaproate (KIC) | Blood/Plasma | Rat | Fed (Stock Diet) | 12.4 ± 0.7 µM | [11] |
| KIV | Plasma | Human | Healthy Older Males | ~20-30 µM | [12] |
| KMV | Plasma | Human | Healthy Older Males | ~15-25 µM | [12] |
| KIC | Plasma | Human | Healthy Older Males | ~30-40 µM | [12] |
| KIV | Skeletal Muscle | Rat | Fed (Stock Diet) | ~15-20 nmol/g | [11] |
| KMV | Skeletal Muscle | Rat | Fed (Stock Diet) | ~5-10 nmol/g | [11] |
| KIC | Skeletal Muscle | Rat | Fed (Stock Diet) | ~10-15 nmol/g | [11] |
| α-Ketoglutarate (α-KG) | Plasma (unbound) | Human | Healthy | ~5 µM | [13] |
Experimental Protocols
Studying α-KAs in vivo requires sensitive and specific analytical methods due to their low concentrations and chemical instability.[14]
Protocol 1: Quantification of BCKAs in Biological Samples via LC-MS/MS
This protocol describes a general method for the sensitive quantification of KIV, KMV, and KIC in plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after chemical derivatization.
Workflow Diagram
Methodology:
-
Sample Preparation & Protein Precipitation:
-
Thaw biological samples (e.g., 50 µL plasma or tissue homogenate) on ice.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]KIV) to each sample and to each point of a standard curve.[15]
-
Precipitate proteins by adding a 4-fold volume of ice-cold methanol or an appropriate volume of perchloric acid. Vortex thoroughly.
-
Incubate on ice for 20 minutes, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Extraction:
-
Extract the derivatives from the aqueous solution using an organic solvent like ethyl acetate. Vortex and centrifuge to separate phases.
-
Transfer the organic (upper) phase to a new tube.
-
-
Final Preparation & Analysis:
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried residue in an appropriate mobile phase (e.g., 5 mM ammonium acetate in 50% methanol).
-
Inject the sample onto an LC-MS/MS system.
-
-
LC-MS/MS Parameters:
-
Chromatography: Use a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 μm).[15] Elute with a gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., methanol).[15]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for each derivatized BCKA and the internal standard.[15]
-
-
Quantification:
-
Construct a standard curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the standards.
-
Determine the concentration of BCKAs in the samples by interpolating their peak area ratios from the standard curve.
-
Protocol 2: Measurement of BCKD Complex Activity in Tissue
This protocol measures the total and actual activity of the BCKD complex in tissue homogenates spectrophotometrically by monitoring the production of NADH.
Methodology:
-
Tissue Homogenization:
-
Homogenize fresh or frozen tissue (e.g., liver, muscle) in an ice-cold extraction buffer (e.g., containing phosphate buffer, EDTA, and a detergent like Triton X-100 to solubilize the mitochondrial complex).[16]
-
Centrifuge the homogenate to pellet cellular debris and keep the supernatant for the assay.
-
-
Assay for Actual Activity:
-
Prepare an assay buffer containing potassium phosphate buffer (pH 7.4), NAD+, coenzyme A, thiamine pyrophosphate (TPP), and MgCl₂.
-
Add a portion of the tissue extract to the assay buffer in a cuvette.
-
Initiate the reaction by adding a BCKA substrate (e.g., α-ketoisovalerate).
-
Immediately monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) at 37°C. The rate of increase is proportional to the actual (endogenous) activity of the BCKD complex.[16]
-
-
Assay for Total Activity:
-
To measure the total potential activity, the BCKD complex must be fully dephosphorylated (activated).
-
Pre-incubate a separate aliquot of the tissue extract with a protein phosphatase (e.g., lambda protein phosphatase) for 20-30 minutes at 37°C.[16]
-
Perform the spectrophotometric assay as described above. The resulting rate reflects the total possible activity of the enzyme.
-
-
Calculation:
-
Calculate the enzyme activity in nmol NADH/min/mg protein using the extinction coefficient for NADH (6.22 mM⁻¹cm⁻¹).
-
The "activity state" of the complex is often expressed as the ratio of actual activity to total activity.
-
Long-Chain Alpha-Keto Fatty Acids: A Knowledge Gap
Despite the extensive characterization of short-chain α-KAs, there is a significant lack of research on the in vivo functions of long-chain (C12 or longer) α-keto fatty acids in mammals. While other forms of fatty acid oxidation, such as beta- and omega-oxidation, are well-understood, alpha-oxidation pathways typically involve hydroxylation rather than ketogenesis.[17] Current literature does not describe specific roles or dedicated metabolic pathways for long-chain α-keto fatty acids analogous to their short-chain counterparts. Their study may be hampered by extremely low physiological concentrations and analytical challenges. This represents an underexplored area of metabolism and cellular signaling.
Conclusion
Alpha-keto acids are far more than simple intermediates in catabolic pathways; they are dynamic regulators of cellular physiology. As cosubstrates for epigenetic enzymes and modulators of growth signaling pathways, they provide a direct link between nutrient availability and fundamental cellular decisions regarding fate, function, and proliferation. For researchers in metabolism and drug development, understanding the flux through α-KA pathways and the signaling consequences thereof is critical. The methodologies detailed here provide a framework for investigating these potent biomolecules, whose dysregulation is increasingly implicated in a range of pathologies, from metabolic syndrome to cancer. Future research, particularly into the potential roles of yet-uncharacterized long-chain variants, may reveal even broader functions for this important class of metabolites.
References
- 1. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 3. Alpha-Ketoglutarate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. mdpi.com [mdpi.com]
- 5. oslo-universitetssykehus.no [oslo-universitetssykehus.no]
- 6. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 7. a-Ketoglutaric Acid | Rupa Health [rupahealth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes | Journal of Nutritional Science | Cambridge Core [cambridge.org]
- 11. Blood and tissue branched-chain amino and alpha-keto acid concentrations: effect of diet, starvation, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A plasma concentration of α-ketoglutarate influences the kinetic interaction of ligands with organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of 2-Keto Palmitic Acid: A Technical Overview for Researchers
An in-depth examination of the discovery, biosynthesis, and potential biological significance of 2-Keto Palmitic Acid (2-Oxohexadecanoic Acid), a unique fatty acid identified in marine algae.
This technical guide provides a comprehensive overview of this compound, a derivative of the ubiquitous palmitic acid, for researchers, scientists, and professionals in drug development. The document details its discovery in nature, outlines relevant experimental protocols for its study, and explores its potential role in cellular signaling pathways.
Discovery and Natural Sources
This compound, systematically named 2-oxohexadecanoic acid, was first identified as a natural product in the green marine alga Ulva pertusa.[1] Subsequent research has also reported its presence in other species of the same genus, namely Ulva australis. While the broader class of keto fatty acids is found in various natural sources, including royal jelly and certain seed oils, the specific discovery of the 16-carbon variant, this compound, has so far been limited to these marine algae.[1]
Potential Biological Role: Activation of the Nrf2-ARE Signaling Pathway
While direct studies on the signaling pathways of this compound are limited, its chemical structure as an α,β-unsaturated carbonyl system suggests a potential role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Activation of the Nrf2 pathway is initiated by the dissociation of Nrf2 from its cytosolic inhibitor, Keap1. Electrophilic molecules, such as certain fatty acid derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of a suite of cytoprotective genes, inducing their transcription. These genes encode for antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
Studies on other electrophilic compounds, including those found in ketogenic diets, have demonstrated the activation of the Nrf2 pathway, suggesting a plausible mechanism for this compound's biological activity.[2][3][4] Research on a keto-type C18 fatty acid isolated from Ulva lactuca has shown its ability to activate the Nrf2-ARE pathway, lending further support to this hypothesis for the C16 analogue.
Experimental Protocols
Extraction of Total Lipids from Ulva Species
The following protocol provides a general method for the extraction of total lipids from Ulva species, which would be the initial step for isolating this compound.
Materials:
-
Freeze-dried and milled Ulva spp. biomass
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the dried algal biomass (e.g., 1 gram) with a mixture of chloroform and methanol (1:2, v/v) at a ratio of 1:20 (biomass:solvent, w/v).
-
Agitate the mixture for 2 hours at room temperature.
-
Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the total lipids.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator to obtain the total lipid fraction.
Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze the fatty acid composition, including the presence of this compound, the extracted lipids must be derivatized to their more volatile methyl esters (FAMEs).
Materials:
-
Total lipid extract
-
Methanolic HCl (e.g., 5%) or BF3-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase)
Procedure:
-
To the dried lipid extract, add methanolic HCl or BF3-methanol and heat at 60-80°C for 1-2 hours to transesterify the fatty acids.
-
After cooling, add water and extract the FAMEs with hexane.
-
Wash the hexane layer with water to remove any remaining acid.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Analyze the FAMEs by injecting an aliquot into the GC-MS system. The identification of 2-oxo-hexadecanoic acid methyl ester would be based on its mass spectrum and retention time compared to a standard, if available, or by interpretation of its fragmentation pattern.
Visualizing the Nrf2-ARE Signaling Pathway and Experimental Workflow
To better understand the potential mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Proposed activation of the Nrf2-ARE pathway by this compound.
Caption: Experimental workflow for the study of this compound from Ulva sp.
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the concentration of this compound in its natural sources. Further research is required to establish the typical yield of this compound from Ulva species.
Summary and Future Directions
The discovery of this compound in marine algae opens up new avenues for research into the biological activities of novel fatty acids. Its potential to modulate the Nrf2-ARE signaling pathway makes it a compound of interest for the development of therapeutics targeting oxidative stress-related diseases. Future research should focus on the quantitative analysis of this compound in various Ulva species, the elucidation of its biosynthetic pathway, and in-depth studies to confirm its mechanism of action on the Nrf2 pathway and other potential cellular targets. The detailed experimental protocols and workflows provided herein offer a foundational guide for researchers to pursue these investigations.
References
2-Keto Palmitic Acid: An In-Depth Technical Guide to its Role as a Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid, a saturated 16-carbon fatty acid, is a central molecule in cellular metabolism, serving as a primary energy source and a fundamental building block for complex lipids. While the metabolic pathways of fatty acid synthesis and β-oxidation are well-characterized, the role of specific keto-acid derivatives of palmitate is an area of growing interest. This technical guide focuses on 2-keto palmitic acid (also known as 2-oxopalmitic acid), a metabolic intermediate primarily formed during the α-oxidation of fatty acids. Although a minor pathway compared to β-oxidation, α-oxidation is crucial for the metabolism of certain branched-chain fatty acids and may play a role in the metabolism of straight-chain fatty acids like palmitic acid, particularly within the peroxisome. Understanding the formation, fate, and potential signaling roles of this compound is essential for a comprehensive view of lipid metabolism and its implications in health and disease.
Metabolic Pathway: α-Oxidation of Palmitic Acid
The primary metabolic route that involves this compound is the α-oxidation pathway, which occurs in the peroxisomes.[1][2] This pathway facilitates the removal of a single carbon atom from the carboxyl end of a fatty acid. While it is the principal degradation pathway for β-methyl-branched fatty acids like phytanic acid, it also acts on straight-chain fatty acids.[2][3]
The process for palmitic acid involves the following key steps:
-
Activation: Palmitic acid is first activated to its coenzyme A (CoA) ester, palmitoyl-CoA, by an acyl-CoA synthetase.[1]
-
Hydroxylation: Palmitoyl-CoA is then hydroxylated at the α-carbon (C-2) position to form 2-hydroxypalmitoyl-CoA. This reaction is catalyzed by a fatty acid 2-hydroxylase (FA2H).[4]
-
Dehydrogenation: The 2-hydroxypalmitoyl-CoA is subsequently oxidized to 2-ketopalmitoyl-CoA by a putative 2-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic Cleavage: Finally, 2-ketopalmitoyl-CoA is cleaved by a lyase, yielding formyl-CoA and a 15-carbon aldehyde (pentadecanal). The pentadecanal can then be oxidized to pentadecanoic acid, which can be further metabolized.
Signaling Pathways and Logical Relationships
The α-oxidation pathway is a sequential enzymatic process occurring within the peroxisome. The logical flow from the substrate to the final products is depicted below.
Quantitative Data
Quantitative data for endogenous this compound are scarce in the literature. However, studies on other α-keto acids provide a reference for the expected concentration ranges in biological matrices. The following table summarizes representative quantitative data for various α-keto acids in mammalian cells.
| α-Keto Acid | Cell Type | Concentration (pmol/10^6 cells) | Reference |
| α-Ketoglutaric acid | K562 | 316 | [5] |
| Pyruvic acid | K562 | 289 | [5] |
| α-Ketoisocaproic acid | K562 | 1.55 | [5] |
| α-Ketoisovaleric acid | K562 | 1.74 | [5] |
| α-Keto-β-methylvaleric acid | K562 | 1.95 | [5] |
Experimental Protocols
Quantification of this compound by GC-MS
This protocol outlines a general procedure for the analysis of α-keto fatty acids, which can be adapted for this compound. The method involves extraction, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6]
a. Sample Preparation (Cells)
-
Harvest approximately 0.5 x 10^6 cells and suspend in 250 µL of phosphate-buffered saline (PBS).
-
Add 100 µL of a deuterated internal standard mix (including a C17 or other odd-chain keto acid standard).
-
Initiate extraction by adding 500 µL of methanol and 25 µL of 1 N HCl.
-
Create a biphasic solution by adding 1.5 mL of isooctane.
-
Vortex vigorously for 30 seconds and separate the phases by centrifugation at 3000 rpm for 2 minutes.
-
Collect the upper organic phase and repeat the extraction with another 1.5 mL of isooctane.
-
Combine the organic extracts and dry under a stream of argon.
b. Derivatization
-
To the dried extract, add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile.
-
Incubate at room temperature for 20 minutes to form PFB esters.
-
Dry the derivatized sample under a gentle stream of argon.
-
Reconstitute the residue in 50 µL of isooctane for GC-MS analysis.
c. GC-MS Analysis
-
GC Column: Use a suitable capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 60°C, ramp to 215°C at 15°C/min, then to 250°C at 10°C/min, and finally to 280°C at 5°C/min, holding for 2 minutes.
-
Injection: 1 µL in splitless mode.
-
MS Detection: Use negative chemical ionization (NCI) mode for high sensitivity of the PFB derivatives. Monitor for the characteristic ions of the derivatized this compound.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the workflow for the GC-MS-based quantification of this compound.
HPLC with Fluorescence Detection for α-Keto Acids
This method provides an alternative for the sensitive detection of α-keto acids after derivatization with a fluorescent tag.[5]
a. Sample Preparation and Derivatization
-
Extract α-keto acids from the biological sample using 80% methanol containing an internal standard.
-
After centrifugation to remove precipitates, dry the supernatant.
-
Reconstitute the dried sample in water.
-
To 40 µL of the sample, add 40 µL of a derivatizing solution containing 1,2-diamino-4,5-methylenedioxybenzene (DMB), sodium sulfite, and 2-mercaptoethanol in HCl.
-
Heat the mixture at 85°C for 45 minutes.
-
Cool on ice and dilute with a NaOH solution before injection into the HPLC system.
b. HPLC Conditions
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate).
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the DMB derivatives.
Potential Signaling Roles
The direct signaling roles of this compound are not well established. However, related molecules such as other fatty acids and ketone bodies are known to act as signaling molecules.[7][8] It is plausible that this compound could exert signaling functions through various mechanisms:
-
Receptor-Mediated Signaling: Fatty acids can activate G protein-coupled receptors (GPCRs), such as GPR40 and GPR120.[7] It is possible that this compound could interact with these or other receptors.
-
Modulation of Ion Channels: Fatty acids are known to modulate the activity of various ion channels.
-
Transcriptional Regulation: Fatty acids and their derivatives can bind to and activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby regulating gene expression related to lipid metabolism.[9]
Further research is needed to elucidate the specific signaling pathways that may be modulated by this compound. The diagram below illustrates the potential, though speculative, signaling interactions of this compound based on the known functions of related lipid molecules.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of 2-Oxohexadecanoic Acid in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-oxohexadecanoic acid in mammals. While a direct, dedicated synthetic route has not been fully elucidated, current evidence suggests a two-step process initiated by the hydroxylation of hexadecanoic acid to 2-hydroxyhexadecanoic acid, followed by its oxidation. This document details the enzymes implicated in this pathway, presents available quantitative data, and provides detailed experimental protocols for the analysis of the key metabolites and enzymatic activities. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying biochemical processes.
Introduction
2-Oxohexadecanoic acid, a 16-carbon alpha-keto acid, is an intriguing metabolite whose biological significance and biosynthetic origins in mammals are still under investigation. Unlike the well-characterized pathways of fatty acid synthesis and beta-oxidation, the formation of 2-oxo fatty acids is less understood. This guide consolidates the current knowledge to propose a plausible biosynthetic pathway, highlighting the key enzymatic players and providing the necessary technical details for its further study. The proposed pathway involves the initial 2-hydroxylation of a saturated fatty acid, followed by the oxidation of the resulting 2-hydroxy fatty acid.
Proposed Biosynthetic Pathway of 2-Oxohexadecanoic Acid
The biosynthesis of 2-oxohexadecanoic acid is hypothesized to occur in two sequential enzymatic steps:
-
2-Hydroxylation of Hexadecanoic Acid: The process is initiated with the conversion of the saturated fatty acid, hexadecanoic acid (palmitic acid), into (R)-2-hydroxyhexadecanoic acid.
-
Oxidation of 2-Hydroxyhexadecanoic Acid: The newly formed 2-hydroxy fatty acid is then oxidized at the hydroxyl group to yield 2-oxohexadecanoic acid.
Simultaneously, 2-hydroxyhexadecanoic acid can be directed towards a catabolic route via peroxisomal α-oxidation, representing a competing pathway.
Key Enzymes and Their Characteristics
Fatty Acid 2-Hydroxylase (FA2H)
The initial and rate-limiting step in the proposed pathway is catalyzed by Fatty Acid 2-Hydroxylase (FA2H). This enzyme is crucial for the synthesis of 2-hydroxy fatty acids, which are important components of sphingolipids, particularly in the nervous system and skin.
-
Gene: FA2H
-
Location: Endoplasmic Reticulum
-
Cofactors: NADPH, O2
-
Substrate Specificity: FA2H exhibits broad substrate specificity, acting on a range of saturated fatty acids. It stereospecifically produces the (R)-enantiomer of the 2-hydroxy fatty acid.
-
Reaction: Hexadecanoic acid + O2 + NADPH + H+ → (R)-2-Hydroxyhexadecanoic acid + NADP+ + H2O
Putative 2-Hydroxyacid Dehydrogenase
The second step, the oxidation of 2-hydroxyhexadecanoic acid, is less characterized. While specific long-chain 2-hydroxyacid dehydrogenases have not been definitively identified in mammals for this purpose, some candidates have been proposed.
One potential enzyme is Peroxisomal Hydroxyacid Oxidase 2 (Hao2) , which is primarily expressed in the kidneys and has shown activity towards 2-hydroxypalmitic acid, converting it to 2-oxopalmitic acid. Further research is required to confirm its role and significance in the biosynthesis of 2-oxohexadecanoic acid in various tissues. Other D- and L-2-hydroxyacid dehydrogenases exist, but their specificity for long-chain fatty acids remains to be fully explored.
Quantitative Data
To date, there is a scarcity of published quantitative data on the endogenous levels of 2-oxohexadecanoic acid in mammalian tissues and cells. This may be attributed to its potentially low abundance and transient nature as a metabolic intermediate. The tables below summarize the available kinetic data for the key enzyme in the initial step.
Table 1: Michaelis-Menten Constants (Km) for FA2H Substrates
| Substrate | Km (µM) | Organism | Reference |
| Tetracosanoic Acid | <0.18 | Human |
Experimental Protocols
Measurement of Fatty Acid 2-Hydroxylase (FA2H) Activity
This protocol is adapted from a highly sensitive in vitro assay using gas chromatography-mass spectrometry (GC-MS).
Objective: To quantify the enzymatic activity of FA2H in microsomal preparations.
Materials:
-
Microsomal fraction from cells or tissues
-
[3,3,5,5-D4]Tetracosanoic acid (deuterated substrate)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Purified NADPH:cytochrome P-450 reductase
-
α-Cyclodextrin
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Organic solvents for extraction (e.g., hexane, isopropanol)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard (e.g., deuterated 2-hydroxy tetracosanoic acid)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the microsomal protein.
-
Solubilize the deuterated tetracosanoic acid substrate in an α-cyclodextrin solution.
-
Initiate the reaction by adding the substrate to the reaction mixture.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
Add the internal standard.
-
Extract the lipids using a suitable organic solvent mixture (e.g., hexane:isopropanol).
-
Centrifuge to separate the phases and collect the organic layer.
-
-
Derivatization:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add the derivatization agent (BSTFA) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ether and ester derivatives, respectively.
-
Heat the sample to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS.
-
Quantify the deuterated 2-hydroxy tetracosanoic acid product based on the calibration curve generated with the internal standard.
-
Quantification of 2-Oxohexadecanoic Acid by LC-MS/MS
This protocol is a general approach for the analysis of keto acids in biological samples and can be adapted for 2-oxohexadecanoic acid. It involves a derivatization step to enhance detection sensitivity.
Objective: To quantify the levels of 2-oxohexadecanoic acid in biological samples like plasma or tissue homogenates.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal standard (e.g., stable isotope-labeled 2-oxohexadecanoic acid)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Derivatization agent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To the biological sample, add the internal standard.
-
Precipitate proteins by adding a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
-
Derivatization:
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a suitable buffer.
-
Add the derivatization agent (PFBHA) to react with the keto group, forming an oxime derivative.
-
Incubate to ensure complete derivatization.
-
-
Extraction:
-
Extract the derivatized analyte using an organic solvent such as ethyl acetate.
-
Collect the organic layer and evaporate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analyte using a C18 column with a suitable gradient (e.g., water and acetonitrile with formic acid).
-
Detect and quantify the derivatized 2-oxohexadecanoic acid using multiple reaction monitoring (MRM) mode.
-
Regulatory and Signaling Aspects
The regulation of 2-oxohexadecanoic acid biosynthesis is likely intertwined with the regulation of its precursor-forming enzyme, FA2H. The expression and activity of FA2H are known to be critical in tissues with high sphingolipid metabolism, such as the brain and skin. Dysregulation of FA2H has been linked to neurological disorders, highlighting the importance of tightly controlled 2-hydroxy fatty acid levels. The factors that specifically regulate the putative dehydrogenase in the second step of the pathway are currently unknown and represent an important area for future research.
Conclusion and Future Directions
The biosynthesis of 2-oxohexadecanoic acid in mammals is an emerging area of research. The proposed two-step pathway, initiated by FA2H, provides a solid framework for further investigation. Key future research directions should include the definitive identification and characterization of the dehydrogenase responsible for the second step, the elucidation of the regulatory mechanisms governing this pathway, and the determination of the physiological and pathological roles of 2-oxohexadecanoic acid. The experimental protocols provided in this guide offer the necessary tools for researchers to delve deeper into this fascinating aspect of lipid metabolism.
An In-Depth Technical Guide to the Oxidative Decarboxylation of 2-Keto Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative decarboxylation of 2-keto fatty acids is a critical metabolic process, primarily recognized for its role in the degradation of certain branched-chain fatty acids that are not amenable to direct β-oxidation. This technical guide provides a comprehensive overview of the core mechanisms, key enzymatic players, quantitative data, and detailed experimental protocols relevant to this pathway. Furthermore, it explores the emerging significance of this process in various disease states, including neurological disorders and cancer, offering insights for researchers and professionals in drug development.
Core Mechanism: The Alpha-Oxidation Pathway
The principal route for the oxidative decarboxylation of 2-keto fatty acids, particularly those with a methyl group at the β-carbon, is the α-oxidation pathway. This pathway facilitates the removal of a single carbon atom from the carboxyl end of the fatty acid. The process is predominantly carried out within peroxisomes and is essential for the metabolism of dietary components like phytanic acid, a branched-chain fatty acid derived from the degradation of chlorophyll.
The α-oxidation of phytanic acid serves as the archetypal example of this pathway, which can be delineated into four key enzymatic steps:
-
Activation: The fatty acid is first activated to its coenzyme A (CoA) ester.
-
Hydroxylation: The α-carbon of the acyl-CoA is hydroxylated.
-
Decarboxylation/Cleavage: The resulting 2-hydroxyacyl-CoA is cleaved, releasing the original carboxyl group as formyl-CoA (which is subsequently converted to CO2) and a fatty aldehyde shortened by one carbon.
-
Oxidation: The fatty aldehyde is oxidized to the corresponding carboxylic acid, which can then enter the β-oxidation pathway.
Below is a diagram illustrating the core steps of the phytanic acid α-oxidation pathway.
Key Enzymes and Their Properties
The oxidative decarboxylation of 2-keto fatty acids is orchestrated by a series of specialized enzymes. The two central enzymes in the α-oxidation pathway are Phytanoyl-CoA Hydroxylase (PHYH) and 2-Hydroxyacyl-CoA Lyase (HACL1).
Phytanoyl-CoA Hydroxylase (PHYH)
Also known as phytanoyl-CoA 2-hydroxylase, PHYH is an iron(II) and 2-oxoglutarate-dependent dioxygenase that catalyzes the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA[1]. This is the rate-limiting step in phytanic acid α-oxidation. Mutations in the PHYH gene are the primary cause of adult Refsum disease, a neurological disorder characterized by the accumulation of phytanic acid[2][3].
2-Hydroxyacyl-CoA Lyase 1 (HACL1)
HACL1 is a thiamine pyrophosphate (TPP)-dependent enzyme that cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA[4][5]. This enzyme is also involved in the degradation of 2-hydroxy straight-chain fatty acids[5].
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the oxidative decarboxylation of 2-keto fatty acids.
Table 1: Kinetic Parameters of Human Phytanoyl-CoA Hydroxylase (PHYH)
| Substrate | Km (µM) | Vmax | Optimal pH | Optimal Temperature (°C) |
| Phytanoyl-CoA | 29.5 (in the presence of SCP2) | Data not available | Data not available | Data not available |
| 3-Methylhexadecanoyl-CoA | 40.8 | Data not available | Data not available | Data not available |
| Hexadecanoyl-CoA | 29.1 (in the presence of SCP2) | Data not available | Data not available | Data not available |
Data sourced from UniProt O14832[6].
Table 2: Kinetic Parameters of Actinobacterial 2-Hydroxyacyl-CoA Lyase
| Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (s-1mM-1) | Optimal pH | Optimal Temperature (°C) |
| 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~11 | 7.2 | 37 |
Note: This data is for a bacterial homolog and may not directly reflect the kinetics of human HACL1. Data sourced from Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA[7].
Regulation of the Pathway
The expression and activity of the enzymes in the α-oxidation pathway are subject to regulation. Phytanic acid itself has been shown to induce the activity of phytanoyl-CoA hydroxylase[8]. This induction, however, does not appear to be mediated by the nuclear hormone receptors PPARα or RXR, suggesting an alternative regulatory mechanism[8]. In instances of HACL1 deficiency, a compensatory upregulation of proteins involved in PPAR signaling and ω-oxidation has been observed in mouse models, indicating a complex interplay between different fatty acid oxidation pathways.
The transcriptional regulation of the HACL1 gene is likely governed by a number of transcription factors. Bioinformatic analyses have identified potential binding sites for several transcription factors in the promoter region of the HACL1 gene, including AML1a, GR, Nkx3-1, and Sp1[9].
Experimental Protocols
Accurate measurement of enzyme activity and quantification of metabolites are crucial for studying the oxidative decarboxylation of 2-keto fatty acids. This section outlines the principles behind key experimental protocols.
Protocol 1: Assay for 2-Hydroxyacyl-CoA Lyase (HACL) Activity
This protocol is based on a discontinuous gas chromatography (GC)-based assay developed for a bacterial HACL and can be adapted for HACL1.
Principle: The activity of HACL is determined by measuring the formation of the aldehyde product from the cleavage of the 2-hydroxyacyl-CoA substrate.
Materials:
-
Phosphate buffer (50 mM potassium phosphate, pH 7.2)
-
Magnesium chloride (MgCl2)
-
Thiamine pyrophosphate (TPP)
-
2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyisobutyryl-CoA)
-
Enzyme source (crude cell extract or purified HACL1)
-
Headspace GC vials
-
Gas chromatograph (GC)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MgCl2, TPP, and the enzyme source.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.
-
At various time points, take aliquots of the reaction mixture and transfer them to headspace GC vials.
-
Quench the reaction by heating the vials (e.g., 5 minutes at 70°C).
-
Analyze the headspace for the presence of the volatile aldehyde product using GC.
-
Quantify the product formation based on a standard curve.
Protocol 2: Quantification of 2-Keto Fatty Acids by LC-MS/MS
This protocol outlines a general workflow for the sensitive and specific quantification of 2-keto fatty acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: 2-keto acids are derivatized to improve their chromatographic properties and ionization efficiency, allowing for their separation and quantification by LC-MS/MS.
Workflow Diagram:
References
- 1. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketogenic Diet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. uniprot.org [uniprot.org]
- 5. physoc.org [physoc.org]
- 6. uniprot.org [uniprot.org]
- 7. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional analysis of transcription factor binding sites in human promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
An In-depth Technical Guide to 2-Keto Fatty Acid Metabolism in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of 2-keto fatty acids, also known as 2-oxo fatty acids, represents a crucial intersection of lipid and amino acid metabolic pathways in microorganisms. While the β-oxidation pathway for straight-chain fatty acids is well-characterized, the metabolism of fatty acids with modifications at the α- or β-carbon, which can lead to the formation of 2-keto intermediates, is less commonly detailed. This guide provides a comprehensive overview of the core metabolic pathways, key enzymes, regulatory mechanisms, and experimental protocols relevant to the study of 2-keto fatty acid metabolism in a range of microorganisms. Understanding these pathways is critical for applications in biofuel production, specialty chemical synthesis, and the development of novel antimicrobial agents.
Core Metabolic Pathway: The α-Oxidation Pathway
The primary route for the metabolism of 2-keto fatty acids in microorganisms is the α-oxidation pathway. This pathway is particularly important for the degradation of branched-chain fatty acids, such as phytanic acid, which cannot be metabolized via β-oxidation due to the presence of a methyl group at the β-carbon.[1][2] The α-oxidation pathway systematically removes one carbon atom at a time from the carboxyl end of the fatty acid.[1] This process occurs primarily in the peroxisomes of eukaryotic microorganisms and in the cytoplasm of bacteria.[1][3]
The central steps of the α-oxidation pathway are as follows:
-
Activation: The fatty acid is first activated to its corresponding acyl-CoA thioester by an acyl-CoA synthetase . This reaction requires ATP and coenzyme A (CoA).[3]
-
Hydroxylation: The fatty acyl-CoA is then hydroxylated at the α-carbon (C2) to form a 2-hydroxyacyl-CoA. In many organisms, this step is catalyzed by a phytanoyl-CoA dioxygenase (also known as phytanoyl-CoA hydroxylase), an Fe(II) and 2-oxoglutarate-dependent oxygenase.[2][4]
-
Cleavage: The 2-hydroxyacyl-CoA is subsequently cleaved into a fatty aldehyde, shortened by one carbon, and formyl-CoA. This reaction is catalyzed by 2-hydroxyacyl-CoA lyase (HACL), a thiamine pyrophosphate (TPP)-dependent enzyme.[3][5]
-
Oxidation: The resulting fatty aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase .[2] This newly formed fatty acid, now one carbon shorter, can then re-enter the oxidation cycle or, if it is no longer branched at the β-position, be directed to the β-oxidation pathway.
Visualizing the α-Oxidation Pathway
Key Enzymes and Quantitative Data
The efficiency of the α-oxidation pathway is determined by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for these enzymes across a wide range of microorganisms is still an active area of research, some key parameters have been determined, particularly for actinobacterial 2-hydroxyacyl-CoA lyase.
| Enzyme | Microorganism/Source | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (s-1mM-1) | Reference |
| 2-Hydroxyisobutyryl-CoA Lyase (WT) | Actinomycetospora chiangmaiensis | 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~11 | [5] |
| 2-Hydroxyisobutyryl-CoA Lyase (E493A mutant) | Actinomycetospora chiangmaiensis | 2-Hydroxyisobutyryl-CoA | 120 ± 20 | 0.13 ± 0.01 | 1.1 | [5] |
| 2-Hydroxyisobutyryl-CoA Lyase (E493Q mutant) | Actinomycetospora chiangmaiensis | 2-Hydroxyisobutyryl-CoA | 150 ± 10 | 0.027 ± 0.001 | 0.18 | [5] |
Regulatory Mechanisms
The metabolism of 2-keto fatty acids is tightly regulated at the transcriptional level to ensure a balanced flux of metabolites and to respond to changing environmental conditions.
Transcriptional Regulation in Bacteria
In many bacteria, the expression of genes involved in fatty acid degradation is controlled by the FadR transcriptional regulator. FadR is a dual-function regulator that represses the expression of fatty acid degradation (fad) genes in the absence of fatty acids and activates the expression of unsaturated fatty acid biosynthesis (fab) genes.[6] Long-chain acyl-CoA molecules act as inducers by binding to FadR, causing a conformational change that leads to its dissociation from the DNA and the subsequent derepression of the fad genes.[7]
In Pseudomonas species, the FadR binding sites have been identified in the promoter regions of several fad genes.[6] The consensus sequence for FadR binding is a key element in understanding the scope of this regulon.
Visualizing FadR Regulation
Signaling Pathways in Eukaryotic Microorganisms
In yeast such as Saccharomyces cerevisiae, fatty acid metabolism is integrated into a complex network of cellular signaling pathways. While a direct signaling role for 2-keto fatty acids is not well-established, fatty acids and their metabolites are known to influence key signaling cascades. For instance, the Snf1/AMP-activated protein kinase (AMPK) pathway, which is a central regulator of energy homeostasis, is activated in response to changes in the cellular energy state brought about by fatty acid metabolism.[8] Additionally, the Target of Rapamycin Complex 1 (TORC1) pathway, a master regulator of cell growth, is also influenced by nutrient availability, including the products of fatty acid metabolism.
Experimental Protocols
Assay for 2-Hydroxyacyl-CoA Lyase Activity
This protocol is adapted from a method used for an actinobacterial 2-hydroxyisobutyryl-CoA lyase and can be modified for other 2-hydroxyacyl-CoA substrates.[9]
Principle: The cleavage of a 2-hydroxyacyl-CoA substrate by 2-hydroxyacyl-CoA lyase produces a volatile carbonyl compound (e.g., an aldehyde or ketone) which can be quantified by gas chromatography (GC).
Reagents:
-
Phosphate Buffer: 50 mM potassium phosphate, pH 7.2.
-
Cofactor Solution: 1 mM MgCl₂, 200 µM thiamine pyrophosphate (TPP) in phosphate buffer.
-
Substrate: 312 µM 2-hydroxyacyl-CoA (e.g., 2-hydroxyisobutyryl-CoA) in phosphate buffer.
-
Enzyme: Purified 2-hydroxyacyl-CoA lyase or crude cell extract.
Procedure:
-
Prepare the reaction mixture by combining the phosphate buffer, cofactor solution, and substrate in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to the reaction mixture. The final protein concentration from a crude extract should be approximately 0.16 g/L.[9]
-
Incubate the reaction at 30°C.
-
At various time points (e.g., 0, 5, 10, 15, 20, and 25 minutes), withdraw 200 µL aliquots of the reaction mixture and immediately transfer them to a 10 mL headspace GC vial.
-
Seal the vial and incubate at 70°C for 5 minutes to stop the reaction and volatilize the carbonyl product.
-
Analyze the headspace sample by GC with a flame ionization detector (FID) to quantify the amount of the carbonyl product formed.
-
Calculate the enzyme activity in nmol of product formed per minute per mg of protein.
Quantification of 2-Keto Fatty Acids in Microbial Cultures by LC-MS/MS
This protocol provides a general framework for the analysis of 2-keto fatty acids in microbial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after a derivatization step.
Principle: 2-keto acids are derivatized to improve their chromatographic retention and ionization efficiency. The derivatized compounds are then separated by reverse-phase HPLC and quantified by MS/MS in multiple reaction monitoring (MRM) mode.
Reagents and Materials:
-
Microbial Culture: Grown under desired conditions.
-
Internal Standard: A stable isotope-labeled analog of the 2-keto fatty acid of interest.
-
Extraction Solvent: A mixture of methanol and water (e.g., 50:50 v/v) with 0.05 M HCl.[10]
-
Derivatization Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or a similar reagent.
-
LC-MS/MS System: Equipped with an electrospray ionization (ESI) source.
-
Reverse-Phase C8 or C18 Column.
Procedure:
-
Sample Collection and Quenching:
-
Rapidly harvest a known volume of microbial culture by centrifugation at a low temperature.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding 1 mL of cold extraction solvent to the cell pellet.
-
-
Extraction:
-
Lyse the cells by bead beating or sonication in the extraction solvent.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Derivatization:
-
Add the internal standard to the supernatant.
-
Follow a validated protocol for derivatization with PFBHA or another suitable reagent. This typically involves incubation at a specific temperature and for a set duration.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient of mobile phases (e.g., water and methanol with an ion-pairing agent like tributylamine).[10]
-
Detect and quantify the derivatized 2-keto fatty acids using MRM, monitoring for the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of the 2-keto fatty acids.
-
Calculate the concentration of the 2-keto fatty acids in the original microbial culture based on the peak area ratios of the analyte to the internal standard and the calibration curve.
-
Visualizing the Experimental Workflow
Conclusion
The study of 2-keto fatty acid metabolism in microorganisms is a rapidly evolving field with significant implications for biotechnology and medicine. The α-oxidation pathway provides a mechanism for the degradation of branched-chain fatty acids and the production of valuable chemical precursors. A thorough understanding of the enzymes, regulatory networks, and analytical techniques associated with this pathway is essential for harnessing its full potential. This guide provides a foundational resource for researchers and professionals seeking to explore and manipulate this important area of microbial metabolism. Further research into the kinetic properties of key enzymes in a wider range of microorganisms and the elucidation of higher-level signaling pathways will undoubtedly open new avenues for innovation.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. aocs.org [aocs.org]
- 9. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2-Keto Palmitic Acid in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Keto palmitic acid (also known as 2-oxopalmitic acid) is a 16-carbon alpha-keto acid derivative of palmitic acid. While the roles of fatty acids like palmitic acid in cellular signaling, metabolism, and the pathogenesis of various diseases are well-documented, the specific functions and clinical relevance of their 2-keto derivatives are less understood.[1][2][3] The quantification of this compound in plasma is a critical step towards elucidating its physiological and pathological significance. Altered levels of this and other keto acids may serve as biomarkers for metabolic disorders or reflect perturbations in fatty acid metabolism.[4][5]
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology includes plasma sample preparation, derivatization of the keto acid, and optimized LC-MS/MS parameters for accurate analysis.
Quantitative Data Summary
Due to a lack of available literature data specifying the exact concentration range of this compound in human plasma, the following table presents hypothetical yet plausible data for illustrative purposes. These values are based on typical concentration ranges of other fatty acids and their derivatives found in human plasma.[2][6]
| Analyte | Sample Type | Concentration Range (µM) - Healthy Control | Concentration Range (µM) - Disease State (e.g., Metabolic Syndrome) |
| This compound | Human Plasma | 0.1 - 1.5 | 1.0 - 5.0 |
| Palmitic Acid | Human Plasma | 100 - 500 | 300 - 1000 |
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Deuterated this compound (e.g., 2-keto-d3-palmitic acid) as an internal standard (IS)
-
Human plasma (collected in EDTA tubes)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) for derivatization
-
Pyridine
-
Ethyl acetate
-
Nitrogen gas for evaporation
Preparation of Internal Standard and Calibration Standards
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of deuterated this compound in methanol.
-
Working IS Solution: Dilute the stock IS solution with 50% methanol/water to a final concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) to cover the expected physiological range.
Plasma Sample Preparation and Extraction
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (1 µg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
Derivatization of this compound
Derivatization of the keto group is essential for improving chromatographic retention and ionization efficiency.
-
To the dried extract, add 50 µL of a freshly prepared solution of 20 mg/mL PFBHA·HCl in 10% aqueous pyridine.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Add 200 µL of ethyl acetate and 100 µL of LC-MS grade water.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) containing the derivatized analyte to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 80% B
-
1-8 min: 80% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 80% B
-
9.1-12 min: 80% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Negative ESI
-
MRM Transitions:
-
This compound Derivative: To be determined based on the mass of the PFB-oxime derivative.
-
Internal Standard Derivative: To be determined based on the mass of the deuterated PFB-oxime derivative.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Simplified metabolic context of this compound.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. research.vu.nl [research.vu.nl]
- 4. Lower Concentrations of Circulating Medium and Long-Chain Acylcarnitines Characterize Insulin Resistance in Persons with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Decreases in Circulating Concentrations of Long-Chain Acylcarnitines and Free Fatty Acids During the Glucose Tolerance Test Represent Tissue-Specific Insulin Sensitivity [frontiersin.org]
- 6. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Oxohexadecanoic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxohexadecanoic acid, an alpha-keto fatty acid derivative of palmitic acid, is an intermediate in fatty acid metabolism.[1][2] Its quantification in biological matrices is crucial for understanding metabolic pathways, particularly those related to fatty acid oxidation and biosynthesis.[1][3] This application note provides a detailed protocol for the sensitive and selective quantification of 2-oxohexadecanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is suitable for complex biological samples and employs a straightforward extraction procedure.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is designed for the extraction of 2-oxohexadecanoic acid from plasma or serum samples.
Materials:
-
Plasma or urine sample
-
Internal Standard (IS) solution (e.g., 15(S)-HETE-d8)
-
10% (v/v) Acetic Acid in Water/2-Propanol/Hexane (2/20/30, v/v/v)
-
Hexane
-
Methanol
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 200 µL of the plasma or urine sample into a clean glass test tube.[4]
-
Add 10 µL of the internal standard solution.
-
Add 1.0 mL of 10% (v/v) acetic acid in water/2-propanol/hexane solution.[4]
-
Briefly vortex the mixture.[4]
-
Add 2.0 mL of hexane to the tube.[4]
-
Cap the tube and vortex vigorously for 3 minutes.[4]
-
Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the layers.[4]
-
Carefully transfer the upper hexane layer to a new clean glass tube.[4]
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried residue in 100 µL of methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear gradient to 100% B
-
8-11 min: Hold at 100% B
-
11-11.5 min: Return to 20% B
-
11.5-15 min: Re-equilibration at 20% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Spray Voltage: -4500 V
-
Source Temperature: 250 °C[5]
-
Nebulizer Gas: 40 psi[5]
-
Heater Gas: 20 psi[5]
-
Collision Gas: Nitrogen at 9 psi[5]
MRM Transitions:
For the analysis of 2-oxohexadecanoic acid, the deprotonated molecule [M-H]⁻ is used as the precursor ion. The monoisotopic mass of 2-oxohexadecanoic acid is 270.21949 Da.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 2-Oxohexadecanoic Acid | 269.2 | 225.2 | 15 | Loss of CO₂ (decarboxylation) |
| 2-Oxohexadecanoic Acid | 269.2 | 59.0 | 25 | Fragment corresponding to the keto-acid head |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and determining the limit of detection (LOD) and limit of quantification (LOQ). The following table presents typical performance data for the analysis of fatty acids.[6]
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 fmol |
| Limit of Quantification (LOQ) | 2 - 20 fmol |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 2-oxohexadecanoic acid.
Caption: Metabolic pathway of 2-oxohexadecanoic acid.
References
- 1. 3-Oxohexadecanoic acid | C16H30O3 | CID 5282997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - [ebi.ac.uk]
- 3. ymdb.ca [ymdb.ca]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Keto acid - Wikipedia [en.wikipedia.org]
- 6. Fatty Acid Production from Amino Acids and α-Keto Acids by Brevibacterium linens BL2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-keto fatty acids (2-KFAs) for their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent low volatility and thermal instability of 2-KFAs necessitate derivatization to enable their successful separation and detection by GC-MS. These protocols are designed to assist researchers in the accurate quantification and identification of 2-KFAs in various biological matrices.
Introduction to Derivatization for GC-MS
Gas chromatography requires analytes to be volatile and thermally stable.[1] 2-Keto fatty acids, with their polar carboxylic acid and ketone functional groups, exhibit low volatility and are prone to degradation at the high temperatures used in GC.[1][2] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis. This process not only improves chromatographic resolution and peak shape but also enhances the sensitivity of detection.[3]
The most common derivatization strategies for 2-keto fatty acids involve a two-step process:
-
Oximation: The keto group is protected by reacting it with an oximating reagent, such as methoxyamine hydrochloride or hydroxylamine. This step is crucial to prevent tautomerization (the interconversion of keto and enol forms), which can lead to multiple derivative peaks for a single analyte, complicating analysis.[2][4]
-
Silylation or Esterification: The acidic carboxylic acid group and any other active hydrogens are then derivatized.
Derivatization Methods and Quantitative Data
Several methods have been successfully employed for the derivatization of 2-keto acids. The choice of method can depend on the specific 2-KFAs of interest, the sample matrix, and the desired sensitivity. The following table summarizes key quantitative data from selected derivatization protocols.
| Derivatization Method | Reagents | Key Parameters | Limit of Detection (LOD) | Recovery | Reference |
| O-trimethylsilyl-quinoxalinol derivatives | o-phenylenediamine, Silylating agent | Derivatization in acidic medium followed by silylation. | < 50 ng/mL | 97-104% (from urine and plasma) | [6] |
| Oximation followed by Silylation | Methoxyamine hydrochloride (MeOx), N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Oximation: 90 min at 37°C; Silylation: 30 min at 37°C. | Not specified | Not specified | [2] |
| Oximation followed by Silylation | Hydroxylamine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Oxime formation in pyridine, followed by silylation. | Not specified | > 90% (from urine), > 80% (from serum) | [7] |
| Esterification (for general fatty acids) | Boron trifluoride (BF3) in methanol | Mild conditions (50-60°C) for about an hour. | Not specified | Not specified | [1] |
Experimental Protocols
Herein are detailed protocols for the most common derivatization techniques for 2-keto fatty acids.
Protocol 1: Two-Step Oximation and Silylation
This is a widely used and robust method for the analysis of 2-keto acids.[2][4]
Materials:
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample containing 2-keto fatty acids (dried)
-
Internal standard (e.g., 2-ketovaleric acid)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Transfer a known amount of the sample extract into a reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard to the dried sample.
-
Oximation:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 90 minutes in a heating block.[2]
-
-
Silylation:
-
After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes.[2]
-
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Protocol 2: Quinoxalinol Derivatization followed by Silylation
This method offers high sensitivity and specificity for the determination of 2-keto acids in biological fluids.[6]
Materials:
-
o-phenylenediamine solution
-
Acidic medium (e.g., HCl)
-
Silylating reagent (e.g., BSTFA or MSTFA)
-
Extraction solvent (e.g., ethyl acetate)
-
Internal standard (e.g., 2-ketovaleric acid)
-
Reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation and Internal Standard: To the biological fluid sample (e.g., urine, plasma), add a known amount of the internal standard.
-
Quinoxalinol Formation:
-
Acidify the sample with an appropriate acidic medium.
-
Add the o-phenylenediamine solution.
-
Heat the mixture to facilitate the reaction, forming the quinoxalinol derivative.
-
-
Extraction:
-
After cooling, extract the quinoxalinol derivatives into an organic solvent like ethyl acetate.
-
Separate the organic layer and evaporate it to dryness.
-
-
Silylation:
-
To the dried residue, add the silylating reagent.
-
Heat the mixture to complete the silylation of any remaining active hydrogens.
-
-
Analysis: After cooling, the derivatized sample is ready for GC-MS analysis. The specific concentrations can be determined by monitoring the protonated molecular ions of the respective derivatives.[6]
Visualizations
Experimental Workflow
Caption: Workflow for 2-Keto Fatty Acid Analysis.
Oximation and Silylation Reaction
Caption: Oximation and Silylation Reaction Scheme.
References
- 1. restek.com [restek.com]
- 2. youtube.com [youtube.com]
- 3. jfda-online.com [jfda-online.com]
- 4. research.vu.nl [research.vu.nl]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
Application Notes: Stable Isotope Labeling of 2-Keto Palmitic Acid for Metabolic Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Keto palmitic acid, also known as 2-oxohexadecanoic acid, is an alpha-keto acid derivative of the ubiquitous saturated fatty acid, palmitic acid.[1] While palmitic acid's roles in energy storage, membrane structure, and cell signaling are well-established, the metabolic significance of its keto-derivatives is an emerging area of research.[2][3] Alpha-keto acids are critical intermediates in various metabolic pathways, including the metabolism of amino acids and the Krebs cycle.[1] Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in complex biological systems without interfering with their biochemical properties.[4][5] By replacing common isotopes like ¹²C with heavier, non-radioactive isotopes such as ¹³C, researchers can track the journey of this compound and its downstream metabolites, providing invaluable insights into its synthesis, catabolism, and interactions with other metabolic networks.[]
This document provides a comprehensive overview and detailed protocols for utilizing stable isotope-labeled this compound to investigate fatty acid metabolism.
Applications
The use of stable isotope-labeled this compound enables the quantitative analysis of several key metabolic processes:
-
Fatty Acid Oxidation and Ketogenesis: Tracing the conversion of this compound can elucidate its contribution to β-oxidation and the production of ketone bodies, which are crucial alternative energy sources for tissues like the brain and heart, especially during periods of fasting or caloric restriction.[7]
-
Amino Acid Metabolism: As alpha-keto acids can be formed from the oxidative deamination of amino acids, labeled this compound can be used to study the interconnectivity between fatty acid and amino acid metabolic pathways.[1]
-
De Novo Lipogenesis and Fatty Acid Elongation: Investigating the potential for this compound to be converted back to palmitic acid and subsequently elongated can provide a deeper understanding of lipid synthesis and remodeling.[8][9]
-
Drug Discovery and Development: Understanding the metabolic pathways involving this compound can help identify novel therapeutic targets for metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease, where fatty acid metabolism is often dysregulated.[10]
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the introduction of ¹³C-labeled this compound into a cultured cell line to trace its metabolic fate.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
[U-¹³C₁₆]-2-Keto palmitic acid (custom synthesis may be required)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, tissue culture-treated plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of the experiment.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [U-¹³C₁₆]-2-keto palmitic acid complexed with fatty acid-free BSA. A 1:1 molar ratio is often used to enhance solubility and cellular uptake.[11]
-
The evening before the experiment, replace the standard culture medium with fresh medium to ensure nutrient consistency.[11]
-
On the day of the experiment, supplement the fresh culture medium with the labeled this compound-BSA complex to a final desired concentration (e.g., 50-100 µM).
-
-
Labeling:
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 1, 3, 6, 12, 24 hours) to monitor the dynamic incorporation of the isotope into different metabolic pools.
-
-
Cell Harvesting:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to halt metabolic activity.
-
Add an appropriate volume of ice-cold solvent (e.g., 80% methanol) to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Store samples at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction and Sample Preparation
This protocol details the extraction of metabolites from cell lysates for subsequent analysis by mass spectrometry.
Materials:
-
Cell lysates from Protocol 1
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C operation
-
Nitrogen gas evaporator or vacuum centrifuge
-
Derivatization reagents (for GC-MS, e.g., O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and a silylating agent like BSTFA)[12][13][14]
Procedure:
-
Phase Separation (for lipids and polar metabolites):
-
To the 80% methanol lysate, add chloroform and water to achieve a final solvent ratio of approximately 2:1:1 (chloroform:methanol:water).
-
Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
This will separate the mixture into three layers: an upper aqueous/polar phase, a lower organic/lipid phase, and a protein pellet at the interface.
-
-
Fraction Collection:
-
Carefully collect the upper aqueous phase for analysis of polar metabolites.
-
Carefully collect the lower organic phase for analysis of lipids and fatty acids.
-
-
Drying:
-
Dry both the aqueous and organic fractions completely using a nitrogen evaporator or a vacuum centrifuge.
-
-
Sample Reconstitution/Derivatization:
-
For LC-MS/MS: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) compatible with the liquid chromatography method. Keto acids can be analyzed directly or after derivatization to enhance sensitivity.[12][13] Derivatization with reagents like o-phenylenediamine (OPD) can create stable products suitable for LC-MS analysis.[15]
-
For GC-MS: Derivatization is typically required for volatile analysis.[14] First, protect the keto group by reacting the sample with a reagent like PFBHA. Then, silylate the carboxylic acid and any hydroxyl groups using a silylating agent.
-
Protocol 3: Mass Spectrometry Analysis
This protocol outlines the general approach for analyzing the labeled samples using LC-MS/MS or GC-MS.
Instrumentation:
-
High-Resolution Mass Spectrometer coupled to either a Gas Chromatograph (GC) or a Liquid Chromatograph (LC) system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).[15][16]
LC-MS/MS Method (for Keto Acids and related metabolites):
-
Chromatography: Use a suitable column (e.g., C18 for reversed-phase or HILIC for polar metabolites) to separate the compounds of interest.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of fatty acids and keto acids.
-
Data Acquisition: Acquire data in full scan mode to identify all labeled species and in tandem MS (MS/MS) or Multiple Reaction Monitoring (MRM) mode to confirm the identity and quantify specific metabolites.[13][16] The mass shift corresponding to the number of ¹³C atoms incorporated will be used to identify labeled compounds.
GC-MS Method (for derivatized fatty acids):
-
Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized analytes.
-
Mass Spectrometry: Operate the instrument in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in full scan mode. The mass spectra will show characteristic fragmentation patterns and mass shifts corresponding to the incorporated ¹³C isotopes.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented clearly to facilitate interpretation. The following tables provide examples of how to structure such data.
Table 1: Isotopic Enrichment of this compound in Cell Culture
| Time (Hours) | M+0 Abundance (%) | M+16 Abundance (%) | Isotopic Enrichment (%) |
| 0 | 100.0 ± 0.0 | 0.0 ± 0.0 | 0.0 |
| 1 | 85.2 ± 2.1 | 14.8 ± 2.1 | 14.8 |
| 3 | 58.9 ± 3.5 | 41.1 ± 3.5 | 41.1 |
| 6 | 40.5 ± 2.8 | 59.5 ± 2.8 | 59.5 |
| 12 | 38.7 ± 3.1 | 61.3 ± 3.1 | 61.3 |
| 24 | 39.1 ± 2.9 | 60.9 ± 2.9 | 60.9 |
| Hypothetical data representing the percentage of unlabeled (M+0) and fully labeled [U-¹³C₁₆] (M+16) this compound over time. |
Table 2: Fractional Contribution of Labeled this compound to Downstream Metabolites
| Metabolite | Time (Hours) | Labeled Fraction (%) |
| Palmitic Acid (C16:0) | 6 | 25.4 ± 1.8 |
| 12 | 38.1 ± 2.2 | |
| Stearic Acid (C18:0) | 6 | 8.9 ± 0.9 |
| 12 | 15.3 ± 1.5 | |
| Acetyl-CoA (from β-oxidation) | 6 | 12.5 ± 1.1 |
| 12 | 22.7 ± 1.9 | |
| β-hydroxybutyrate (Ketone Body) | 6 | 5.2 ± 0.6 |
| 12 | 9.8 ± 1.0 | |
| Hypothetical data showing the percentage of downstream metabolites that are derived from the labeled [U-¹³C₁₆]-2-keto palmitic acid tracer at different time points. |
Visualizations
References
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Ketogenesis - Wikipedia [en.wikipedia.org]
- 8. Multiple Pathways Involved in Palmitic Acid-Induced Toxicity: A System Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]
- 11. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. research.vu.nl [research.vu.nl]
- 15. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Application Notes and Protocols: 2-Oxohexadecanoic Acid and Other Fatty Acid Derivatives as Potential Disease Biomarkers
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific evidence for 2-oxohexadecanoic acid as a validated biomarker for any particular disease. Therefore, these application notes and protocols provide a broader perspective on the potential of fatty acids and their derivatives, including α-keto acids like 2-oxohexadecanoic acid, as disease biomarkers. The included protocols are for the general analysis of fatty acids in biological samples, which can be adapted for specific molecules of interest upon further research and validation.
Introduction to Fatty Acids and Their Derivatives as Biomarkers
Fatty acids and their derivatives are integral components of cellular structure and function, serving as energy sources, signaling molecules, and constituents of complex lipids. Alterations in fatty acid metabolism have been implicated in a variety of diseases, including metabolic disorders, cancer, and neurological conditions. These alterations can be reflected in the profiles of fatty acids and their derivatives in biological fluids and tissues, making them attractive candidates for disease biomarkers.
α-Keto acids, a class of organic acids containing a ketone functional group adjacent to a carboxylic acid, are key intermediates in the metabolism of amino acids.[1][2] While specific long-chain α-keto acids like 2-oxohexadecanoic acid are not yet established as biomarkers, other α-keto acids are known to be associated with metabolic disorders.[2] For instance, elevated levels of α-ketoadipic acid are a hallmark of α-ketoadipic aciduria and have been linked to an increased risk of type 2 diabetes and cardiovascular diseases.[2]
The study of the entire lipid profile, or lipidomics, is a powerful tool for biomarker discovery, with saturated and monounsaturated fatty acids being investigated as biomarkers in several cancers.[3] Furthermore, synthetic derivatives of fatty acids have shown anti-cancer potential, opening avenues for therapeutic development.[4]
Data Presentation: Fatty Acid Alterations in Disease
The following table summarizes observed alterations in the levels of various fatty acids and their derivatives in different disease states. This information is intended to provide a general overview and should be supplemented with further research for specific applications.
| Biomarker Class | Specific Molecule(s) | Associated Disease(s) | Observed Alteration |
| Saturated Fatty Acids (SFAs) | Palmitic acid (C16:0), Stearic acid (C18:0) | Metabolic Syndrome, Type 2 Diabetes, Cardiovascular Disease | Increased levels in plasma[5][6] |
| Palmitic acid | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Excessive accumulation can lead to lipotoxicity[7] | |
| Monounsaturated Fatty Acids (MUFAs) | Oleic acid (C18:1n9) | Metabolic Syndrome | Altered levels; complex role |
| Polyunsaturated Fatty Acids (PUFAs) | Omega-3 (e.g., DHA, EPA), Omega-6 (e.g., Linoleic Acid) | Cardiovascular Disease | Lower levels of omega-3 associated with increased risk[5] |
| Linoleic Acid (Omega-6) | Aggressive Breast Cancer (Triple Negative) | Enhanced tumor growth in preclinical models[8] | |
| Omega-3 PUFAs | Neurodegenerative Diseases | Supplementation may have beneficial effects[9] | |
| α-Keto Acids | α-Ketoglutaramate | Liver disease, Urea cycle disorders | Elevated levels in cerebrospinal fluid and urine[1][10] |
| α-Ketoadipic acid | α-Ketoadipic aciduria, Type 2 Diabetes, Cardiovascular Disease | Elevated levels[2] | |
| Phenylpyruvic acid | Phenylketonuria (PKU) | Established biomarker[11] | |
| Fatty Acid Derivatives | Epoxydocospentaenoic-ethanolamide (EDP-EA) | Osteosarcoma (preclinical) | Increased levels in metastatic lung tissue[4] |
Experimental Protocols
The following are generalized protocols for the extraction and quantification of fatty acids from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be optimized for specific fatty acids of interest.
Protocol 1: Quantification of Total Fatty Acids in Plasma/Serum by GC-MS
This protocol is adapted from established methods for fatty acid analysis.[12][13][14]
1. Materials and Reagents:
-
Internal Standard (IS) solution (e.g., deuterated fatty acids)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hexane
-
Pentafluorobenzyl bromide (PFB-Br) derivatizing agent
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Glass tubes (conical and for extraction)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column
2. Sample Preparation and Extraction:
-
To 50 µL of plasma or serum in a glass tube, add 50 µL of the internal standard mix.
-
Add 1 mL of a 9:1 mixture of acetonitrile and 6 N HCl.
-
Add 1 mL of a 9:1 mixture of methanol and 10 N NaOH.
-
Incubate at 100°C for 45 minutes to hydrolyze esterified fatty acids.
-
Cool the samples and add 180 µL of 6 N HCl.
-
Add 3 mL of hexane, vortex for 2 minutes, and centrifuge at 1200 x g for 4 minutes to separate the phases.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
3. Derivatization:
-
To the dried extract, add 100 µL of 10% PFB-Br in acetonitrile and 100 µL of 10% DIPEA in acetonitrile.
-
Incubate at room temperature for 30 minutes.
-
Add 20 µL of 6 N HCl and 1 mL of hexane.
-
Vortex and transfer 150 µL of the upper organic layer to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that effectively separates the fatty acid methyl esters of interest. A typical program might start at 150°C, ramp to 200°C, and then ramp to 310°C.[14]
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode and acquire data in selected-ion monitoring (SIM) mode for targeted fatty acids.
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of fatty acid standards.
Protocol 2: Quantification of Fatty Acids in Plasma/Serum by LC-MS/MS
This protocol provides a general workflow for LC-MS/MS analysis of fatty acids.[15][16][17]
1. Materials and Reagents:
-
Internal Standard (IS) solution (e.g., deuterated fatty acids)
-
Chloroform
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Isooctane
-
Derivatization reagents (e.g., N-[4-(aminomethyl)phenyl]pyridinium (AMPP) or N,N'-carbonyldiimidazole (CDI) with 4-(dimethylamino)-benzenemethanamine)[15][17]
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
2. Sample Preparation and Extraction:
-
To a known volume of plasma or serum, add the internal standard.
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol. For example, add 1 mL of methanol and 2 mL of chloroform to the sample, vortex, and centrifuge to separate the layers.[15]
-
Collect the organic (bottom) layer. Repeat the extraction on the aqueous layer.
-
Combine the organic extracts and dry under a stream of nitrogen.
-
For total fatty acid analysis, perform saponification by adding a solution of KOH in methanol and incubating at 37°C for 30 minutes.[15]
-
Acidify the solution with HCl and extract the free fatty acids with isooctane.
-
Dry the isooctane extract under nitrogen.
3. Derivatization (if necessary for improved ionization and chromatography):
-
Reconstitute the dried extract in the derivatization reagent solution.
-
Follow the specific protocol for the chosen derivatization agent, which may involve incubation at a specific temperature for a set time. For example, with AMPP derivatization, incubate at 60°C for 30 minutes.[15]
-
After derivatization, perform a final extraction step (e.g., with methyl tert-butyl ether) and dry the sample.[15]
-
Reconstitute the final sample in a solvent compatible with the LC mobile phase (e.g., methanol).
4. LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Use a gradient elution with a suitable mobile phase (e.g., water and acetonitrile with additives like formic acid) to separate the fatty acids on the reverse-phase column.
-
Operate the mass spectrometer in electrospray ionization (ESI) mode (positive or negative, depending on the derivatization and analytes).
-
Develop a multiple reaction monitoring (MRM) method for each target fatty acid, including precursor ion, product ion, and collision energy.
-
Quantify the analytes using a calibration curve prepared with derivatized standards.
Mandatory Visualizations
Caption: General workflow for fatty acid biomarker discovery.
References
- 1. ω-Amidase and Its Substrate α-Ketoglutaramate (the α-Keto Acid Analogue of Glutamine) as Biomarkers in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-Ketoadipic Acid | Rupa Health [rupahealth.com]
- 3. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Fatty Acid Derivatives Display Anti-Cancer Potential - BioResearch - Labmedica.com [labmedica.com]
- 5. Dietary fatty acids in metabolic syndrome, diabetes and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-Induced Mechanisms of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Omega-3 Fatty Acids and Neurodegenerative Diseases: New Evidence in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Synthesis of 2-Keto Palmitic Acid Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Keto palmitic acid, also known as 2-oxohexadecanoic acid, is a keto-derivative of palmitic acid, the most common saturated fatty acid in animals and plants. This molecule is of significant interest in biomedical research and drug development due to its involvement in various metabolic pathways and potential as a biomarker. The availability of a pure standard of this compound is crucial for accurate quantification and for studying its biological functions. These application notes provide a detailed protocol for the chemical synthesis of a this compound standard for research purposes.
The synthesis is a multi-step process that begins with the alpha-halogenation of palmitic acid, followed by hydrolysis to form 2-hydroxypalmitic acid. The final step involves the oxidation of the hydroxyl group to a ketone, yielding the desired this compound.
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of this compound.
Part 1: Synthesis of 2-Chloro Palmitic Acid
This protocol describes the alpha-chlorination of palmitic acid using trichloroisocyanuric acid (TCCA) under solvent-free conditions.
Materials:
-
Palmitic acid
-
Trichloroisocyanuric acid (TCCA)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Sodium metabisulfite solution (10% w/v)
-
Brine solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine palmitic acid and TCCA in a 1:0.4 molar ratio.
-
Heat the mixture to 80°C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in an organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with a 10% sodium metabisulfite solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-chloro palmitic acid as a white solid.[1]
Part 2: Synthesis of 2-Hydroxy Palmitic Acid
This protocol outlines the hydrolysis of 2-chloro palmitic acid to 2-hydroxy palmitic acid.
Materials:
-
Crude 2-chloro palmitic acid from Part 1
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide in water (e.g., 7.85 g of KOH in 200 mL of water for a 35 mmol scale reaction).[1]
-
Add the crude 2-chloro palmitic acid to the KOH solution.
-
Heat the mixture to reflux (approximately 100°C) and maintain for 24 hours with vigorous stirring.[1]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 1 using 1 M hydrochloric acid, which will cause a white solid to precipitate.[1]
-
Collect the precipitate by filtration and wash with cold deionized water.
-
Purify the solid by trituration with acetonitrile (in a 1:3 solid to solvent ratio) to yield pure 2-hydroxy palmitic acid as a white solid.[1]
Part 3: Synthesis of this compound (Swern Oxidation)
This protocol details the oxidation of 2-hydroxy palmitic acid to this compound using the Swern oxidation method.[2][3][4][5][6]
Materials:
-
2-Hydroxy palmitic acid from Part 2
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or equivalent inert atmosphere setup
-
Syringes and needles
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.
-
Dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60°C. Stir for 15 minutes.
-
Add a solution of 2-hydroxy palmitic acid (1 equivalent) in anhydrous DCM to the reaction mixture dropwise, ensuring the temperature remains below -60°C. Stir for 45 minutes.
-
Slowly add triethylamine (5 equivalents) to the flask, again keeping the temperature below -60°C. A thick white precipitate will form. Stir for an additional 30 minutes at -78°C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | α-Chlorination | Palmitic acid, TCCA | 80 | 2-3 | 90-95 |
| 2 | Hydrolysis | 2-Chloro palmitic acid, KOH | 100 (Reflux) | 24 | 70-80 |
| 3 | Swern Oxidation | 2-Hydroxy palmitic acid, Oxalyl chloride, DMSO, TEA | -78 to RT | 2-3 | 80-90 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₀O₃ |
| Molecular Weight | 270.41 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ) | ~2.9 (t, 2H, -CH₂-CO-), ~1.6 (m, 2H), ~1.2-1.4 (m, 22H), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~198 (-C=O), ~160 (-COOH), ~40 (-CH₂-CO-), ~32, ~29 (multiple), ~22, ~14 (-CH₃) |
| Mass Spectrometry (ESI-) | m/z [M-H]⁻ ≈ 269.2 |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of synthetic steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes and Protocols for 2-Oxohexadecanoic Acid Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxohexadecanoic acid, a 16-carbon alpha-keto acid, is a lipid molecule of growing interest in metabolic research and drug development. Its role as an intermediate in fatty acid metabolism and potential signaling functions make its accurate quantification in biological tissues crucial for understanding various physiological and pathological processes. These application notes provide detailed protocols for the extraction of 2-oxohexadecanoic acid from various tissues, including brain, liver, and adipose tissue. The protocols are based on established methods for lipid and alpha-keto acid extraction, ensuring high recovery and reproducibility. Additionally, this document outlines the subsequent analysis using mass spectrometry, including a critical derivatization step to ensure the stability of the reactive alpha-keto group.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the recovery of lipids, and the optimal method often varies depending on the tissue type. While specific recovery data for 2-oxohexadecanoic acid is not extensively documented, the following table summarizes typical total lipid recovery rates for commonly used extraction methods in different tissues. Researchers should validate these methods for their specific application to determine the optimal protocol for 2-oxohexadecanoic acid extraction.
| Tissue Type | Extraction Method | Typical Total Lipid Recovery (%) | Key Advantages |
| Brain | Folch (Chloroform:Methanol, 2:1) | ~95% | Well-established, high recovery of a broad range of lipids.[1][2] |
| MTBE:Methanol | ~90-95% | Safer alternative to chloroform, good for high-throughput applications.[3] | |
| Liver | Folch (Chloroform:Methanol, 2:1) | ~97% | Effective for tissues with high lipid content.[4][5][6] |
| Bligh & Dyer (Chloroform:Methanol:Water) | ~95% | Requires less solvent than the Folch method. | |
| Adipose | Folch (Chloroform:Methanol, 2:1) | >98% | Robust for triglyceride-rich tissues.[7] |
| Petroleum Ether | High | Specific for neutral lipids, minimizing phospholipid co-extraction.[8] |
Experimental Protocols
General Precautions and Sample Handling
-
Perform all procedures on ice to minimize enzymatic activity and degradation of lipids.
-
Use glass vials and tubes to prevent leaching of plasticizers.
-
Work in a fume hood, especially when using chloroform.
-
Store tissue samples at -80°C until extraction.
Tissue Homogenization
This is a critical step to ensure efficient extraction.
-
Weigh the frozen tissue (typically 50-100 mg).
-
Add the tissue to a pre-chilled glass Dounce homogenizer.
-
Add 19 volumes of ice-cold extraction solvent (e.g., 19 mL for 1 g of tissue) of Chloroform:Methanol (2:1, v/v).[2]
-
Homogenize thoroughly on ice until a uniform suspension is achieved. For tougher tissues, a bead-based homogenizer can be used.[3]
Lipid Extraction: Folch Method
This method is widely applicable to various tissues.[1][2][4][5][6]
-
Transfer the tissue homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate) to the tube to induce phase separation.[1][6]
-
Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Two distinct phases will form: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids).
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol) for further analysis.[5]
Derivatization of 2-Oxohexadecanoic Acid for Mass Spectrometry Analysis
Alpha-keto acids are inherently unstable and require derivatization for accurate quantification by mass spectrometry.[9][10] O-phenylenediamine (OPD) or other reagents can be used to form stable derivatives.[11]
-
To the dried lipid extract, add a solution of O-phenylenediamine (OPD) in a suitable buffer.
-
The reaction is typically carried out at elevated temperatures (e.g., 85°C) for a defined period (e.g., 45 minutes) to ensure complete derivatization.[12]
-
After the reaction, the derivatized sample is ready for injection into the LC-MS/MS system.
Signaling Pathway and Experimental Workflows
Metabolic Pathway of 2-Oxohexadecanoic Acid
2-Oxohexadecanoic acid is an intermediate in fatty acid metabolism. The following diagram illustrates its likely position within the broader context of fatty acid synthesis and degradation.
Caption: Proposed metabolic pathway of 2-oxohexadecanoic acid.
Experimental Workflow for Extraction and Analysis
The following diagram outlines the complete workflow from tissue sample to data analysis.
Caption: Workflow for 2-oxohexadecanoic acid extraction and analysis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. homogenizers.net [homogenizers.net]
- 4. 2.4. Liver Lipid Extraction and Fatty Acid Quantification [bio-protocol.org]
- 5. 2.13. Extraction of Liver Lipids [bio-protocol.org]
- 6. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 7. Methods for performing lipidomics in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Use of 2-Keto Palmitic Acid in Cell Culture Experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct experimental use of 2-Keto palmitic acid in cell culture is not extensively documented in publicly available scientific literature, its close structural relationship with palmitic acid—a ubiquitous saturated fatty acid—suggests its potential relevance in cellular metabolism and signaling research. Palmitic acid is widely studied for its roles in various cellular processes, from energy storage to the induction of cellular stress pathways. Understanding the established protocols and applications for palmitic acid can provide a foundational framework for investigating the effects of its keto derivative.
These application notes, therefore, focus on the well-established use of palmitic acid in cell culture as a proxy, offering detailed protocols and insights that can be adapted for the study of this compound and other fatty acids.
Core Applications of Palmitic Acid in Cell Culture
Palmitic acid is a versatile tool in cell culture experiments, primarily utilized to:
-
Model Lipotoxicity: High concentrations of palmitic acid can induce cellular stress, including endoplasmic reticulum (ER) stress and oxidative stress, mimicking the conditions of metabolic diseases like obesity and type 2 diabetes.[1][2]
-
Investigate Cellular Metabolism: As a primary energy source, palmitic acid is used to study fatty acid oxidation, lipid droplet formation, and its interplay with glucose metabolism.[3]
-
Modulate Signaling Pathways: Palmitic acid influences numerous signaling cascades, such as the PI3K/Akt, NF-κB, and p53 pathways, making it a valuable tool for studying cellular growth, proliferation, inflammation, and apoptosis.[4][5][6]
-
Study Inflammatory Responses: It can activate inflammatory pathways in various cell types, including microglia and endothelial cells, providing insights into the pathogenesis of inflammatory diseases.[7][8]
-
Assess Drug Efficacy: In the context of metabolic or inflammatory disease models, palmitic acid-induced cellular stress can be used to screen for the protective or therapeutic effects of novel drug compounds.
Data Presentation: Quantitative Parameters for Palmitic Acid Experiments
The following table summarizes common experimental parameters for the use of palmitic acid in cell culture, derived from various studies.
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effects |
| HEK293 | 250 | 8 hours | Decreased cell migration, altered expression of SERCA and RGS2.[9] |
| Astrocytes | 200 | Not specified | Induction of an inflammatory response.[7] |
| BV2 (microglia) | 25 - 200 | 6, 24, 48 hours | Decreased cell viability at 24 and 48 hours, induction of apoptosis (TUNEL+ cells).[10] |
| HUVEC (endothelial) | 100 - 150 | 6 days (chronic) | Shift in aerobic metabolism towards fatty acid oxidation, increased ROS formation.[11] |
| Ishikawa & ECC-1 (endometrial cancer) | Not specified | 24, 72 hours | Varied effects on cell proliferation and apoptosis.[2] |
| Intestinal Epithelial Cells | 25 - 500 | 24 hours | Altered cell structure and mechanotransduction. |
Experimental Protocols
Preparation of Palmitic Acid-BSA Conjugate
Palmitic acid is insoluble in aqueous culture media and must be complexed with fatty acid-free Bovine Serum Albumin (BSA) to ensure its bioavailability and prevent cytotoxicity from free fatty acids.
Materials:
-
Palmitic acid (sodium salt)
-
Fatty acid-free BSA
-
Sterile PBS (phosphate-buffered saline)
-
Sterile distilled water
-
0.1 M NaOH
-
Water bath or heating block
-
Sterile filters (0.22 µm)
Protocol:
-
Prepare a 100 mM Palmitic Acid Stock Solution:
-
Dissolve the desired amount of sodium palmitate in sterile distilled water with 0.1 M NaOH by heating to 70°C in a water bath until fully dissolved.
-
-
Prepare a 10% (w/v) BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or cell culture medium without serum.
-
Gently mix to avoid frothing and ensure complete dissolution.
-
Sterile filter the BSA solution.
-
-
Complex Palmitic Acid with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 100 mM palmitic acid stock solution dropwise to the BSA solution while stirring gently. A common molar ratio is between 2:1 and 6:1 (palmitic acid:BSA).
-
Incubate the mixture at 37°C for at least 1 hour to allow for complexation.
-
The final concentration of the palmitic acid-BSA stock solution should be calculated.
-
-
Application to Cell Culture:
-
Dilute the palmitic acid-BSA stock solution in serum-free or low-serum medium to the desired final concentration before adding to the cells.
-
Control: Treat cells with the same concentration of BSA solution without palmitic acid to account for any effects of the BSA vehicle.[1]
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of palmitic acid.
Materials:
-
Cells seeded in a 96-well plate
-
Palmitic acid-BSA conjugate
-
BSA control solution
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[10]
-
Replace the medium with serum-free medium containing the desired concentrations of palmitic acid-BSA or BSA control.[10]
-
Incubate for the desired time period (e.g., 6, 24, or 48 hours).[10]
-
Two hours before the end of the incubation, add 10 µL of MTT solution to each well.[10]
-
Incubate for another 2 hours to allow for the formation of formazan crystals.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the BSA-treated control cells.
Signaling Pathways and Experimental Workflows
Palmitic Acid-Induced Signaling Pathways
Palmitic acid is known to modulate several key signaling pathways. The following diagrams illustrate some of these interactions.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 7. Multiple Pathways Involved in Palmitic Acid-Induced Toxicity: A System Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Palmitic acid decreases cell migration by increasing RGS2 expression and decreasing SERCA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of 2-Keto Acid Dehydrogenase Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-keto acid dehydrogenase complexes (KDHc) are a family of mitochondrial multienzyme complexes that play crucial roles in metabolism, linking the breakdown of monosaccharides, amino acids, and fatty acids to the Krebs cycle.[1][2] This family includes the pyruvate dehydrogenase complex (PDHc), α-ketoglutarate dehydrogenase complex (KGDHc), and the branched-chain α-keto acid dehydrogenase complex (BCKDHc).[1][2] While the term "2-keto fatty acid dehydrogenase" is not standard, it likely refers to the dehydrogenation of α-keto acids derived from branched-chain amino acids, which share structural similarities with fatty acid intermediates. The BCKDHc, in particular, is responsible for the oxidative decarboxylation of branched-chain α-keto acids that arise from the transamination of branched-chain amino acids (leucine, isoleucine, and valine).[3] Deficiencies in BCKDHc activity lead to Maple Syrup Urine Disease (MSUD), a serious metabolic disorder.[4]
These application notes provide detailed protocols for assaying the activity of BCKDHc, a representative 2-keto acid dehydrogenase, using both spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods.
Metabolic Pathway
The branched-chain α-keto acid dehydrogenase complex is a key regulatory point in the catabolism of branched-chain amino acids (BCAAs). The products of this reaction, branched-chain acyl-CoAs, can be further metabolized to enter the citric acid cycle for energy production or be used for fatty acid synthesis.
References
- 1. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Derivatization of α-Keto Acids for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fluorescence derivatization of α-keto acids for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The following sections offer a comparison of common derivatization reagents, step-by-step experimental procedures, and expected performance data.
Introduction
α-Keto acids are crucial intermediates in various metabolic pathways, and their quantification in biological matrices is of significant interest in clinical diagnostics and biomedical research. Due to the lack of a strong chromophore or fluorophore in their native structure, derivatization is essential for sensitive detection by HPLC with fluorescence detectors. This document focuses on pre-column derivatization methods that enhance the fluorescence properties of α-keto acids, allowing for their sensitive and selective quantification.
Comparison of Fluorescence Derivatization Reagents
Several reagents are available for the derivatization of α-keto acids. This application note details the use of two common and effective reagents: o-phenylenediamine (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB). While Girard's Reagent T is a well-known derivatizing agent for carbonyl compounds, its application in this context is predominantly coupled with mass spectrometry detection, and detailed HPLC-fluorescence protocols are not as readily available in the scientific literature.
The choice of derivatization reagent can impact sensitivity, selectivity, and the complexity of the experimental protocol. The following tables summarize the key quantitative parameters and HPLC conditions for OPD and DMB to facilitate reagent selection.
Quantitative Performance Comparison
| Parameter | o-Phenylenediamine (OPD) | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) |
| Limit of Detection (LOD) | Not explicitly stated in reviewed literature, but method is suitable for picomole-level analysis. | 1.3–5.4 nM[1] |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed literature. | 4.2–18 nM[1] |
| Linearity Range | 10 to 250 pmol on-column[2] | Good linearity reported, with specific ranges depending on the α-keto acid (e.g., 50 nM - 5 µM for KG, KIV, and KMV)[1] |
HPLC and Derivatization Conditions Comparison
| Parameter | o-Phenylenediamine (OPD) | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) |
| Derivatization Temp. | Ambient Temperature | 85°C[1] |
| Derivatization Time | Not explicitly specified, typically rapid | 45 minutes[1] |
| Excitation Wavelength (λex) | 350 nm[2] | 367 nm[1] |
| Emission Wavelength (λem) | 410 nm[2] | 446 nm[1] |
| Typical Column | Reversed-phase C18 | Reversed-phase C18 (e.g., Inertsil ODS-4V)[1] |
| Typical Mobile Phase | Isocratic or gradient elution with methanol/water or acetonitrile/water mixtures. | Gradient of Methanol and Water[1] |
Method 1: Derivatization with o-Phenylenediamine (OPD)
Application Note
Derivatization of α-keto acids with o-phenylenediamine (OPD) is a widely used method that results in the formation of highly fluorescent quinoxaline derivatives.[2] The reaction is typically carried out under acidic conditions at room temperature. This method has been successfully applied to the analysis of α-keto acids in various biological samples, including serum and urine.[2] Deproteinization of the sample is a critical first step to prevent interference and to ensure consistent recovery of the analytes.[2]
Experimental Workflow: OPD Derivatization
Protocol: OPD Derivatization
Materials:
-
o-Phenylenediamine (OPD) solution
-
Hydrochloric acid (HCl)
-
Deproteinizing agent (e.g., 10% Tungstic Acid)
-
HPLC-grade methanol and water
-
α-Keto acid standards
-
Biological sample (e.g., serum, urine)
Procedure:
-
Sample Preparation (Deproteinization):
-
To 100 µL of serum or urine, add 100 µL of 10% tungstic acid.
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Carefully collect the clear supernatant.
-
-
Derivatization Reaction:
-
In a clean vial, mix 50 µL of the supernatant with 50 µL of OPD solution (concentration to be optimized based on analyte levels, typically in the range of 1-10 mg/mL in dilute HCl).
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes), protected from light.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and a suitable buffer (e.g., phosphate buffer). The exact composition should be optimized for the specific α-keto acids of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector: Excitation at 350 nm and Emission at 410 nm.[2]
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the α-keto acids of interest, subjected to the same derivatization procedure.
-
Quantify the α-keto acids in the sample by comparing their peak areas to the calibration curve.
-
Method 2: Derivatization with 1,2-Diamino-4,5-methylenedioxybenzene (DMB)
Application Note
1,2-Diamino-4,5-methylenedioxybenzene (DMB) is another highly effective reagent for the derivatization of α-keto acids. The reaction with DMB forms intensely fluorescent derivatives, offering high sensitivity.[1] This method involves a heating step to facilitate the derivatization reaction. It has been shown to be particularly useful for the analysis of multiple α-keto acids in cellular extracts.[1] A key consideration for this method is the pH of the final injection solution, as acidic conditions can cause peak splitting for some derivatives like DMB-α-ketoglutarate. Dilution with a basic solution, such as NaOH, is recommended to ensure good peak shape.[1]
Experimental Workflow: DMB Derivatization
Protocol: DMB Derivatization
Materials:
-
1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)
-
Sodium sulfite
-
2-Mercaptoethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 65 mM)
-
HPLC-grade methanol and water
-
α-Keto acid standards
-
Sample (e.g., cell extract, deproteinized plasma)
Procedure:
-
Preparation of DMB Reagent Solution:
-
Prepare a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.
-
To this solution, add 1.6 mg of DMB·2HCl to make 1.0 mL of the final DMB reagent. Prepare this solution fresh.[1]
-
-
Derivatization Reaction:
-
Sample Dilution:
-
Dilute the cooled reaction mixture five-fold with 65 mM NaOH aqueous solution. For example, add 160 µL of 65 mM NaOH to the 80 µL reaction mixture. This step is crucial to prevent peak splitting.[1]
-
-
HPLC Analysis:
-
Inject 25 µL of the diluted sample into the HPLC system.[1]
-
HPLC Conditions:
-
Column: Inertsil ODS-4V (250 × 3.0 mm, 5.0 µm) or equivalent C18 column.[1]
-
Mobile Phase A: Methanol/Water (30/70, v/v).[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Elution: 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Fluorescence Detector: Excitation at 367 nm and Emission at 446 nm.[1]
-
-
-
Quantification:
-
Generate a calibration curve by derivatizing and analyzing a series of known concentrations of α-keto acid standards.
-
Determine the concentration of α-keto acids in the samples based on their peak areas relative to the calibration curve.
-
References
Application Notes and Protocols for Precolumn Derivatization of 2-Keto Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the precolumn derivatization of 2-keto acids for their subsequent analysis by chromatographic techniques. The protocols outlined below are essential for researchers and professionals in drug development and various scientific fields who require sensitive and reliable quantification of these important metabolites.
Introduction to 2-Keto Acid Analysis
2-Keto acids, also known as α-keto acids, are critical intermediates in a multitude of metabolic and signaling pathways, including the Krebs cycle and amino acid metabolism.[1] Their analysis is pivotal for understanding cellular metabolism, diagnosing metabolic disorders, and for various applications in drug development. Due to their often low volatility and thermal instability, direct analysis of 2-keto acids by techniques such as gas chromatography (GC) is challenging. Therefore, precolumn derivatization is a crucial step to enhance their stability, improve chromatographic separation, and increase detection sensitivity, particularly for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Common Derivatization Reagents and Their Mechanisms
Several reagents are commonly employed for the precolumn derivatization of the ketone group in 2-keto acids. The choice of reagent depends on the analytical platform (e.g., HPLC with fluorescence or UV detection, LC-MS) and the specific 2-keto acids of interest.
-
o-Phenylenediamine (OPD) and its Analogs: These reagents react with the α-keto group of 2-keto acids to form stable, fluorescent quinoxalinone derivatives.[2][3] This method is widely used for HPLC with fluorescence detection due to its high sensitivity.[2] Analogs such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) can offer even greater fluorescence intensity.[2]
-
Girard's Reagents (T and P): These reagents possess a hydrazide functional group that reacts with ketones and aldehydes to form hydrazones.[4] Girard's reagents also contain a quaternary ammonium group, which imparts a permanent positive charge to the derivative.[4][5] This "charge-tagging" enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), significantly improving detection sensitivity in LC-MS analysis.[4]
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with the carbonyl group of 2-keto acids to form 2,4-dinitrophenylhydrazone derivatives.[6] These derivatives are highly chromophoric and can be readily detected by UV-Vis spectrophotometry, making this method suitable for HPLC-UV analysis.[6]
-
2-Hydrazinoquinoline (HQ): HQ is an effective derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones.[7] It reacts with the carboxyl group to form hydrazides and with the keto group to form hydrazones, improving chromatographic retention and ionization efficiency for LC-MS analysis.[7]
Experimental Workflows
The general workflow for the analysis of 2-keto acids using precolumn derivatization involves sample preparation, the derivatization reaction, and subsequent chromatographic analysis.
Signaling Pathway Involvement of 2-Keto Acids
2-Keto acids are central nodes in metabolism, linking carbohydrate, fat, and protein metabolism. The α-keto acid dehydrogenase complexes, for instance, are critical regulatory points that connect these major metabolic pathways to the Krebs cycle and oxidative phosphorylation, and are involved in intracellular and intercellular signaling.[4][8] α-Ketoglutarate, a key intermediate in the Krebs cycle, also functions as a coenzyme in various cellular signaling processes.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of various precolumn derivatization methods for 2-keto acid analysis.
Table 1: Comparison of Derivatization Reagents for 2-Keto Acid Analysis
| Derivatization Reagent | Analyte(s) | Sample Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| o-Phenylenediamine (OPD) | Branched-chain keto acids, Pyruvate | Human Serum | HPLC-Fluorescence | - | < 6 µM | [3] |
| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | 6 α-keto acids | K562 cells | HPLC-Fluorescence | 1.3-5.4 nM | 4.2-18 nM | [2] |
| Girard's Reagent T (GirT) | Ketones and Aldehydes | - | LC-MS | - | - | [4] |
| 2,4-Dinitrophenylhydrazine (DNPH) | α-Ketoglutaric acid | Rat Plasma | UPLC-MS/MS | - | 5 ng/mL | [6] |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, Aldehydes, Ketones | Biological Samples | LC-MS | - | - | [7] |
| O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) | 10 keto acids | Rat Plasma | LC-MS/MS | 0.01–0.25 μM | - | [9][10] |
Note: Direct comparison of LOD and LOQ values should be done with caution due to variations in instrumentation, sample matrices, and experimental conditions across different studies.
Detailed Experimental Protocols
Protocol 1: Derivatization with o-Phenylenediamine (OPD) for HPLC-Fluorescence Analysis
This protocol is adapted for the analysis of branched-chain keto acids and pyruvate in serum.[3]
Materials:
-
o-Phenylenediamine (OPD) solution
-
Perchloric acid
-
Potassium carbonate
-
HPLC-grade water and acetonitrile
-
Internal standard (e.g., α-ketovaleric acid)
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add 100 µL of internal standard solution.
-
Deproteinize by adding 50 µL of perchloric acid.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
To the supernatant, add OPD solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding a neutralizing agent like potassium carbonate.
-
-
Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system equipped with a fluorescence detector.
-
Separation is typically achieved on a C18 reversed-phase column.
-
Protocol 2: Derivatization with Girard's Reagent T (GirT) for LC-MS/MS Analysis
This protocol is a general guideline for the derivatization of keto-containing compounds.[4][5]
Materials:
-
Girard's Reagent T (GirT)
-
Methanol
-
Acetic acid
-
LC-MS grade water and acetonitrile
Procedure:
-
Sample Preparation:
-
Extract 2-keto acids from the biological matrix using a suitable solvent (e.g., methanol).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a methanol/acetic acid solution.
-
-
Derivatization:
-
Add a solution of GirT in water to the reconstituted sample.
-
Vortex the mixture and incubate at 37°C for 15 minutes.[5]
-
-
Analysis:
-
Directly inject an aliquot of the reaction mixture into the LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Detection is performed in positive ion mode, monitoring for the characteristic neutral loss of the trimethylamine group from the derivatized analyte.
-
Protocol 3: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for UPLC-MS/MS Analysis
This protocol is specific for the derivatization of α-ketoglutaric acid in plasma.[6]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Formic acid
-
Methanol
-
Internal standard (e.g., glyburide)
Procedure:
-
Sample Preparation:
-
Precipitate plasma proteins with methanol containing the internal standard.
-
Centrifuge and collect the supernatant.
-
-
Derivatization:
-
Analysis:
-
Inject 3 µL of the supernatant directly into the UPLC-MS/MS system.[6]
-
Use a C18 column for separation.
-
Application Notes and Considerations
-
Matrix Effects: Biological samples are complex matrices that can interfere with the derivatization reaction and the subsequent analysis.[11][12][13][14][15] It is crucial to perform proper sample cleanup to minimize these effects. Matrix-matched calibration standards or the use of stable isotope-labeled internal standards are recommended for accurate quantification.
-
Reaction Optimization: The efficiency of the derivatization reaction is influenced by factors such as pH, temperature, reaction time, and reagent concentration. These parameters should be optimized for the specific 2-keto acids and sample matrix being analyzed.
-
Derivative Stability: The stability of the derivatized products should be assessed to ensure accurate and reproducible results, especially when dealing with large sample batches.
-
Method Validation: Any analytical method developed using these protocols should be fully validated according to relevant guidelines, including assessment of linearity, accuracy, precision, and selectivity.
By following these detailed protocols and considering the application notes, researchers and scientists can achieve reliable and sensitive analysis of 2-keto acids, enabling a deeper understanding of their roles in health and disease.
References
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijisset.org [ijisset.org]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. eijppr.com [eijppr.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Keto Palmitic Acid
Welcome to the technical support center for 2-keto palmitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: The stability of this compound in solution can be influenced by several factors. As an α-keto acid, it may be prone to degradation through mechanisms such as decarboxylation and polymerization, particularly under certain conditions. Key factors affecting stability include the solvent, pH, temperature, and exposure to light and air. For instance, some α-keto acids are known to be unstable in aqueous solutions and may polymerize upon storage.[1]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: Due to its long hydrocarbon chain, this compound is expected to have low solubility in water, similar to palmitic acid.[2] Organic solvents are generally preferred for dissolving and storing fatty acids and their derivatives. For palmitic acid, solvents like ethanol, DMSO, and dimethylformamide (DMF) are commonly used.[3] When preparing aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like ethanol and then dilute it with the aqueous buffer.[3] However, aqueous solutions of fatty acids are not recommended for storage for more than a day.[3] The choice of solvent can also influence the equilibrium between the keto and enol forms of the molecule, with polar solvents tending to stabilize the keto form.[4]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of a solution can play a crucial role in the stability of keto acids. Acidic or basic conditions can catalyze the interconversion between the keto and enol tautomers.[5][6] For α-keto acids, neutral solutions are generally recommended for better stability.[1] It is advisable to buffer your solution to a neutral pH if compatible with your experimental design.
Q4: What are the optimal storage conditions for this compound solutions?
A4: For long-term stability, it is best to store this compound as a solid at -20°C.[7] If a solution is necessary, prepare it fresh whenever possible. If short-term storage of a solution is required, it is recommended to store it at -20°C.[1][8] For plasma samples containing long-chain fatty acids, storage at -20°C under nitrogen was found to maintain stability for at least 10 days.[8] To minimize oxidation, it is also good practice to purge the solvent with an inert gas like nitrogen or argon before dissolving the compound.[3]
Q5: I am observing a loss of my compound during my experiment. How can I troubleshoot this?
A5: If you are experiencing a loss of this compound during your experiments, consider the following troubleshooting steps:
-
Check for Precipitation: Due to its low aqueous solubility, the compound may be precipitating out of solution, especially at higher concentrations or lower temperatures. Try reducing the concentration or adding a small amount of a co-solvent.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquot your stock solution into smaller, single-use vials to avoid this.
-
Protect from Light and Air: Store solutions in amber vials and under an inert atmosphere to prevent photo-oxidation and oxidation.
-
Assess Adsorption: Long-chain fatty acids can adsorb to plastic surfaces. Using low-adhesion microcentrifuge tubes or glass vials may help to mitigate this issue.
-
Verify Compound Integrity: Use an analytical technique such as HPLC, LC-MS, or GC-MS to confirm the presence and purity of this compound in your solution.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Degradation in Media | Prepare fresh solutions of this compound in your cell culture media or assay buffer immediately before use. Avoid pre-incubating the compound in the media for extended periods. |
| Interaction with Serum | Fatty acids can bind to albumin and other proteins in serum. This can affect the free concentration of your compound. Consider using a serum-free medium or delipidated serum to have better control over the effective concentration. |
| Cellular Metabolism | Cells can metabolize fatty acids.[9][10][11][12][13] Perform time-course experiments to understand the rate of uptake and metabolism of this compound by your cells. |
Issue: Poor Solubility in Aqueous Buffers
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Nature | Prepare a high-concentration stock solution in an organic solvent (e.g., ethanol, DMSO) and then dilute it into your aqueous buffer.[3] The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting your experiment. |
| Precipitation upon Dilution | When diluting the organic stock solution, add it dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent immediate precipitation. Warming the buffer slightly may also help. |
| Use of a Carrier | Consider using a carrier molecule like bovine serum albumin (BSA) to improve the solubility and delivery of the fatty acid in aqueous solutions. |
Quantitative Data Summary
| Sample Type | Storage Temperature | Duration of Stability | Key Findings |
| Blood | Room Temperature | 2 hours | No significant changes in the non-esterified fatty acid (NEFA) pattern. |
| Blood | 4°C | 48 hours | No significant changes in the NEFA pattern. |
| Plasma | Room Temperature | 6 hours | No significant changes in the NEFA pattern. |
| Plasma | 4°C | 48 hours | No significant changes in the NEFA pattern. |
| Plasma | -20°C (under nitrogen) | At least 10 days | No significant changes in the NEFA pattern. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound under various experimental conditions.
1. Materials:
-
This compound
-
Solvents (e.g., ethanol, DMSO, phosphate-buffered saline (PBS))
-
Low-adhesion microcentrifuge tubes or amber glass vials
-
Inert gas (e.g., nitrogen or argon)
-
Analytical instrument (e.g., HPLC-UV, LC-MS, or GC-MS)
2. Methods:
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound.
-
Dissolve it in a suitable organic solvent (e.g., ethanol) to prepare a concentrated stock solution. Purge the solvent with an inert gas before use.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the desired final concentration in the test solvents/buffers (e.g., PBS pH 7.4, cell culture medium).
-
Prepare separate aliquots for each time point and condition to be tested.
-
-
Incubation:
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
-
Analyze the concentration of this compound using a validated analytical method. A decrease in the peak area corresponding to the compound over time indicates degradation.
-
Also, look for the appearance of new peaks, which could indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stability of the long chain non-esterified fatty acid pattern in plasma and blood during different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. quora.com [quora.com]
- 11. scribd.com [scribd.com]
- 12. oxidation of fatty acids (palmitic acid).pptx [slideshare.net]
- 13. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 2-Oxohexadecanoic Acid Measurement
Welcome to the technical support center for the analysis of 2-oxohexadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during its quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 2-oxohexadecanoic acid measurement?
The most significant interferences in 2-oxohexadecanoic acid analysis depend on the analytical method employed, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For LC-MS analysis: The primary source of interference is the matrix effect , where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) suppress or enhance the ionization of 2-oxohexadecanoic acid, leading to inaccurate quantification.[1][2][3]
-
For GC-MS analysis: Incomplete derivatization is a major issue. Since 2-oxohexadecanoic acid is not sufficiently volatile for direct GC analysis, a derivatization step (e.g., silylation or esterification) is required. Incomplete reactions can lead to underestimation of the analyte.[4]
-
For both methods: Sample stability is a critical factor. Degradation of 2-oxohexadecanoic acid can occur during sample collection, processing, and storage.[5][6] Additionally, interferences can arise from structurally similar compounds that may co-elute or have similar mass-to-charge ratios.
Q2: How can I minimize matrix effects in my LC-MS analysis?
Several strategies can be employed to mitigate matrix effects:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. A SIL-IS for 2-oxohexadecanoic acid will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[1]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.[7]
-
Sample Preparation: Thorough sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.[8]
-
Chromatographic Separation: Optimizing the chromatographic method to separate 2-oxohexadecanoic acid from the majority of matrix components can reduce interference.[2]
Q3: What are the best practices for sample handling and storage to ensure the stability of 2-oxohexadecanoic acid?
To maintain the integrity of 2-oxohexadecanoic acid in biological samples:
-
Anticoagulant Choice: For plasma samples, EDTA is often preferred as it can chelate metal ions that promote oxidation.[9]
-
Storage Temperature: Samples should be stored at -80°C for long-term stability.[6][9] Repeated freeze-thaw cycles should be avoided.[9]
-
Addition of Antioxidants: For samples at risk of peroxidation, adding antioxidants like butylated hydroxytoluene (BHT) can help preserve the analyte.
Troubleshooting Guides
LC-MS Analysis: Poor Peak Shape and Inconsistent Results
Problem: I am observing poor peak shape (e.g., tailing, fronting) and inconsistent retention times for 2-oxohexadecanoic acid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition and gradient. For reversed-phase chromatography, ensure appropriate pH to control the ionization state of the carboxylic acid group.[10] - Evaluate different stationary phases to improve peak shape. |
| Matrix Overload | - Dilute the sample to reduce the concentration of matrix components. - Enhance the sample cleanup procedure to remove more interferences. |
| Column Contamination | - Wash the column with a strong solvent to remove adsorbed matrix components. - Use a guard column to protect the analytical column. |
GC-MS Analysis: Low Analyte Response and Non-reproducible Quantification
Problem: My GC-MS analysis of 2-oxohexadecanoic acid shows a very low response, and the quantitative results are not reproducible.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Optimize derivatization conditions: reaction time, temperature, and reagent concentration. A 2:1 molar excess of the derivatizing agent to active hydrogens is a good starting point. - Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction. |
| Analyte Adsorption | - Silanize the GC inlet liner and glassware to prevent active sites that can adsorb the analyte.[4] |
| Thermal Degradation | - Optimize the GC inlet temperature to ensure efficient volatilization without causing thermal degradation of the derivatized analyte. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the mobile phase.
-
Set B (Post-Spiked Sample): Extract blank biological matrix and then spike the analyte and IS into the extracted matrix.
-
Set C (Blank Matrix): Extract blank biological matrix without adding the analyte or IS.
-
-
Analyze all three sets using the developed LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B - Peak Area of Analyte in Set C) / Peak Area of Analyte in Set A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.[2]
-
Protocol 2: Derivatization of 2-Oxohexadecanoic Acid for GC-MS Analysis (Silylation)
This protocol describes a general procedure for silylation using BSTFA.
-
Evaporate the sample extract containing 2-oxohexadecanoic acid to dryness under a stream of nitrogen.
-
Add a silylation reagent , such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry sample.
-
Heat the mixture at a specified temperature (e.g., 75°C) for a defined period (e.g., 45 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
Visualizations
Caption: A typical experimental workflow for the analysis of 2-oxohexadecanoic acid using LC-MS.
Caption: A troubleshooting decision tree for inconsistent quantitative results in 2-oxohexadecanoic acid analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing Derivatization for Long-Chain Keto Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the derivatization of long-chain keto acids for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it necessary for long-chain keto acid analysis?
A1: Derivatization is a chemical reaction that transforms an analyte into a product with properties more suitable for a specific analytical method. For long-chain keto acids, this process is crucial for several reasons:
-
Increased Volatility: For Gas Chromatography (GC), the native forms of these acids are not volatile enough to be analyzed. Derivatization converts the polar carboxyl and keto functional groups into less polar, more volatile forms.[1][2]
-
Improved Thermal Stability: Keto acids, particularly α-keto acids, can be unstable and prone to degradation or decarboxylation at the high temperatures used in GC injectors.[3][4] Derivatization creates more stable products.
-
Enhanced Chromatographic Performance: The high polarity of underivatized keto acids can cause poor peak shapes (tailing) and adsorption to the analytical column. Derivatization reduces this polarity, leading to sharper, more symmetrical peaks.[1][5]
-
Increased Detection Sensitivity: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can introduce chemical moieties that improve ionization efficiency, leading to a stronger signal and lower detection limits.[3][6]
Q2: What are the common derivatization strategies for GC-MS analysis of keto acids?
A2: The most widely used strategy for GC-MS is a two-step reaction that addresses both the keto and carboxylic acid groups:
-
Methoximation: The sample is first reacted with a reagent like methoxyamine hydrochloride (MeOx). This reaction converts the ketone group into a methoxime. This step is critical as it "locks" the keto group, preventing it from undergoing tautomerization (isomerization), which would otherwise lead to multiple derivative peaks for a single analyte.[4] It also stabilizes thermally labile α-keto acids.[4]
-
Silylation: Following methoximation, a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is added.[7][8] This step replaces the acidic hydrogen on the carboxyl group with a trimethylsilyl (TMS) group, forming a volatile TMS ester.[4][9]
Q3: What are the common derivatization strategies for LC-MS analysis of keto acids?
A3: For LC-MS, the goal is typically to increase the hydrophobicity of the analyte to improve its retention on reversed-phase columns and to enhance its ionization efficiency. Common strategies involve reagents that react specifically with the carbonyl (keto) group:
-
Hydrazine Reagents: Reagents like 2,4-dinitrophenylhydrazine (DNPH) and phenylhydrazine (PH) react with the keto group to form stable hydrazones.[3][10] The aromatic rings in these derivatives improve chromatographic retention and can enhance the MS signal.[3] Phenylhydrazine has been shown to stabilize highly reactive α-keto acids during sample collection and prior to analysis.[3]
-
Other Carbonyl-Reactive Reagents: O-phenylenediamine (OPD) can be used to form stable quinoxalinol derivatives, which are well-suited for LC-MS detection.[11] Girard reagents are another class of compounds that react with carbonyls to introduce a charged moiety, significantly improving detection sensitivity.[12]
Q4: How do I choose the right derivatization reagent?
A4: The choice depends on your analytical platform (GC-MS vs. LC-MS) and specific experimental goals.
-
For GC-MS: A two-step methoximation/silylation is the gold standard for comprehensive analysis, as it protects both functional groups and prevents unwanted side products.[4][8]
-
For LC-MS: If your primary challenge is poor retention and sensitivity, a hydrazine-based reagent like phenylhydrazine or DNPH is an excellent choice.[3] The selection may also depend on the specific keto acids of interest and the sample matrix.
-
Presence of Water: Silylation reagents are highly sensitive to moisture, which can consume the reagent and hydrolyze the derivatives, reducing yield.[1][7] If samples cannot be completely dried, alternative methods may be required.
Q5: What are the critical parameters to control during derivatization?
A5: To ensure complete and reproducible derivatization, the following parameters must be carefully controlled:
-
Anhydrous Conditions: Samples and solvents must be thoroughly dried, especially for silylation reactions, as water will interfere.[1][13] Lyophilization (freeze-drying) is a common and effective drying method.[4]
-
Reagent Stoichiometry: An excess of the derivatization reagent is necessary to drive the reaction to completion.[13]
-
Reaction Temperature and Time: The optimal temperature and duration depend on the specific reagent and analyte. Insufficient heating can lead to incomplete reactions, while excessive heat may degrade the sample or derivative. These conditions often require empirical optimization.[7][13]
-
Catalyst: For silylation, a catalyst like TMCS is often included (e.g., MSTFA + 1% TMCS) to enhance the reactivity of the reagent, especially for sterically hindered groups.[7][14]
Troubleshooting Guide
Q: I am seeing low or no product yield in my analysis. What are the possible causes and solutions?
A: Low derivative yield is a common issue with several potential causes:
-
Presence of Moisture: Water is a primary cause of failed silylation reactions.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Thoroughly dry your sample extract before adding reagents, for example, by using a speed vacuum concentrator or by lyophilization. Adding a water scavenger like 2,2-dimethoxypropane can also be effective.[1]
-
-
Insufficient Reagent: The reagent may have been consumed by the sample matrix or was not added in sufficient excess.
-
Solution: Increase the volume of the derivatization reagent. Ensure the reagent is not expired and has been stored correctly to prevent degradation.[1]
-
-
Incomplete Reaction: The reaction time or temperature may be insufficient.
-
Analyte Degradation: The keto acid may be degrading before or during the reaction.
-
Solution: For unstable α-keto acids, use a derivatization agent like phenylhydrazine that can stabilize the molecule immediately upon sample quenching.[3] Minimize sample handling time and keep samples cold.
-
Q: My chromatogram shows multiple unexpected peaks for a single standard. How can I identify and prevent them?
A: This issue often points to side reactions or incomplete derivatization.
-
Tautomerization (for GC-MS): If the keto group is not protected before silylation, it can exist in keto-enol tautomeric forms, each of which can be silylated, resulting in multiple peaks.
-
Solution: Always perform a methoximation step before silylation. This reaction converts the ketone to a stable oxime, preventing tautomerization.[4]
-
-
Incomplete Derivatization: If either the keto or carboxyl group is not fully derivatized, you may see peaks corresponding to the partially derivatized molecule.
-
Solution: Re-optimize your reaction conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.
-
-
Reagent Artifacts: Excess derivatization reagent or its byproducts can sometimes appear as peaks in the chromatogram.
-
Solution: Run a reagent blank (all reagents without the sample) to identify these peaks. While byproducts from MSTFA are typically volatile and elute early, others may interfere.[9]
-
Q: I am observing poor peak shape (e.g., tailing, fronting). What should I check?
A: Poor peak shape is often caused by interactions between the analyte and the analytical system.
-
Adsorption in the GC System: Active sites in the GC inlet liner or on the column can interact with any remaining polar functional groups.
-
Solution: Confirm that your derivatization is complete. Use a deactivated GC liner and ensure the column is in good condition. Adding a small amount of an alcohol like butanol to the solvent can sometimes reduce adsorption losses by competing for active sites.[7]
-
-
Column Overload: Injecting too much sample can lead to fronting peaks.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Poor Chromatography (LC-MS): The derivatized analyte may not be well-retained on the column.
-
Solution: Choose a derivatization reagent that adds significant hydrophobicity (e.g., 2-hydrazinoquinoline) for better retention on C18 columns.[6] Optimize your mobile phase gradient.
-
Q: My results are not reproducible. What factors contribute to variability?
A: Lack of reproducibility points to inconsistent sample preparation or analysis.
-
Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent volumes between samples can lead to different derivatization efficiencies.
-
Sample Degradation: Variability in the time between sample collection and derivatization can affect the integrity of unstable analytes.
-
Solution: Standardize your sample handling workflow. Perform the derivatization, especially the initial stabilizing step, as quickly as possible after sample preparation.[3]
-
-
Moisture Contamination: Inconsistent exposure to atmospheric moisture can cause variable results.
-
Solution: Work in a dry environment (e.g., under nitrogen) if possible. Keep reagent vials tightly sealed and handle them quickly.[7]
-
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis
This protocol is adapted from common metabolomics workflows for the analysis of organic acids.[4][8][14]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20-40 mg/mL in anhydrous pyridine)[13][14]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)
-
Anhydrous pyridine
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes or autosampler vials)
-
Heated shaker or oven
Procedure:
-
Sample Drying: Ensure the sample extract is completely dry. Place the open sample vial in a vacuum concentrator or freeze-dryer until all solvent is removed.
-
Methoximation:
-
Add 50-100 µL of the MeOx solution to the dried sample.[14]
-
Cap the vial tightly and vortex briefly to dissolve the residue.
-
Incubate the mixture in a thermal shaker. Common conditions range from 30°C to 60°C for 60 to 90 minutes.[4][8][14]
-
After incubation, allow the vial to cool to room temperature.
-
-
Silylation:
-
Analysis: Transfer the derivatized sample to an autosampler vial with an insert if necessary. The sample is now ready for GC-MS injection.
Protocol 2: Phenylhydrazine (PH) Derivatization for LC-MS Analysis
This protocol is designed to stabilize and derivatize reactive keto acids for LC-MS analysis.[3]
Materials:
-
Sample (e.g., in biological matrix)
-
Phenylhydrazine (PH) solution
-
Quenching/Extraction solvent (e.g., ice-cold methanol or acetonitrile)
-
Vortex mixer and centrifuge
-
LC-MS grade solvents for analysis
Procedure:
-
Quenching and Derivatization:
-
To rapidly stabilize the keto acids, the derivatization is performed simultaneously with metabolic quenching.
-
Prepare a quenching solution containing phenylhydrazine. The concentration must be optimized but should be in excess relative to the expected analyte concentration.
-
Add the cold quenching/derivatization solution to your biological sample (e.g., cell culture, plasma) and vortex immediately. This process both stops enzymatic activity and initiates the derivatization.
-
-
Incubation:
-
Incubate the mixture at a low temperature (e.g., -20°C) to allow the derivatization reaction to proceed while minimizing degradation.[3] The optimal time should be determined experimentally.
-
-
Sample Cleanup:
-
After incubation, centrifuge the sample at high speed (e.g., >10,000 x g) at 4°C to pellet precipitated proteins and other debris.
-
Carefully collect the supernatant containing the derivatized keto acids.
-
-
Analysis: The supernatant can be directly injected for LC-MS analysis or diluted with an appropriate mobile phase solvent.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Keto and Carboxyl Groups
| Reagent Class | Example Reagent(s) | Target Group(s) | Analytical Platform | Key Advantages | Considerations |
|---|---|---|---|---|---|
| Oximation | Methoxyamine HCl (MeOx) | Ketones, Aldehydes | GC-MS | Prevents tautomerization, stabilizes α-keto acids.[4] | Typically the first step in a two-step process. |
| Silylation | MSTFA, BSTFA (+TMCS) | Carboxyl, Hydroxyl, Amine | GC-MS | Highly effective, produces volatile and stable derivatives.[7][9] | Extremely sensitive to moisture; requires anhydrous conditions.[1] |
| Esterification | BCl₃-Methanol, H₂SO₄-Methanol | Carboxylic Acids | GC-MS | Robust method for creating methyl esters (FAMEs).[1][16] | Reaction times can be longer; reagents are corrosive. |
| Hydrazines | Phenylhydrazine (PH), 2,4-DNPH | Ketones, Aldehydes | LC-MS | Stabilizes reactive keto acids, enhances UV and MS detection.[3] | Can form E/Z isomers, potentially complicating chromatography. |
| Quinoxalinols | o-Phenylenediamine (OPD) | α-Keto Acids | LC-MS, HPLC | Forms stable, cyclical products with unique masses.[11] | Specific for α-keto acids. |
Table 2: Typical Reaction Conditions for Two-Step Methoximation & Silylation
| Step | Reagent | Typical Temperature | Typical Duration | Reference |
|---|---|---|---|---|
| Methoximation | Methoxyamine HCl in Pyridine | 30°C - 60°C | 60 - 90 min | [4][8][14] |
| Silylation | MSTFA or BSTFA (+1% TMCS) | 37°C - 80°C | 30 - 90 min |[4][8][13][14] |
Note: These are general guidelines. Optimal conditions are analyte- and matrix-dependent and should be determined empirically.
Visual Guides
Caption: General experimental workflow for a two-step derivatization.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. weber.hu [weber.hu]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. palsystem.com [palsystem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Splitting in Alpha-Keto Acid Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatography of alpha-keto acids, with a specific focus on peak splitting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak splitting in alpha-keto acid chromatography?
Peak splitting in High-Performance Liquid Chromatography (HPLC) of alpha-keto acids can arise from a variety of factors, ranging from issues with the HPLC system to the chemical nature of the analytes themselves. Generally, the causes can be categorized into two main groups: those affecting all peaks in the chromatogram and those affecting only a single or a few peaks.[1][2]
Troubleshooting Flowchart for Peak Splitting
Caption: A logical workflow for diagnosing and resolving peak splitting in chromatography.
Q2: All the peaks in my chromatogram are splitting. What should I do?
When all peaks in a chromatogram exhibit splitting, the issue likely originates from a problem that affects the entire sample flow path before the separation in the column occurs.[1][2][3]
Common Causes and Solutions for All Peaks Splitting
| Cause | Description | Recommended Solution(s) |
| Blocked Column Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven flow distribution.[1][4] | 1. Reverse flush the column. 2. If flushing fails, replace the column frit. 3. Use in-line filters and ensure proper sample filtration to prevent future blockages. |
| Column Void or Channeling | A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[1][4][5] | 1. Replacing the column is the most reliable solution.[4] 2. To prevent voids, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits. |
| Large Dead Volume | Excessive volume in tubing, fittings, or connections can lead to sample dispersion and peak distortion.[6] | 1. Use low-dead-volume fittings and connectors.[6] 2. Ensure all tubing connections are tight and properly seated.[6] |
Q3: Only one of my alpha-keto acid peaks is splitting. What could be the cause?
If only a single peak is splitting, the problem is more likely related to the specific chemistry of that analyte or its interaction with the mobile phase and stationary phase.[5]
Common Causes and Solutions for Single Peak Splitting
| Cause | Description | Recommended Solution(s) |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[1][7] | 1. Dissolve the sample in the initial mobile phase whenever possible.[7] 2. If a stronger solvent is necessary, reduce the injection volume.[4] |
| Co-elution of Two Compounds | The split peak may actually be two different compounds that are not fully resolved.[4] | 1. Inject a smaller volume of the sample; if two distinct peaks appear, it confirms co-elution.[1][4] 2. Optimize the separation by adjusting the mobile phase composition, temperature, or flow rate.[4] |
| Keto-Enol Tautomerism | Alpha-keto acids can exist in equilibrium between their keto and enol forms. If the interconversion is slow on the chromatographic timescale, two separate peaks may be observed.[8][9] | 1. Adjust the mobile phase pH. Acidic or basic conditions can catalyze the interconversion, potentially merging the two peaks.[9][10] 2. Increase the column temperature to accelerate the equilibrium, which can also lead to a single, coalesced peak.[9][10] |
| Sample pH (for derivatized acids) | For derivatized alpha-keto acids, an inappropriate sample pH can cause peak splitting. For example, acidic conditions caused split peaks for DMB-derivatized α-ketoglutaric acid.[11][12] | 1. Adjust the pH of the final sample solution. In the case of DMB-KG, diluting the acidic derivatization solution with NaOH solution resolved the peak splitting.[11][12] |
Keto-Enol Tautomerism of an Alpha-Keto Acid
Caption: The equilibrium between the keto and enol forms of an alpha-keto acid.
Experimental Protocols
Protocol 1: Derivatization of Alpha-Keto Acids with DMB
This protocol is adapted from a method for the analysis of intracellular α-keto acids.[11][12]
Materials:
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Sodium sulfite
-
2-mercaptoethanol
-
Concentrated HCl
-
Deionized water
-
NaOH solution (e.g., 65 mM)
-
Alpha-keto acid standards or sample extracts
Procedure:
-
Prepare the DMB derivatization solution:
-
Dissolve 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of deionized water.
-
Add 1.6 mg of DMB·2HCl to this solution to make a final volume of 1.0 mL.
-
-
Derivatization Reaction:
-
In a sealed tube, mix 40 µL of the DMB solution with 40 µL of the alpha-keto acid aqueous solution (standard or sample).
-
Heat the mixture at 85°C for 45 minutes.
-
-
Sample Neutralization and Dilution:
-
Injection:
-
Inject an appropriate volume (e.g., 25 µL) into the HPLC system.
-
Protocol 2: General HPLC Method for Alpha-Keto Acid Analysis
This is a general starting point for the analysis of alpha-keto acids, which may require further optimization.
HPLC System and Column:
-
Column: A C18 reversed-phase column is commonly used.[13]
-
Detector: UV detector (e.g., at 255 nm for certain derivatives) or a fluorescence detector for enhanced sensitivity with specific derivatizing agents like DMB.[11][13] Mass spectrometry (MS) can also be used for detection.[14]
Mobile Phase and Gradient:
-
A common approach is to use a binary gradient with:
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute the alpha-keto acids. A typical gradient might run from 0% B to 50% B over 20 minutes.[11]
Flow Rate and Temperature:
-
Flow Rate: Typically around 1.0 mL/min for a standard analytical column.[13]
-
Temperature: Column temperature can be controlled (e.g., 30-40°C) to improve reproducibility and can be adjusted to address issues like keto-enol tautomerism.[6][9]
Quantitative Data Summary
Table 1: HPLC Method Parameters for Alpha-Keto Acid Analysis
| Parameter | Typical Value/Condition | Reference(s) |
| Column | C18 | [13] |
| Mobile Phase A | Water with 0.1% Formic Acid | [15][16] |
| Mobile Phase B | Acetonitrile or Methanol | [13][14] |
| Detection | UV (e.g., 255 nm) or Fluorescence | [11][13] |
| Flow Rate | 1.0 mL/min | [13] |
| Injection Volume | 5-25 µL | [11] |
| Temperature | 30-50 °C | [6][9] |
This technical support guide provides a starting point for troubleshooting peak splitting in alpha-keto acid chromatography. For more specific issues, consulting the instrument manual and detailed application notes is recommended.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lctsbible.com [lctsbible.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. bio-works.com [bio-works.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 10. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Matrix Effects in LC-MS/MS of 2-Keto Palmitic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Keto palmitic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1] In biological samples like plasma or serum, phospholipids are a major contributor to matrix effects in LC-MS/MS analysis.[3][4][5]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.
-
A significant difference in the response of your analyte when comparing a standard in pure solvent versus a standard spiked into a sample matrix.
-
Drifting retention times.
-
Unstable signal or baseline noise.
-
Ghost peaks or shouldering peaks in subsequent runs due to the buildup of matrix components on the column.[6]
Q3: How can I quantitatively assess matrix effects for my this compound assay?
A3: The most common method is the post-extraction spike method.[7][8] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after extraction) with the peak area of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A4: While a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found, various labeled palmitic acids are available from suppliers like Cambridge Isotope Laboratories and Cayman Chemical.[9][10][11][12][13] These could potentially be used, but it is important to validate their effectiveness in compensating for matrix effects on this compound. Alternatively, custom synthesis of a deuterated or 13C-labeled this compound may be an option, as synthesis routes for labeled fatty acids have been described.[14][15][16][17]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Matrix Component Buildup | Implement a robust column washing step between injections to remove strongly retained matrix components.[6] |
| Phospholipid Interference | Utilize phospholipid removal plates or cartridges (e.g., HybridSPE) during sample preparation.[3][4][18] |
| Inadequate Chromatography | Optimize the chromatographic gradient to better separate this compound from co-eluting matrix components. |
Issue 2: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Incorporate a stable isotope-labeled internal standard that closely mimics the behavior of this compound to compensate for variations in ion suppression/enhancement. |
| Inefficient Sample Cleanup | Switch to a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering compounds.[7][19] |
| Sample Instability | Due to the potential instability of some keto acids, ensure proper sample handling, including quick freezing and storage at -80 °C.[4] |
Issue 3: Low Sensitivity and High Limits of Detection (LOD)
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Improve sample cleanup to remove suppressing agents. Diluting the sample can also reduce matrix effects, but this may compromise sensitivity if the initial concentration is low.[20] |
| Poor Ionization of this compound | Consider derivatization of the keto and/or carboxylic acid group to enhance ionization efficiency. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 3-nitrophenylhydrazine (3-NPH) have been successfully used for other keto acids.[4][20][21] |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection (MRM transitions) and collision energy for this compound to maximize signal intensity. |
Experimental Protocols
Protocol 1: Sample Preparation for the Analysis of Alpha-Keto Acids in Human Plasma
This protocol is adapted from a validated method for a panel of α-keto acids and can be used as a starting point for this compound.[3][4][22]
Materials:
-
Human plasma
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal Standard (IS) solution (a suitable stable isotope-labeled fatty acid or a custom-synthesized labeled this compound)
-
Phospholipid removal plate (e.g., HybridSPE)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ACN containing 1% FA and the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a phospholipid removal plate.
-
Process the sample according to the manufacturer's instructions for the phospholipid removal plate.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of Keto Acids for Enhanced LC-MS/MS Sensitivity
This protocol is based on a method for the derivatization of various keto acids.[4][20]
Materials:
-
Dried sample extract from Protocol 1
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) solution (e.g., 10 mg/mL in water)
-
Pyridine
-
Ethyl acetate
Procedure:
-
To the dried sample extract, add 50 µL of the PFBHA·HCl solution and 10 µL of pyridine.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After cooling to room temperature, add 200 µL of ethyl acetate and 200 µL of water.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the reported performance of various sample preparation techniques in reducing matrix effects for analytes similar to this compound.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Class | Matrix | Matrix Effect Reduction | Reference |
| Protein Precipitation (PPT) | General | Plasma | Low (significant phospholipids remain) | [3][22] |
| Liquid-Liquid Extraction (LLE) | Fatty Acids | Plasma | Moderate to High | [7] |
| Solid-Phase Extraction (SPE) | General | Serum | High (10-40 fold better than PPT) | [19] |
| HybridSPE (Phospholipid Depletion) | General | Plasma | Very High (for phospholipids) | [3][4][18] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. organomation.com [organomation.com]
- 2. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS [mdpi.com]
- 3. lc-ms-ms-method-for-quantitative-profiling-of-ketone-bodies-keto-acids-lactate-pyruvate-and-their-stable-isotopically-labelled-tracers-in-human-plasma-an-analytical-panel-for-clinical-metabolic-kinetics-and-interactions - Ask this paper | Bohrium [bohrium.com]
- 4. research.regionh.dk [research.regionh.dk]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unitn.it [iris.unitn.it]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Palmitic acid (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Palmitic acid (2-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2120-1 [isotope.com]
- 11. Palmitic Acid-13C (C2 labeled) - Biochemicals - CAT N°: 28916 [bertin-bioreagent.com]
- 12. caymanchem.com [caymanchem.com]
- 13. glpbio.com [glpbio.com]
- 14. Documents download module [ec.europa.eu]
- 15. Synthesis and use of stereospecifically deuterated analogues of palmitic Acid to investigate the stereochemical course of the delta11 desaturase of the processionary moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and use of deuterated palmitic acids to decipher the cryptoregiochemistry of a Delta13 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 2-oxohexadecanoic acid during sample prep
Technical Support Center: Analysis of 2-oxohexadecanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the handling and analysis of 2-oxohexadecanoic acid. The focus is on preventing its degradation during sample preparation to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: Why are my measured concentrations of 2-oxohexadecanoic acid consistently low or variable?
A: Low or inconsistent results are often due to the inherent instability of 2-oxohexadecanoic acid. As an α-keto acid, it is highly reactive and susceptible to degradation during sample collection, storage, and processing[1]. The primary cause of loss is non-enzymatic decarboxylation (loss of CO2), which can be accelerated by factors like elevated temperature and suboptimal pH[2][3].
Q2: What are the main chemical reactions that cause degradation of 2-oxohexadecanoic acid?
A: The two primary degradation pathways are:
-
Decarboxylation: The molecule can lose its carboxylic acid group as carbon dioxide (CO2), especially when heated[2]. This reaction transforms the α-keto acid into an aldehyde, leading to inaccurate measurements.
-
Oxidation & Other Reactions: Like other long-chain fatty acids, it can be susceptible to oxidation. Furthermore, the reactive keto group can form Schiff bases with primary amines (e.g., from amino acids or proteins in the sample), leading to further decomposition products[4][5].
Q3: What is the best way to store my samples to prevent degradation?
A: Immediate processing is always preferred. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at or below -75°C. Studies on other fatty acids have shown that storage at -75°C or -80°C maintains sample stability for at least 180 days, whereas degradation can occur in as little as 30 days at room temperature[6].
Q4: How does pH impact the stability of 2-oxohexadecanoic acid during sample preparation?
A: The pH of the sample environment is critical. While specific optimal pH ranges for 2-oxohexadecanoic acid are not well-documented, extreme pH values should be avoided. The stability of related fatty acids is known to be interdependent on both pH and temperature[7]. For analytical procedures involving derivatization, maintaining the correct pH is crucial for the reaction to proceed efficiently and to prevent issues like peak splitting in chromatography[8].
Q5: What is derivatization, and why is it crucial for analyzing α-keto acids?
A: Derivatization is a chemical reaction that converts the analyte into a more stable and easily detectable product. For α-keto acids like 2-oxohexadecanoic acid, this is a critical step to prevent degradation during sample cleanup and analysis[1]. The reactive keto group is converted into a stable derivative, such as an oxime or a hydrazone[9][10]. This not only stabilizes the molecule but can also improve its chromatographic properties and detection sensitivity in methods like LC-MS/MS[10].
Troubleshooting Guides
Problem: Low or No Analyte Signal in LC-MS/MS Analysis
// Nodes start [label="Low or No Signal Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was the sample\nimmediately processed\nor flash-frozen?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Implement rapid quenching\n(e.g., cold methanol) and\nstore at <= -75°C.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Was a chemical derivatization\nstep performed immediately\nafter initial extraction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Introduce a derivatization step\nto stabilize the α-keto group.\n(See Protocol 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Are extraction solvents\npre-chilled and of\nhigh purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Use pre-chilled (4°C or below)\nLC-MS grade solvents to minimize\ndegradation and interference.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Re-analyze Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> q2 [label="Yes"]; q1 -> sol1 [label="No"]; sol1 -> end_node; q2 -> q3 [label="Yes"]; q2 -> sol2 [label="No"]; sol2 -> end_node; q3 -> end_node [label="Yes"]; q3 -> sol3 [label="No"]; sol3 -> end_node; } /dot Caption: Troubleshooting logic for low analyte signal.
Problem: Poor Reproducibility and High Variation Between Sample Replicates
Experimental Protocols
Protocol 1: Recommended General Sample Handling & Storage
-
Collection: Collect biological samples (e.g., plasma, tissue) and immediately place them on dry ice or in a pre-chilled container.
-
Quenching (for cellular/tissue samples): To halt metabolic activity, immediately homogenize the sample in a pre-chilled extraction solvent (e.g., 80% methanol at -20°C).
-
Processing: If not proceeding immediately to derivatization, centrifuge the sample at a low temperature (e.g., 4°C) to pellet proteins and debris.
-
Storage: Transfer the supernatant to a new, pre-chilled tube. For short-term storage (<24 hours), keep at 4°C. For long-term storage, flash-freeze the aliquot in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles.
Protocol 2: Chemical Stabilization by Derivatization with PFBHA
This protocol is adapted from methods used for the analysis of various keto acids and is suitable for LC-MS/MS analysis[10].
-
Reagent Preparation: Prepare a 20 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., phosphate buffer, pH 7). Prepare fresh daily.
-
Sample Preparation: To 100 µL of sample supernatant (from Protocol 1), add 50 µL of the PFBHA solution.
-
Reaction: Vortex the mixture gently and incubate at a controlled temperature (e.g., 60°C) for 60 minutes to form the stable oxime derivative. Optimization of time and temperature may be required for your specific sample matrix.
-
Final Preparation: After incubation, cool the sample to room temperature. Centrifuge to pellet any precipitate. The supernatant is now ready for LC-MS/MS analysis. This derivatization stabilizes the α-keto acid for robust quantification[1][10].
Data Presentation
Table 1: Recommended Storage Conditions for Samples Containing 2-oxohexadecanoic Acid
| Storage Duration | Temperature | Condition | Potential for Degradation |
| < 4 hours | 4°C | Refrigerated, on ice | Low |
| < 24 hours | -20°C | Standard Freezer | Moderate |
| > 24 hours (Long-term) | -80°C or below | Ultra-low Freezer | Very Low[6] |
| Any duration | Room Temperature | Benchtop | High[6] |
Table 2: Comparison of Common Analytical Methods for α-Keto Acid Quantification
| Method | Derivatization Required? | Pros | Cons |
| LC-MS/MS | Highly Recommended [1][10] | High sensitivity and specificity; excellent for complex biological matrices. | Higher instrument cost; derivatization adds a preparation step. |
| HPLC-Fluorescence | Yes [8] | Good sensitivity; lower instrument cost than MS. | Requires a derivatizing agent that yields a fluorescent product; less specific than MS. |
| GC-MS | Yes [11][12] | High chromatographic resolution. | Requires derivatization to make the analyte volatile; potential for thermal degradation in the injector. |
Workflows and Pathways
// Nodes collection [label="1. Sample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="2. Metabolic Quenching\n(e.g., Cold Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="3. Homogenization &\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stabilize [label="4. Chemical Stabilization\n(Derivatization)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; cleanup [label="5. Centrifugation &\nSupernatant Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="6. Instrumental Analysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections collection -> quench; quench -> extract; extract -> stabilize; stabilize -> cleanup; cleanup -> analysis; } /dot Caption: Recommended experimental workflow for sample preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pH and Temperature on the Fatty Acid Composition of Bacillus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. egusphere.copernicus.org [egusphere.copernicus.org]
Technical Support Center: Mass Spectrometry of Keto Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and challenges encountered during the mass spectrometry analysis of keto acids.
Section 1: General Issues & FAQs
This section covers common challenges related to the inherent instability of keto acids.
Q1: Why are my keto acid standards degrading so quickly?
A: Alpha-keto acids, particularly compounds like oxaloacetic acid and pyruvate, are known to be highly reactive and unstable.[1] They can easily undergo spontaneous decarboxylation, especially when exposed to heat or light.[2] This degradation can occur during sample collection, processing, and storage.[1]
Troubleshooting:
-
Storage: Store standards and samples at -80°C.
-
Sample Preparation: Perform all sample preparation steps on ice or at 4°C to minimize degradation.
-
Stabilization: For some applications, immediate derivatization after sample collection can chemically stabilize the keto acids before analysis.[1][2] Phenylhydrazine (PH) has been used to quench and derivatize α-keto acids simultaneously at -20°C.[2]
Q2: I am seeing a significant loss of my analyte signal, especially for α-keto acids. What could be the cause?
A: Signal loss is often due to in-source decarboxylation. The high temperatures in the mass spectrometer's ion source can cause the keto acid to lose a molecule of CO2.[3] This is a common issue for β-keto acids as well.[4] The stability of the keto acid is also influenced by its acyl side chain.[3]
Troubleshooting:
-
Ion Source Temperature: Optimize the ion source temperature to the lowest possible setting that still provides adequate ionization and sensitivity.
-
Derivatization: Convert the keto group into a more stable derivative, such as an oxime or a quinoxalinol, prior to analysis.[5][6] This blocks the keto functionality and can prevent decarboxylation.
Section 2: Derivatization Artifacts & FAQs
Derivatization is a common strategy to improve the stability and chromatographic behavior of keto acids, but the process itself can introduce artifacts.[6][7]
Q3: My derivatization reaction seems incomplete. How can I improve the reaction efficiency?
A: Incomplete derivatization can lead to poor reproducibility and inaccurate quantification. Reaction conditions such as temperature, time, and reagent concentration are critical. For example, in the O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) derivatization, reaction time and temperature have been optimized to ensure complete reaction without degradation.[8]
Troubleshooting:
-
Optimize Reaction Time: Test a time course (e.g., 30, 60, 120 minutes) to find the optimal reaction time for your specific keto acids.[8]
-
Optimize Temperature: Lower temperatures (e.g., 0°C) may be necessary to prevent the degradation of unstable keto acids like oxaloacetic acid during derivatization.[8]
-
Reagent Concentration: Ensure the derivatizing reagent is in sufficient excess to drive the reaction to completion.
Q4: I am observing unexpected side products after derivatization. What are they and how can I avoid them?
A: Side products can arise from reactions with other functional groups in the molecule or from the inherent reactivity of the keto acids themselves. For instance, keto-enol tautomerism can present different isomers to the derivatizing reagent.[9] In GC-MS analysis, the presence of alcohols like methanol in solvents can lead to the artifactual formation of methyl esters.[10]
Troubleshooting:
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid unwanted side reactions. Be aware that chloroform often contains ethanol as a stabilizer.[11]
-
Method Specificity: Choose a derivatization strategy that is highly specific for the keto group. Oximation is a common and specific reaction for carbonyls.[5][6]
-
Sample Matrix: Be aware of potential interferences from the sample matrix. For example, lipase enzymes in urine samples have been shown to catalyze the formation of ester artifacts.[10]
Experimental Protocol: O-PFBO Derivatization for LC-MS/MS
This protocol is adapted for the derivatization of ten keto acids in plasma samples for LC-MS/MS analysis.[5][8]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)
-
Pyridine
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Internal Standard solution (containing stable isotope-labeled keto acids)[12][13]
-
Plasma sample
Procedure:
-
Sample Preparation: To 50 µL of plasma, add 10 µL of internal standard solution and 150 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Derivatization Reaction:
-
Add 50 µL of 20 mM PFBHA in 10% pyridine (aqueous).
-
Vortex briefly to mix.
-
Incubate the reaction at 0°C for 30 minutes to derivatize the keto acids into their O-PFBO oximes.[8]
-
-
Reaction Quenching: Add 350 µL of 0.1% formic acid in water to stop the reaction.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Data Summary: Derivatization Method Performance
The following table summarizes the performance characteristics of the O-PFBO derivatization method for the analysis of keto acids in rat plasma.[8]
| Analyte | Limit of Detection (µM) | Reproducibility (CV%) | Recovery (%) |
| Glyoxylic acid | 0.25 | 3.5 | 104 |
| Pyruvic acid | 0.10 | 2.1 | 101 |
| 2-Oxobutanoic acid | 0.05 | 4.7 | 99 |
| 2-Oxovaleric acid | 0.02 | 1.1 | 109 |
| Acetoacetic acid | 0.10 | 1.8 | 96 |
| 2-Oxoisocaproic acid | 0.01 | 2.5 | 102 |
| 2-Oxo-3-methylvaleric acid | 0.01 | 2.9 | 105 |
| Phenylpyruvic acid | 0.01 | 3.1 | 98 |
Section 3: ESI-MS Artifacts & FAQs
Electrospray ionization (ESI) is a soft ionization technique, but it is prone to adduct formation, which can complicate data interpretation and affect quantification.
Q5: My mass spectra show multiple peaks for a single keto acid, such as [M+Na]+ and [M+K]+, in addition to my expected [M-H]- or [M+H]+. Why is this happening?
A: This is due to adduct formation with alkali metal ions (like sodium and potassium) that are often present as contaminants in solvents, glassware, or the sample matrix itself.[14][15] The formation of these adducts is a common phenomenon in ESI-MS and can significantly influence the ionization efficiency and quantitative response of your analyte.[16][17]
Troubleshooting:
-
High-Purity Solvents: Use high-purity, MS-grade solvents and additives to minimize alkali metal contamination.
-
Mobile Phase Additives: The choice of mobile phase additive can control adduct formation.[14] While additives can improve repeatability, the highest formation efficiencies for protonated molecules and sodium adducts are sometimes observed in water/acetonitrile mixtures without any additives.[14][17]
-
Ammonium Acetate/Formate: Using volatile buffers like ammonium acetate or ammonium formate can sometimes suppress sodium and potassium adduct formation by providing a high concentration of ammonium ions to form [M+NH4]+ adducts or protons for [M+H]+.
Q6: The intensity of my sodiated adduct [M+Na]+ is much higher than my protonated molecule [M+H]+, and it's affecting my sensitivity for the desired ion. How can I reduce sodium adducts?
A: The relative abundance of protonated molecules versus sodium adducts is influenced by the analyte's proton affinity and sodium ion affinity, as well as the solvent conditions.[16] Some compounds preferentially form sodium adducts.[16]
Troubleshooting:
-
Acidify the Mobile Phase: Increasing the concentration of an acid (e.g., formic acid) in the mobile phase can increase the availability of protons, favoring the formation of [M+H]+ over [M+Na]+.
-
Adduct-Suppressing Agents: In some cases, adding a small amount of a chelating agent or another salt with a high affinity for sodium can help, but this can also lead to ion suppression.
-
Chromatography: In HILIC mode, inorganic salt ions can co-elute with analytes, increasing the likelihood of adduct formation.[15] Optimizing the chromatography to separate the analyte from high concentrations of salts can be beneficial.
Visual Guides
Artifact Formation Pathways
The following diagram illustrates the common pathways leading to artifact formation in the mass spectrometry of keto acids.
Caption: Common artifact pathways in keto acid analysis.
Troubleshooting Workflow for Unexpected Peaks
Use this workflow to diagnose the source of unexpected peaks in your keto acid mass spectrometry data.
Caption: A logical workflow for troubleshooting unexpected peaks.
Oximation Derivatization Reaction
This diagram shows the chemical reaction between a keto acid and PFBHA to form a stable oxime derivative, which improves its detection by mass spectrometry.
Caption: Oximation of a keto acid using PFBHA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 6. research.vu.nl [research.vu.nl]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formation of ketoprofen methyl ester artifact in GC–MS analysis of basic drugs in horse urine using alkaline liquid-liquid extraction – Department of Chemistry [chemistry.sc.mahidol.ac.th]
- 11. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Adduct Formation in ESI/MS by Mobile Phase Additives (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Isomer Separation of 2-Keto Fatty Acids by GC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) separation of 2-keto fatty acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization essential for analyzing 2-keto fatty acids by GC?
A1: Direct analysis of 2-keto fatty acids by GC is challenging due to their low volatility and high polarity. The carboxylic acid and ketone functional groups lead to issues like strong adsorption onto the GC column and inlet, resulting in poor peak shape (tailing) and potential thermal decomposition.[1][2][3][4] Derivatization converts these polar functional groups into more volatile and thermally stable non-polar derivatives, making them suitable for GC analysis.[2][4]
Q2: What is the most effective derivatization strategy for 2-keto fatty acids?
A2: A two-step derivatization process is highly recommended.[5]
-
Oximation: The ketone group is first protected by converting it into an oxime using reagents like methoxylamine or hydroxylamine. This step is crucial to prevent keto-enol tautomerism, which can lead to multiple peaks for a single analyte.[5]
-
Esterification or Silylation: The carboxylic acid group is then derivatized.
Q3: How do I select the appropriate GC column for separating 2-keto fatty acid isomers?
A3: The separation of fatty acid isomers, especially those differing by double bond position or geometry (cis/trans), requires a highly polar stationary phase.[6][7][8]
-
Highly Polar Columns: Cyanopropylsiloxane phases (e.g., SP-2560) are excellent for resolving geometric isomers.[6][8]
-
Wax-type Columns: Polyethylene glycol (PEG) phases, such as those of the Carbowax™ type, are also highly effective and are a standard choice for general fatty acid analysis, providing good resolution of polyunsaturated fatty acids (PUFAs).[9]
-
Column Length: For complex mixtures with closely eluting isomers, longer columns (e.g., 100 meters) provide higher resolution.[7]
Q4: What should I consider for the GC-MS method itself?
A4: Method parameters must be carefully optimized.
-
Injector Temperature: Set a temperature high enough to ensure rapid volatilization of the derivatives without causing thermal degradation.
-
Oven Temperature Program: A slow temperature ramp is often necessary to achieve separation of closely eluting isomers.[7] The final elution order of some isomers can be sensitive to the column temperature.[9]
-
Carrier Gas: Use a high-purity carrier gas (Helium or Hydrogen) and ensure the system is leak-free to prevent stationary phase degradation, which can increase baseline noise and reduce column lifetime.[10]
Troubleshooting Guide
Problem Area 1: Poor or No Chromatographic Peaks
Q: I am seeing very small peaks or no peaks at all. What should I check first?
A: This issue often points to a problem in the sample preparation or injection phase.
-
Verify Derivatization: The most common cause is an incomplete or failed derivatization reaction. Both oximation and esterification/silylation are sensitive to moisture.[1][3] Ensure all solvents and reagents are anhydrous and that the sample is dry before adding reagents. To confirm, analyze a known standard alongside your sample.
-
Check for Leaks: A leak in the injector can prevent the sample from reaching the column.[11] Use an electronic leak detector to check all fittings, especially around the septum and column connections.[10]
-
Injector Issues: A contaminated or blocked inlet liner can trap your analytes.[11] Regularly inspect and replace the inlet liner and septum.
-
Sample Stability: 2-keto fatty acids, particularly polyunsaturated ones, can be prone to oxidation.[5] Handle samples quickly, store them at low temperatures, and consider using antioxidants if necessary.
Problem Area 2: Poor Peak Shape (Tailing, Splitting)
Q: My analyte peaks are tailing significantly. What is the cause?
A: Peak tailing is typically caused by unwanted interactions between the analyte and the GC system.
-
Incomplete Derivatization: Any remaining underivatized carboxylic acid or ketone groups will interact strongly with active sites in the system, causing severe tailing.[3] Re-optimize your derivatization protocol.
-
Active Sites: The inlet liner, glass wool, or the first few centimeters of the column can contain active silanol groups that interact with your analytes.[11][12] Use a deactivated liner and consider trimming the front end of the column (10-20 cm) if it has become contaminated.
-
Column Temperature: If the initial oven temperature is too low, it can cause refocusing issues and peak distortion. Conversely, a temperature that is too high can cause degradation.[11][12]
Q: Why are my peaks splitting into two or more smaller peaks?
A: Peak splitting can arise from derivatization artifacts or injection problems.
-
Incomplete Oximation: If the oximation step is incomplete, the remaining free ketone can exist in equilibrium with its enol tautomer, leading to multiple derivatized products and, consequently, split or multiple peaks.
-
Injection Technique: A slow or inconsistent injection can cause the sample to vaporize unevenly, leading to a split peak. If using manual injection, ensure a smooth and rapid process.[10] For autosamplers, check the injection speed settings.
Problem Area 3: Inadequate Isomer Separation
Q: I am unable to resolve the isomers of my 2-keto fatty acid. How can I improve the separation?
A: Isomer resolution is a function of column chemistry and analytical conditions.
-
Column Selection: This is the most critical factor. Standard non-polar columns (like DB-1 or ZB-1) will not separate most fatty acid isomers. You must use a highly polar stationary phase (e.g., a high-cyanopropyl or wax-type column).[6][9][11]
-
Optimize Temperature Program: Isomer separation is often highly sensitive to temperature.[7][9]
-
Lower the initial oven temperature to improve the resolution of early-eluting compounds.
-
Decrease the ramp rate (e.g., to 1-2 °C/min) during the elution window of your target isomers.
-
Experiment with different isothermal holds in your program to maximize separation.[7]
-
-
Carrier Gas Flow Rate: Adjust the linear velocity of the carrier gas to its optimal value for your column dimensions (as specified by the manufacturer) to maximize efficiency.
Problem Area 4: Baseline Issues
Q: My baseline is noisy or drifting upwards during the run. What's wrong?
A: Baseline problems are commonly caused by column bleed or contamination.
-
Column Bleed: Highly polar columns are more prone to stationary phase degradation ("bleed") at high temperatures, causing a rising baseline.[10]
-
Contamination: Contamination in the carrier gas, injector, or from a previous sample can cause a noisy or unstable baseline.[11][12] Use high-purity gases with appropriate filters and perform regular maintenance on the injector.
Experimental Protocols & Data
Protocol: Two-Step Derivatization of 2-Keto Fatty Acids
This protocol provides a general guideline. Reaction times and temperatures may require optimization for specific analytes.[3][5]
Step 1: Oximation of the Ketone Group
-
Prepare a fresh solution of methoxylamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
To your dried sample extract, add 100 µL of the methoxylamine hydrochloride solution.
-
Cap the reaction vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 60 minutes.
-
Cool the vial to room temperature.
Step 2: Esterification of the Carboxylic Acid Group (FAMEs)
-
To the cooled reaction mixture from Step 1, add 200 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Recap the vial, vortex, and heat at 60°C for 30-60 minutes.[3]
-
Cool the vial. Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAME derivatives into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial for analysis.
Data Tables
Table 1: Summary of Derivatization Conditions
| Parameter | Oximation | Esterification (BF₃-Methanol) | Silylation (BSTFA/MSTFA) |
| Reagent | Methoxylamine HCl in Pyridine | 14% BF₃ in Methanol | BSTFA or MSTFA (+1% TMCS) |
| Target Group | Ketone (C=O) | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |
| Temp. (°C) | 60 - 80 °C | 60 °C | 60 - 70 °C |
| Time (min) | 60 min | 30 - 60 min | 30 min |
| Key Consideration | Must be performed first to protect the ketone group.[5] | Moisture sensitive; requires extraction step.[3] | Highly moisture sensitive; derivatizes other active hydrogens.[3] |
Table 2: GC Column Selection Guide for Fatty Acid Isomer Separation
| Stationary Phase Type | Polarity | Typical Trade Names | Strengths | Limitations |
| Biscyanopropyl Polysiloxane | Very High | SP-2560, CP-Sil 88 | Excellent separation of cis/trans and positional isomers.[8] | Lower maximum temperature, prone to bleed. |
| Polyethylene Glycol (PEG) | High | Carbowax™ 20M, DB-WAX | Robust, good general-purpose column for PUFA analysis.[9] | May have some overlap of fatty acids with different chain lengths.[9] |
| 100% Dimethyl Polysiloxane | Non-Polar | DB-1, ZB-1 | Thermally stable, good for general screening. | Poor selectivity for geometric or positional isomers.[9][11] |
Visualizations
Caption: Workflow for the GC-MS analysis of 2-keto fatty acids.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 5. research.vu.nl [research.vu.nl]
- 6. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining results of two GC separations partly achieves determination of all cis and trans 16:1, 18:1, 18:2 and 18:3 except CLA isomers of milk fat as demonstrated using Ag-ion SPE fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 9. aocs.org [aocs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Quantifying Unstable Alpha-Keto Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the quantification of unstable alpha-keto acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| AKA-001 | Low or no signal for alpha-keto acid peaks. | 1. Degradation: Alpha-keto acids are inherently unstable and may have degraded during sample collection, storage, or preparation.[1] 2. Inefficient Derivatization: The derivatization reaction may be incomplete due to incorrect pH, temperature, or reagent concentration. 3. Poor Extraction: The extraction procedure may not be efficiently recovering the derivatized alpha-keto acids. | 1. Minimize sample handling time and keep samples on ice. For long-term storage, freeze at -20°C or lower.[2] Use of a quenching solution during cellular metabolism studies can help stabilize these compounds.[3] 2. Optimize derivatization conditions. For example, when using o-phenylenediamine (OPD), the reaction is favored in acidic conditions (e.g., 2M HCl).[4] Ensure fresh derivatizing reagent is used. 3. For derivatized alpha-keto acids, use an appropriate organic solvent for extraction, such as ethyl acetate.[5] |
| AKA-002 | Split or broad chromatographic peaks, particularly for DMB-derivatized α-ketoglutarate. | 1. Acidic Injection Sample: Highly acidic conditions of the final sample injected into the HPLC can cause peak splitting for certain derivatives.[1][3] 2. Column Overload: Injecting too concentrated a sample can lead to peak distortion. 3. Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.[6] | 1. Dilute the final derivatized solution with a basic solution, such as 65 mM NaOH, to neutralize the sample before injection.[1][3] 2. Dilute the sample or reduce the injection volume. 3. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.[6] |
| AKA-003 | Poor reproducibility of results. | 1. Inconsistent Derivatization: Variation in reaction time, temperature, or reagent addition can lead to inconsistent derivatization yields.[7] 2. Sample Matrix Effects: Components in the biological matrix (e.g., serum, urine) can interfere with the analysis, causing ion suppression or enhancement in LC-MS.[5][6] 3. Instability of Derivatives: The derivatized product itself may not be stable over time. | 1. Use an automated system for derivatization to ensure consistent reaction kinetics.[7] Strictly control temperature and timing. 2. Perform sample clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8] The use of an internal standard is crucial to correct for matrix effects. 3. Analyze derivatized samples as quickly as possible. Check the stability of your specific derivatives over time at different storage conditions (e.g., room temperature, 4°C). |
| AKA-004 | High background noise in the chromatogram. | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase, derivatization reagents, or extraction solvents.[9] 2. Carryover from Previous Injections: Residual sample remaining in the injection port or on the column. | 1. Use high-purity (e.g., MS-grade) solvents and freshly prepared reagents.[9] 2. Implement a robust wash cycle for the autosampler needle and injection port between samples. Run blank injections to ensure the system is clean. |
Frequently Asked Questions (FAQs)
Q1: Why are alpha-keto acids so difficult to quantify?
Alpha-keto acids present a significant analytical challenge primarily due to their inherent chemical instability.[1] They are highly reactive and prone to degradation, such as decarboxylation, especially under heat or basic conditions.[10] This instability can occur during sample collection, preparation, and analysis, leading to inaccurate quantification.[3] Their high polarity also makes them less suitable for direct analysis by certain chromatographic techniques without derivatization.[1]
Q2: What is derivatization and why is it necessary for alpha-keto acid analysis?
Derivatization is a chemical reaction that converts an analyte into a more stable, detectable, or chromatographically manageable form. For alpha-keto acids, derivatization serves two main purposes:
-
Stabilization: It converts the unstable keto and carboxylic acid functional groups into a more stable chemical structure, preventing degradation during analysis.[3]
-
Enhanced Detection: The derivatizing agent often adds a chromophore or fluorophore to the alpha-keto acid molecule, significantly increasing its detectability by UV or fluorescence detectors in HPLC.[4][11] For GC-MS, derivatization is required to make the compounds volatile enough for analysis.[8]
Q3: What are the most common derivatization reagents for alpha-keto acids?
Commonly used derivatization reagents include:
-
o-phenylenediamine (OPD): Reacts with alpha-keto acids to form stable, fluorescent quinoxaline derivatives.[4][11]
-
1,2-diamino-4,5-methylenedioxybenzene (DMB): Forms highly fluorescent derivatives, offering improved sensitivity over OPD for HPLC with fluorescence detection.[1][3]
-
O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBHA): Used for LC-MS/MS analysis, it converts keto acids into stable oxime derivatives that can be readily ionized and detected.[12]
-
Silylation reagents (e.g., BSTFA): Used in GC-MS to create volatile trimethylsilyl derivatives. This is often preceded by oximation to stabilize the keto group.[13]
Q4: How should I prepare and store my samples to prevent alpha-keto acid degradation?
To minimize degradation, follow these best practices:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice or at 4°C throughout the preparation steps.
-
Quenching: For cellular metabolism studies, use a rapid quenching procedure to halt enzymatic activity and stabilize metabolites.[3]
-
Deproteinization: For plasma or serum samples, deproteinization using methanol is recommended over perchloric acid to avoid significant losses of keto acids.
-
Storage: For short-term storage, keep samples at 4°C. For long-term storage, freeze them at -20°C or, ideally, -80°C. Avoid repeated freeze-thaw cycles.[2]
Q5: Which analytical technique is best for quantifying alpha-keto acids?
The choice of technique depends on the required sensitivity, selectivity, and available instrumentation.
-
HPLC with Fluorescence Detection: A robust and sensitive method, especially after derivatization with reagents like DMB or OPD. It is widely used for quantifying a range of alpha-keto acids in biological samples.[1][11]
-
LC-MS/MS: Offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple keto acids and their isomers. It is particularly powerful for complex biological matrices.[12]
-
GC-MS: A classic technique that requires derivatization to make the analytes volatile. It provides excellent separation and structural information.[2]
Experimental Protocols
Protocol 1: Quantification of Alpha-Keto Acids by HPLC with Fluorescence Detection (DMB Derivatization)
This protocol is adapted from Fujiwara et al. (2020) for the analysis of six alpha-keto acids in cell culture.[1]
1. Reagent Preparation:
-
DMB Derivatization Solution: Dissolve 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl), 4.9 mg of sodium sulfite, and 70 µL of 2-mercaptoethanol in 0.87 mL of water. Add 58 µL of concentrated HCl. Prepare this solution fresh daily.
2. Derivatization Procedure:
-
In a sealed tube, mix 40 µL of the alpha-keto acid standard or sample with 40 µL of the DMB derivatization solution.
-
Heat the mixture at 85°C for 45 minutes.
-
Cool the tube on ice for 5 minutes.
-
Dilute the reaction mixture five-fold with 65 mM NaOH aqueous solution. This step is critical to prevent peak splitting.[1][3]
3. HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: Inertsil ODS-4V column (250 × 3.0 mm, 5.0 µm) or equivalent C18 column.
-
Mobile Phase A: Methanol/Water (30/70, v/v)
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-10 min: 0% B
-
10-20 min: 0% to 50% B (linear gradient)
-
20-50 min: 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Fluorescence Detection: Excitation at 367 nm, Emission at 446 nm.
-
Injection Volume: 25 µL
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for alpha-keto acid quantification.
Table 1: HPLC with Fluorescence Detection using DMB Derivatization [1][3]
| Analyte | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |
| α-Ketoglutaric acid (KG) | 5.4 | 18 |
| Pyruvic acid (PV) | 3.5 | 12 |
| α-Ketobutyric acid (KB) | 1.3 | 4.2 |
| α-Ketoisovaleric acid (KIV) | 1.5 | 5.1 |
| α-Ketoisocaproic acid (KIC) | 1.3 | 4.2 |
| α-Keto-β-methylvaleric acid (KMV) | 1.5 | 5.1 |
Table 2: LC-MS/MS with PFBHA Derivatization [12]
| Analyte | Limit of Detection (LOD) (µM) | Recovery (%) | Reproducibility (CV%) |
| Glyoxylic acid | 0.01 | 96.1 | 1.1 |
| Pyruvic acid | 0.05 | 103.2 | 2.1 |
| α-Ketoglutaric acid | 0.05 | 109.4 | 2.9 |
| Oxaloacetic acid | 0.25 | 101.5 | 4.7 |
| Acetoacetic acid | 0.05 | 102.7 | 1.8 |
Visualizations
Caption: Experimental workflow for alpha-keto acid quantification.
Caption: Logic diagram illustrating the role of derivatization.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. metbio.net [metbio.net]
- 3. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. High-performance liquid chromatographic methods with fluorescence detection for the determination of branched-chain amino acids and their alpha-keto analogues in plasma samples of healthy subjects and uraemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. louis.uah.edu [louis.uah.edu]
Technical Support Center: 2-Keto Palmitic Acid Assays
Welcome to the technical support center for 2-Keto Palmitic Acid (2-KPA) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound assays?
Variability in this compound (2-KPA) assays can arise from several factors throughout the experimental workflow. Key sources include:
-
Sample Handling and Storage: 2-KPA, like other α-keto acids, can be inherently unstable.[1][2] Variability can be introduced through improper sample collection, storage temperature fluctuations, and repeated freeze-thaw cycles.
-
Extraction Efficiency: Incomplete or inconsistent extraction of 2-KPA from the sample matrix will lead to variable results.
-
Derivatization Inconsistency: The derivatization step, crucial for stabilizing α-keto acids and enhancing detection, is a major source of variability.[1] Factors such as reaction time, temperature, pH, and reagent concentration must be tightly controlled.[2]
-
Instrumental Performance: Fluctuations in the performance of the analytical instrument (e.g., LC-MS/MS, GC-FID) can contribute to variability. This includes changes in column performance, detector sensitivity, and ionization efficiency.
-
Standard Curve Preparation: Inaccurate preparation of calibration standards will lead to erroneous quantification of 2-KPA in the samples.
Q2: Why is derivatization necessary for the analysis of this compound?
Derivatization is a critical step in the analysis of α-keto acids like 2-KPA for several reasons:
-
Chemical Stabilization: α-keto acids are highly reactive and can be easily degraded during sample processing and analysis.[1] Derivatization converts the unstable keto acid into a more stable derivative, ensuring accurate measurement.
-
Improved Chromatographic Properties: Derivatization can improve the volatility and thermal stability of 2-KPA, making it more suitable for gas chromatography (GC) analysis. For liquid chromatography (LC), it can enhance retention and improve peak shape.
-
Enhanced Detection Sensitivity: Many derivatizing agents add a chemical moiety to the 2-KPA molecule that significantly enhances its detectability by UV, fluorescence, or mass spectrometry detectors.
Q3: What are some common derivatization reagents for α-keto acids?
Several reagents are used for the derivatization of α-keto acids. The choice of reagent depends on the analytical platform and the specific requirements of the assay. Common reagents include:
-
1,2-diamino-4,5-methylenedioxybenzene (DMB): Reacts with α-keto acids to form fluorescent derivatives, suitable for HPLC with fluorescence detection.[2]
-
o-phenylenediamine (OPD): Forms stable quinoxalinol derivatives that can be analyzed by LC-MS.
-
Phenylhydrazine: Used to stabilize α-keto acids for subsequent analysis.
-
2,4-dinitrophenylhydrazine (DNPH): Reacts with the keto group to form a colored derivative that can be detected by UV-Vis spectrophotometry.
Q4: How should I store my samples to ensure the stability of this compound?
To minimize degradation, samples should be processed as quickly as possible. If immediate analysis is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to the degradation of 2-KPA.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate injections of the same sample can be frustrating. The following decision tree can help you diagnose the potential cause.
Issue 2: Low Signal Intensity or Poor Sensitivity
If you are struggling with low signal intensity for 2-KPA, consider the following:
-
Suboptimal Derivatization: The derivatization reaction may be incomplete. Review the protocol and consider optimizing the reaction conditions.
-
Degradation of 2-KPA: Your analyte may be degrading before or during analysis. Ensure proper sample handling and storage.
-
Matrix Effects: Components in your sample matrix may be suppressing the ionization of the derivatized 2-KPA in the mass spectrometer. Consider improving your sample cleanup procedure or using a matrix-matched calibration curve.
-
Instrument Settings: The instrument parameters may not be optimized for your derivatized analyte. Perform tuning and optimization of the mass spectrometer settings.
Issue 3: Split or Tailing Chromatographic Peaks
Poor peak shape can affect the accuracy and precision of your measurements.
-
Injection Solvent Mismatch: If the solvent used to reconstitute your final sample is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to match the reconstitution solvent to the mobile phase as closely as possible.
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing. Try diluting your sample.
-
Column Contamination or Degradation: The analytical column may be contaminated or have lost its performance. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
pH of the Mobile Phase: For LC analysis, the pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Small adjustments to the mobile phase pH can sometimes improve peak shape.
-
Acidic Injection Sample: For some derivatization methods, an overly acidic final sample can cause split peaks.[2] Neutralizing or diluting the sample with a basic solution before injection may resolve this issue.[2]
Experimental Protocols
Protocol 1: Sample Extraction from Plasma/Serum
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard (e.g., 13C-labeled 2-KPA).
-
Add 400 µL of a cold extraction solvent (e.g., methanol or a mixture of isopropanol/hexane).
-
Vortex vigorously for 1 minute to precipitate proteins and extract the lipids.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
Protocol 2: Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB)
This protocol is adapted from methods for other α-keto acids and may require optimization for 2-KPA.[2]
-
Prepare the DMB derivatization solution: Dissolve 1.6 mg of DMB·2HCl in 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.[2]
-
Reconstitute the dried sample extract in 40 µL of water.
-
Add 40 µL of the DMB solution to the reconstituted sample.
-
Seal the tube and heat at 85°C for 45 minutes.[2]
-
Cool the reaction mixture on ice for 5 minutes.
-
Dilute the reaction mixture fivefold with a 65 mM NaOH aqueous solution to adjust the pH and prevent peak splitting.[2]
-
The sample is now ready for injection into the HPLC system.
Data Presentation
The following tables summarize typical parameters for α-keto acid analysis that can be used as a starting point for developing a 2-KPA assay.
Table 1: Derivatization Reaction Conditions
| Parameter | Method 1 (DMB) | Method 2 (Generic Acid-Catalyzed Esterification) |
| Derivatization Reagent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | BCl3-methanol (12% w/w) |
| Reaction Temperature | 85°C | 60°C |
| Reaction Time | 45 minutes | 5-10 minutes |
| Post-reaction Quenching/Neutralization | Dilution with 65 mM NaOH | Addition of water and hexane for extraction |
Data adapted from references[2] and.
Table 2: Typical LC-MS/MS Method Validation Parameters for α-Keto Acids
| Parameter | Typical Range |
| Limit of Detection (LOD) | 1.3 - 5.4 nM |
| Limit of Quantification (LOQ) | 4.2 - 18 nM |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Data compiled from references[2] and[3].
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound.
References
- 1. High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2-Oxohexadecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-oxohexadecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of 2-oxohexadecanoic acid?
Q2: Can I use an odd-chain fatty acid as an internal standard?
A2: While odd-chain fatty acids are sometimes used as internal standards for fatty acid analysis, their endogenous presence in some biological matrices can complicate accurate quantification.[4][5] Therefore, a deuterated analog like Palmitic acid-d31 is generally recommended for higher accuracy.
Q3: What are the recommended storage conditions for samples containing 2-oxohexadecanoic acid?
A3: To ensure the stability of 2-oxohexadecanoic acid and prevent degradation, especially through oxidation, it is crucial to store biological samples (plasma, serum, tissues) at -80°C for long-term storage.[6][7][8][9] For short-term storage, 2-8°C can be acceptable, but freezing is recommended as soon as possible.[6] Avoid repeated freeze-thaw cycles.[10]
Q4: Which analytical technique is better for 2-oxohexadecanoic acid quantification: LC-MS/MS or GC-MS?
A4: Both LC-MS/MS and GC-MS can be used for the quantification of 2-oxohexadecanoic acid, with the choice often depending on available instrumentation and expertise.
-
LC-MS/MS is often preferred due to its high selectivity and sensitivity, and it can often be performed without derivatization, simplifying sample preparation.[11][12]
-
GC-MS provides excellent chromatographic resolution but requires derivatization of the keto and carboxylic acid functional groups to increase volatility and stability.[13][14] Common derivatization methods for α-keto acids include silylation and oximation.[10][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for 2-Oxohexadecanoic Acid | Inefficient extraction. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the aqueous phase is acidic to protonate the carboxylic acid for better extraction into an organic solvent. |
| Instability of the analyte. | Ensure samples are processed quickly and stored at -80°C.[6][7][8][9] Add an antioxidant like BHT during sample preparation to prevent oxidation. | |
| Poor ionization in ESI-MS. | 2-Oxohexadecanoic acid is best analyzed in negative ion mode ([M-H]⁻).[15] Ensure the mobile phase composition promotes efficient deprotonation (e.g., by adding a small amount of a weak base like ammonium acetate). | |
| Incomplete derivatization (GC-MS). | Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding derivatization reagents. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS or GC-MS grade solvents and reagents. |
| Matrix effects from the biological sample. | Improve sample cleanup procedures. Dilute the sample if the analyte concentration is high enough. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[16] | |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between samples. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Shifting Retention Times | Changes in mobile phase composition (LC-MS). | Prepare fresh mobile phase daily and ensure proper mixing. |
| Column degradation. | Use a guard column to protect the analytical column. If retention times consistently shift, the column may need to be replaced. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Unidentified Peaks in Mass Spectrum | Presence of adducts. | In negative mode ESI, common adducts include formate ([M+HCOO]⁻) and acetate ([M+CH₃COO]⁻). In positive mode, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common.[17] Lowering the pH of the mobile phase can sometimes reduce alkali metal adducts in positive mode. |
| In-source fragmentation. | Optimize the source conditions (e.g., cone voltage) to minimize fragmentation. | |
| Contaminants. | Analyze a solvent blank to identify peaks originating from the system or solvents. |
Quantitative Data
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Oxohexadecanoic Acid | 269.2 | Fragment corresponding to loss of CO₂ (225.2) or other characteristic fragments |
| Palmitic acid-d31 (Internal Standard) | 287.4 | Fragment corresponding to the deuterated backbone |
Note: The optimal product ion for 2-oxohexadecanoic acid should be determined empirically by infusing a standard and performing a product ion scan.
Experimental Protocols
LC-MS/MS Method for 2-Oxohexadecanoic Acid Quantification in Plasma
This protocol provides a general framework. Optimization of specific parameters is recommended.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL Palmitic acid-d31 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1% formic acid.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water) for LC-MS/MS analysis.
b. LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 80% B, increase to 98% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
GC-MS Method for 2-Oxohexadecanoic Acid Quantification in Plasma
This protocol requires derivatization.
a. Sample Preparation and Derivatization
-
Perform liquid-liquid extraction as described in the LC-MS/MS protocol (steps 1-8).
-
Oximation: To the dried extract, add 50 µL of 2% methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
b. GC-MS Parameters
-
GC System: Gas chromatograph with an autosampler
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS System: Quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Type: Selected Ion Monitoring (SIM) or full scan
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (~2~H_31_)Hexadecanoic acid | C16H32O2 | CID 16212358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. [PDF] Stability studies of twenty-four analytes in human plasma and serum. | Semantic Scholar [semanticscholar.org]
- 5. 843666-27-3|16-(tert-Butoxy)-16-oxohexadecanoic acid| Ambeed [ambeed.com]
- 6. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of 65 biochemistry analytes in plasma, serum, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. research.vu.nl [research.vu.nl]
- 14. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]
- 16. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aocs.org [aocs.org]
Technical Support Center: Method Validation for 2-Keto Fatty Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for 2-keto fatty acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical platforms for 2-keto fatty acid analysis?
A1: The two primary platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires derivatization to make the analytes volatile, while LC-MS/MS can analyze many 2-keto fatty acids after a simpler derivatization or sometimes directly, offering high sensitivity and specificity.[1][2][3]
Q2: Why is derivatization necessary for analyzing 2-keto fatty acids?
A2: Derivatization is crucial for several reasons. For GC-MS, it increases the volatility and thermal stability of these polar compounds, allowing them to pass through the GC column.[4] For both GC-MS and LC-MS/MS, derivatization can improve chromatographic peak shape, enhance ionization efficiency, and increase sensitivity.[5][6] It also "locks" the keto group into a stable form, preventing the formation of multiple isomers (tautomers) that would otherwise lead to multiple chromatographic peaks for a single analyte.[4]
Q3: Which derivatization reagent should I choose?
A3: The choice depends on your analytical platform and specific analytes.
-
For GC-MS: A two-step approach is common. First, methoximation with reagents like Methoxyamine hydrochloride (MeOx) protects the keto group.[3][4] This is followed by silylation using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) to derivatize the carboxylic acid and hydroxyl groups.[4][7]
-
For LC-MS/MS: Oximation with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFB-O-HCl) is a highly effective method that significantly enhances detection sensitivity.[1][2] Other reagents like 2-hydrazinoquinoline have also been used for the simultaneous analysis of ketones and carboxylic acids.[6]
Q4: How can I ensure my sample extraction is efficient?
A4: Efficient extraction is key to accurate quantification. Classical lipid extraction methods like the Folch or Bligh and Dyer methods, which use a chloroform/methanol solvent system, are considered gold standards for their high efficiency with a wide range of lipids.[8] The ratio of the sample to the solvent is a critical factor; for complex biological samples, a sample-to-solvent ratio of 1:20 is often recommended to maximize yield.[8] For routine analysis of many samples, simplified single-step extraction kits are also commercially available.
Troubleshooting Guide
Problem 1: Low or No Signal for My Analyte
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Review your extraction protocol. Ensure the solvent-to-sample ratio is adequate.[8] For complex matrices, consider a more rigorous method like the Folch extraction. |
| Analyte Degradation | 2-keto acids can be unstable. Process samples quickly and on ice. Oxaloacetic acid, for example, is known to be particularly unstable but can be successfully analyzed with proper derivatization under mild conditions.[1][2] |
| Inefficient Derivatization | The presence of water can severely hinder derivatization reactions, especially silylation.[4] Ensure samples are completely dry (e.g., by lyophilization) before adding reagents. Optimize reaction time and temperature as recommended by the reagent manufacturer or literature protocols.[7][9] |
| Poor Ionization | For LC-MS/MS, ensure the mobile phase pH is appropriate for your analytes. The choice of derivatization agent is critical for enhancing ionization.[1][2] |
Problem 2: Multiple Peaks for a Single Analyte in GC-MS
| Possible Cause | Suggested Solution |
| Incomplete Methoximation | The primary cause is often the formation of multiple silylated derivatives due to tautomerization of the keto-enol group.[4] Ensure the methoximation step (e.g., with MeOx) is complete before proceeding to silylation. This stabilizes the keto group and prevents the formation of multiple products.[4] |
| Side Reactions | Ensure all derivatization reagents are of high quality and stored correctly to prevent degradation and the introduction of artifacts. |
Problem 3: Poor Chromatographic Peak Shape (e.g., Tailing)
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Underivatized polar groups (especially the carboxylic acid) can interact with active sites in the GC liner or column, causing peak tailing. Ensure derivatization is complete. |
| Column Contamination | Non-volatile components from the sample matrix can build up on the column. Perform column bake-out or trim the first few centimeters of the column. |
| Active Sites in GC Inlet | Use a deactivated inlet liner. Silanizing the liner can further reduce active sites. |
Method Validation Parameters
Quantitative data from a validated LC-MS/MS method for the analysis of ten 2-keto acids is summarized below.[1][2]
| Validation Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | > 0.997 |
| Precision | Reproducibility (CV%) | 1.1% – 4.7% |
| Accuracy | Recovery (%) | 96% – 109% |
| Sensitivity | Limit of Detection (LOD) | 0.01 – 0.25 µM |
Experimental Protocols
Protocol 1: General Lipid Extraction (Modified Folch Method)
This protocol is a standard procedure for extracting total lipids, including 2-keto fatty acids, from biological samples.
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a solvent mixture of chloroform:methanol (2:1, v/v). Use a 20-fold excess of solvent to sample volume (e.g., 2 mL for 100 mg of tissue).
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL) to the homogenate. Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Collection: Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids. Carefully collect the lower organic layer using a glass Pasteur pipette.
-
Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for derivatization or direct analysis.
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol is designed to stabilize the keto group and increase the volatility of the analyte.
-
Drying: Ensure the extracted sample is completely free of water, preferably by lyophilization (freeze-drying).[4]
-
Methoximation: Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and incubate at 37°C for 90 minutes with shaking.[3][4] This step converts the keto groups to methoximes.[4]
-
Silylation: Cool the sample to room temperature. Add 50 µL of MSTFA (N-methyl-trimethylsilyltrifluoroacetamide), cap the vial, and incubate at 37°C for 30 minutes with shaking.[3][4] This step converts the acidic protons (e.g., on carboxylic acids) to trimethylsilyl (TMS) esters.[4]
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
References
- 1. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. research.vu.nl [research.vu.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. research.regionh.dk [research.regionh.dk]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Oxohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2-oxohexadecanoic acid, a long-chain oxo-fatty acid. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in various biological matrices, which is essential for research in metabolic pathways, disease biomarker discovery, and drug development. This document presents a comparative summary of common analytical platforms, detailed experimental protocols, and visual representations of workflows and relevant signaling pathways.
Comparison of Analytical Methods
The two primary analytical techniques for the analysis of 2-oxohexadecanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation requirements.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Derivatization | Required . To increase volatility and thermal stability. Common methods include silylation (e.g., with BSTFA) or esterification.[1][2][3] | Not generally required . Can be analyzed in its native form, simplifying sample preparation.[4] |
| Sensitivity | Good, can achieve low detection limits. | Excellent, often provides higher sensitivity than GC-MS for many analytes.[5][6] |
| Selectivity | High, especially with high-resolution mass analyzers. | Very high, particularly with Multiple Reaction Monitoring (MRM) mode.[7] |
| Sample Throughput | Lower, due to longer run times and derivatization steps. | Higher, with faster analysis times and potential for multiplexing.[7] |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement. | Can be prone to matrix effects, requiring careful method development and use of internal standards. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Generally higher initial investment. |
| Typical Application | Targeted analysis, metabolic profiling of volatile compounds. | Targeted and untargeted analysis, analysis of complex biological samples.[8][9] |
Note: Quantitative performance data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific instrument and method parameters. For oxidized fatty acids, LC-MS/MS methods have been reported with LODs in the low picogram range and LOQs in the low nanogram per milliliter range.[7][8]
Experimental Protocols
Sample Preparation: Extraction of 2-Oxohexadecanoic Acid from Biological Samples
A robust extraction method is crucial for accurate quantification. The following is a general protocol for liquid-liquid extraction (LLE) from plasma or serum, which can be adapted for other biological matrices.[10]
Materials:
-
Plasma/serum sample
-
Internal Standard (e.g., a deuterated analog of 2-oxohexadecanoic acid)
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of plasma/serum in a glass tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Add 800 µL of chloroform and vortex for another 30 seconds.
-
Add 400 µL of water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 80:20, v/v) for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.
GC-MS Analysis Protocol (with Derivatization)
Derivatization (Silylation): [2]
-
To the dried lipid extract, add 50 µL of pyridine.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Electron Ionization (EI) with full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.
LC-MS/MS Analysis Protocol
LC Conditions (Example): [7]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
MRM Transitions: To be determined by infusing a standard of 2-oxohexadecanoic acid. A common fragmentation for carboxylic acids is the loss of CO2 (44 Da).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of 2-oxohexadecanoic acid.
Hypothetical Signaling Pathway
While specific signaling pathways for 2-oxohexadecanoic acid are not yet well-defined, fatty acids are known to influence various cellular processes. For instance, some fatty acids can modulate inflammatory signaling and metabolic pathways.[11][12][13] The diagram below illustrates a hypothetical pathway where a fatty acid metabolite could influence a downstream signaling cascade.
Caption: A hypothetical signaling pathway for a fatty acid metabolite.
References
- 1. gcms.cz [gcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 5. iris.unitn.it [iris.unitn.it]
- 6. rsc.org [rsc.org]
- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
- 10. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Alpha-Keto Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Alpha-keto fatty acids (α-KFAs), a unique class of lipid molecules characterized by a ketone group at the alpha position to the carboxylic acid, are emerging as potent bioactive compounds with a diverse range of therapeutic potentials. This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of different α-KFAs, supported by experimental data and detailed methodologies to aid in research and development.
I. Comparative Analysis of Biological Activities
The biological activities of α-KFAs are influenced by their carbon chain length, degree of unsaturation, and the position of the keto group. The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory effects of selected α-KFAs.
Antimicrobial Activity
Alpha-keto fatty acids have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria. Their mechanism of action often involves the disruption of bacterial cell membranes.
| α-Keto Fatty Acid | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Staphylococcus aureus | 15.6 µg/mL | [1] |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Escherichia coli | 31.3 µg/mL | [1] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Bacillus subtilis | 25 µg/mL | |
| 4-oxo-2-alkenoic acids | Gram-positive bacteria | 5-20 µg/mL |
Anticancer Activity
Several α-KFAs have exhibited cytotoxic effects against various cancer cell lines, inducing apoptosis through mitochondria-mediated pathways.
| α-Keto Fatty Acid | Cancer Cell Line | IC50 Value | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Human ovarian cancer (HRA) | 25 µM | [2] |
| Pentadecanoic acid (C15:0) | Non-Hodgkin B-cell lymphomas | ≤ 50 µM | [3] |
| Branched phenyl derivative of oleic acid | Human breast cancer (MCF-7) | 48 ppm | [4] |
| Branched phenyl derivative of oleic acid | Human colon cancer (HT-29) | 48 ppm | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of α-KFAs are often mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and inhibition of the NF-κB signaling pathway.
| α-Keto Fatty Acid | Assay | Endpoint | Result | Reference |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα Luciferase Reporter Assay | PPARα Activation | Dose-dependent increase | [5] |
| Various α-KFAs | Nitric Oxide Production in Macrophages | Inhibition of NO Production | Significant reduction | |
| Keto-derivatives of ω-3 PUFAs | NF-κB Luciferase Reporter Assay | NF-κB Inhibition | Suppression of NF-κB activity |
II. Key Signaling Pathways
Alpha-keto fatty acids exert their biological effects by modulating key signaling pathways involved in metabolism, inflammation, and cell proliferation.
PPAR Activation Pathway
Certain α-KFAs, such as 13-oxo-ODA, act as agonists for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.
Caption: PPARα activation by α-keto fatty acids.
NF-κB Inhibition Pathway
Alpha-keto fatty acids can suppress inflammatory responses by inhibiting the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB pathway by α-keto fatty acids.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test α-keto fatty acid
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the α-keto fatty acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria in MHB without α-KFA) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the α-KFA at which no visible bacterial growth is observed.[1]
Cell Viability (IC50) Assay
This assay measures the concentration of a compound that is required for 50% inhibition of cell viability in vitro.
Materials:
-
Test α-keto fatty acid
-
Cancer cell line (e.g., HRA, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the α-keto fatty acid for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
PPARα Luciferase Reporter Assay
This assay is used to quantify the activation of PPARα by a test compound.
Materials:
-
HEK293T or other suitable cells
-
PPARα expression plasmid
-
PPRE-luciferase reporter plasmid
-
Transfection reagent
-
Test α-keto fatty acid
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of the α-keto fatty acid.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Express the results as fold activation relative to the vehicle control.[5]
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB activation by a test compound.
Materials:
-
HEK293T or other suitable cells stably expressing an NF-κB luciferase reporter
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Test α-keto fatty acid
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the α-keto fatty acid for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Western Blot for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway.
Materials:
-
Cell lysates from cells treated with α-keto fatty acids
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).
-
Incubate the membrane with primary antibodies specific for the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
This guide provides a foundational overview of the biological activities of alpha-keto fatty acids. Further research is warranted to fully elucidate their mechanisms of action and explore their potential as novel therapeutic agents.
References
- 1. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 2-Keto Acids: GC-MS vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of 2-keto acids is crucial for understanding various metabolic pathways and diagnosing metabolic disorders. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer distinct advantages and disadvantages. This guide provides a comprehensive cross-validation of these methods, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.
The analysis of 2-keto acids, key intermediates in metabolic pathways, presents a challenge due to their polarity and thermal instability. Both GC-MS and LC-MS have been successfully employed for their quantification, though they differ significantly in sample preparation, instrumentation, and the range of analytes they can effectively measure.
At a Glance: Key Differences
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their interaction with a liquid mobile phase and stationary phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Does not require analyte volatility, making it suitable for a wider range of compounds, including larger and more polar biomolecules. |
| Derivatization | Mandatory for 2-keto acids to increase volatility and thermal stability. | Often employed to improve chromatographic separation and ionization efficiency, but not always mandatory. |
| Sample Preparation | More complex, often involving extraction and chemical derivatization steps. | Generally simpler, often requiring only protein precipitation and dilution. |
| Sensitivity | Can achieve high sensitivity, with detection limits in the low ng/mL range. | Typically offers excellent sensitivity, with detection limits often in the low µM to nM range. |
| Compound Coverage | Well-suited for smaller, more volatile 2-keto acids. | Broader applicability to a wider range of 2-keto acids, including larger and less stable ones like oxaloacetic acid. |
| Instrumentation Cost | Generally lower initial instrument cost. | Higher initial instrument cost and maintenance. |
Quantitative Performance Comparison
The following table summarizes the quantitative performance of representative GC-MS and LC-MS methods for the analysis of 2-keto acids, based on published data.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Derivatization | O-trimethylsilyl-quinoxalinol derivatives; Ethoximation followed by tert-butyldimethylsilylation | O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives |
| Linearity (r²) | > 0.995 | > 0.997 |
| Limit of Detection (LOD) | < 50 ng/mL (approximately < 0.5 µM) | 0.01–0.25 µM |
| Limit of Quantitation (LOQ) | Not explicitly stated, but method is used for quantification. | Signal-to-noise ratio of 10. |
| Recovery (%) | 97–104% | 96–109% |
| Reproducibility (% CV) | 0.05–8.3% RSD | 1.1–4.7% CV |
Experimental Workflows
The general workflows for analyzing 2-keto acids by GC-MS and LC-MS are outlined below. The key difference lies in the mandatory and often multi-step derivatization required for GC-MS.
Caption: Generalized experimental workflows for 2-keto acid analysis by GC-MS and LC-MS.
Logical Comparison of Methodologies
The choice between GC-MS and LC-MS for 2-keto acid analysis depends on several factors, including the specific analytes of interest, required sensitivity, sample throughput, and available instrumentation.
Caption: Key factors influencing the choice between GC-MS and LC-MS for 2-keto acid analysis.
Detailed Experimental Protocols
GC-MS Protocol: O-trimethylsilyl-quinoxalinol Derivatization
This protocol is based on the method described for the quantitation of 2-keto acids in biological fluids.
-
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard (e.g., 2-ketovaleric acid).
-
Deproteinize the sample by adding a suitable precipitating agent (e.g., perchloric acid), followed by centrifugation.
-
-
Derivatization:
-
To the supernatant, add o-phenylenediamine (OPD) in an acidic medium.
-
Incubate the mixture to allow the formation of quinoxalinol derivatives.
-
Extract the derivatives into an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Perform a second derivatization step by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to form O-trimethylsilyl-quinoxalinol derivatives.
-
-
GC-MS Analysis:
-
GC Column: Capillary column suitable for separating the derivatized keto acids.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to resolve the analytes.
-
MS Detection: Chemical Ionization (CI) with ammonia as the reactant gas is often used for enhanced sensitivity and molecular ion information. Alternatively, Electron Ionization (EI) can be used for library matching.
-
Data Acquisition: Monitor the protonated molecular ions ([M+H]⁺) of the derivatized 2-keto acids and the internal standard in selected ion monitoring (SIM) mode for quantification.
-
LC-MS/MS Protocol: O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) Derivatization
This protocol is based on a method developed for the comprehensive analysis of keto acids in biological samples.
-
Sample Preparation:
-
To a small volume of plasma (e.g., 10 µL), add an internal standard solution.
-
Precipitate proteins with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
-
Derivatization:
-
Take an aliquot of the supernatant and add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) in a suitable buffer.
-
Incubate the reaction mixture to form the PFB-oxime derivatives. This derivatization targets the keto group.
-
-
LC-MS/MS Analysis:
-
LC Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to aid ionization.
-
Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the derivatives.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each derivatized 2-keto acid and the internal standard.
-
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of 2-keto acids. The choice between them is dictated by the specific research question, the properties of the target analytes, and the available resources.
-
GC-MS is a robust and cost-effective method, particularly for the analysis of smaller, more volatile 2-keto acids. However, the mandatory and often complex derivatization steps can be time-consuming and a source of variability.
-
LC-MS/MS offers greater versatility, allowing for the analysis of a broader range of 2-keto acids, including thermally labile and larger molecules, with simpler sample preparation. The higher initial cost and potential for matrix effects are important considerations.
For comprehensive profiling of a wide array of 2-keto acids with high sensitivity, LC-MS/MS is often the preferred method. For targeted analysis of a smaller set of known, volatile 2-keto acids where high throughput is not the primary concern, GC-MS remains a viable and reliable option. This guide provides the foundational information to make an informed decision and to develop and validate a robust analytical method for 2-keto acid analysis in your laboratory.
2-Keto Palmitic Acid in Health and Disease: A Comparative Guide
A notable scarcity of research currently exists on the specific concentrations of 2-keto palmitic acid (also known as 2-oxopalmitic acid) in healthy individuals versus those with disease. While this alpha-keto acid is a potential intermediate in fatty acid metabolism, its direct quantification in clinical studies is not widely reported in the available scientific literature. Consequently, a direct comparison of its levels in various pathological states is not feasible at this time.
This guide, therefore, provides a comparative overview of its precursor, palmitic acid, for which extensive data is available. Understanding the dynamics of palmitic acid can offer valuable context for the potential role of its keto-derivative in metabolic and pathological processes.
Comparative Analysis of Palmitic Acid Levels
While data for this compound is lacking, numerous studies have quantified palmitic acid in healthy and diseased populations. The following table summarizes representative findings for palmitic acid concentrations in human plasma/serum. It is crucial to note that these values are for palmitic acid, not this compound, and are presented to give an indication of the fluctuations of the parent fatty acid in different health states.
| Condition | Subject Group | Palmitic Acid Concentration | Reference |
| Healthy | Young Canadian Adults | 0.3 - 4.1 mmol/L in plasma | [1] |
| Coronary Artery Disease | Patients with Premature CAD | Higher serum levels vs. non-CAD controls (P < 0.001) | [2] |
| Coronary Atherosclerosis | Male Patients | 22% higher serum levels vs. controls without CHD (p<0.01) | [3] |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | Patients | Associated with cardiovascular risk factors | [4] |
| Obesity and Hypertension | Obese Hypertensive Patients | Implicated in increased oxidative stress |
Experimental Protocols
General Protocol for α-Keto Acid Analysis in Human Plasma/Serum
This protocol is a composite of established methods for similar analytes and would require optimization and validation for this compound.
-
Sample Collection and Preparation:
-
Collect venous blood from fasting individuals into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
-
Deproteinization and Extraction:
-
Precipitate proteins by adding a cold organic solvent, such as methanol or acetonitrile, to the plasma sample.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant which contains the lipids and other small molecules.
-
-
Derivatization (Crucial for Keto Acids):
-
α-keto acids are often not readily detectable by mass spectrometry. Therefore, a derivatization step is typically required to create a stable, ionizable product.
-
A common derivatizing agent for α-keto acids is o-phenylenediamine (OPD). The reaction of the keto acid with OPD forms a quinoxalinone derivative, which is more stable and has better ionization efficiency for mass spectrometry.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column for the separation of the derivatized analytes.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
The specific precursor-to-product ion transitions for the derivatized this compound would need to be determined by infusing a pure standard.
-
An isotopically labeled internal standard (e.g., 13C-labeled this compound) should be used for accurate quantification.
-
-
-
Quantification:
-
Construct a calibration curve using a series of known concentrations of the derivatized this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Potential Metabolic and Signaling Pathways
The precise signaling pathways involving this compound are not well-elucidated. However, based on general principles of fatty acid metabolism, a hypothetical pathway can be proposed. Palmitic acid can be converted to 2-hydroxypalmitic acid, which can then be oxidized to this compound. This alpha-keto acid could then potentially undergo oxidative decarboxylation to form the n-1 fatty acid, pentadecanoic acid.
Below is a conceptual workflow for the analysis of 2-keto fatty acids and a hypothetical metabolic pathway.
Caption: A generalized workflow for the quantification of 2-keto fatty acids in biological samples.
Caption: A hypothetical metabolic pathway illustrating the potential formation and degradation of this compound.
References
- 1. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations between Fatty Acid Intakes and Plasma Phospholipid Fatty Acid Concentrations in the European Prospective Investigation into Cancer and Nutrition [mdpi.com]
- 3. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing plasma fatty acids elevates F2-isoprostanes in humans: implications for the cardiovascular risk factor cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Enrichment Analysis of 2-Oxohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of isotopic enrichment of metabolites is crucial for understanding metabolic pathways, flux analysis, and drug development. This guide provides an objective comparison of the primary analytical techniques for determining the isotopic enrichment of 2-oxohexadecanoic acid, a key intermediate in fatty acid metabolism. We will delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
At a Glance: Method Comparison
To facilitate a clear understanding of the strengths and weaknesses of each technique, the following table summarizes their key performance characteristics for the analysis of 2-oxohexadecanoic acid and related keto acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | Low (µg/mL to mg/mL) |
| Precision (%RSD) | Excellent (<5%) | Excellent (<5%) | Good (1-10%) |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Sample Preparation | Requires derivatization | Derivatization often required for keto acids | Minimal, non-destructive |
| Throughput | High | High | Low |
| Structural Information | Fragmentation pattern provides some structural data | MS/MS provides detailed structural information | Provides detailed structural and positional isotope information |
| Cost | Moderate | High | Very High |
In-Depth Analysis of Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like 2-oxohexadecanoic acid, a derivatization step is mandatory to increase their volatility and thermal stability.
Strengths:
-
High Chromatographic Resolution: GC offers excellent separation of complex mixtures.
-
Reproducibility: Established methods and libraries provide high reproducibility.
-
Cost-Effective: Compared to LC-MS, GC-MS systems are generally more affordable.
Limitations:
-
Derivatization Requirement: The need for derivatization can introduce variability and increase sample preparation time.
-
Thermal Degradation: Some derivatives of keto acids can be thermally labile.
A common derivatization strategy for keto acids is the formation of oximes to protect the keto group, followed by esterification of the carboxylic acid. The use of stable isotope-labeled internal standards is crucial for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the gold standard for metabolomics and bioanalysis due to its high sensitivity and applicability to a wide range of compounds without the need for derivatization in many cases. However, for keto acids, derivatization is often employed to enhance ionization efficiency and chromatographic retention.
Strengths:
-
High Sensitivity and Specificity: Particularly with tandem mass spectrometry (MS/MS), LC-MS offers exceptional sensitivity and specificity.
-
Versatility: Applicable to a broad range of polar and non-polar compounds.
-
Reduced Sample Preparation: In some cases, derivatization can be avoided.
Limitations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect quantification.
-
Higher Cost: LC-MS systems, especially high-resolution instruments, are more expensive.
For 2-oxohexadecanoic acid, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can significantly improve detection limits in negative ion mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed structural information and can directly measure site-specific isotopic enrichment without the need for chromatographic separation or derivatization.
Strengths:
-
Non-destructive: The sample can be recovered after analysis.
-
Positional Isotope Information: NMR can distinguish between isotopes at different positions within a molecule.
-
No Derivatization: Direct analysis of the sample in solution.
Limitations:
-
Low Sensitivity: Requires significantly more sample compared to MS-based methods.
-
Complex Spectra: Overlapping signals in complex mixtures can make interpretation difficult.
-
Low Throughput: Longer acquisition times are needed.
For 2-oxohexadecanoic acid, ¹³C-NMR can be used to determine the position and extent of ¹³C labeling. The chemical shifts of the carbon atoms provide a fingerprint of the molecule.
Experimental Protocols
GC-MS Analysis of 2-Oxohexadecanoic Acid (with Derivatization)
1. Sample Preparation and Extraction:
-
To 100 µL of sample (e.g., plasma, cell lysate), add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄]-2-oxohexadecanoic acid).
-
Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or a mixture of hexane and isopropanol.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
-
Oximation: Add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine to the dried extract. Heat at 60°C for 30 minutes.
-
Esterification: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) ester.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection mode.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) or chemical ionization (CI) mode. Use selected ion monitoring (SIM) for quantification of the target ions for the analyte and internal standard.
LC-MS/MS Analysis of 2-Oxohexadecanoic Acid (with Derivatization)
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as for GC-MS, including the addition of an internal standard.
2. Derivatization:
-
Add a solution of a derivatizing agent that enhances ionization, such as 1-(2,4-dinitrophenyl)hydrazine (DNPH) or a Girard's reagent, to the dried extract. React at a specified temperature and time.
3. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source, typically in negative ion mode for carboxyl-containing compounds.
-
Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard for high selectivity and sensitivity.
NMR Analysis of ¹³C-Labeled 2-Oxohexadecanoic Acid
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified 2-oxohexadecanoic acid extract in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Parameters: Use a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay should be long enough to allow for quantitative analysis.
3. Data Analysis:
-
Process the spectrum (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals corresponding to the different carbon atoms in the 2-oxohexadecanoic acid molecule.
-
The relative integrals of the signals from the labeled and unlabeled positions will determine the isotopic enrichment.
Visualizing the Workflow
Caption: General experimental workflow for the isotopic enrichment analysis of 2-oxohexadecanoic acid.
Signaling Pathway Context
Isotopic enrichment analysis of 2-oxohexadecanoic acid is often performed in the context of studying fatty acid oxidation (beta-oxidation) and its role in cellular energy metabolism and disease.
Caption: Simplified pathway of fatty acid beta-oxidation showing the position of 2-oxohexadecanoyl-CoA.
Conclusion
The choice of analytical method for isotopic enrichment analysis of 2-oxohexadecanoic acid depends on the specific research question, the required sensitivity, the available sample amount, and the instrumentation at hand.
-
GC-MS is a reliable and cost-effective method, particularly for targeted analysis when high throughput is needed, provided that a robust derivatization protocol is established.
-
LC-MS/MS offers the highest sensitivity and is ideal for analyzing low-abundance species in complex biological matrices.
-
NMR is unparalleled in its ability to provide site-specific isotopic information without sample destruction, making it a valuable tool for mechanistic studies, although it is limited by its lower sensitivity.
For comprehensive metabolic flux analysis, a combination of these techniques may be most powerful, using MS-based methods for high-sensitivity screening and quantification, and NMR for validating positional isotopic enrichment.
A Researcher's Guide to Comparative Lipidomics of 2-Keto Fatty Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The study of 2-keto fatty acid (2-oxo fatty acid) isomers, key intermediates in fatty acid metabolism, presents a burgeoning field with significant implications for understanding cellular signaling, energy homeostasis, and disease pathology. While direct comparative studies on these isomers are nascent, this guide provides a comprehensive framework for their investigation, drawing parallels from the more extensively studied 2-hydroxy fatty acids and established analytical principles. This document outlines the metabolic context of 2-keto fatty acids, proposes robust experimental protocols for their comparative analysis, and visualizes the key pathways and workflows to facilitate further research.
Metabolic Significance and Potential Isomer-Specific Roles
Alpha-keto acids, such as α-ketoglutarate, are well-established as crucial nodes in metabolism, linking carbohydrate and nitrogen pathways, and acting as signaling molecules.[1][2][3] 2-keto fatty acids are primarily known as intermediates in the α-oxidation of fatty acids, a process that involves the shortening of fatty acids by one carbon.[4] An enzyme system in the brain, for instance, has been shown to catalyze the oxidative decarboxylation of 2-ketostearic acid to produce heptadecanoic acid.[4]
The biological functions of fatty acids are intricately linked to their structure, including chain length, and the position and geometry of double bonds.[5] It is therefore highly probable that isomers of 2-keto fatty acids exhibit distinct biological activities. These differences could manifest in varying substrate specificities for enzymes in their metabolic pathways, leading to altered downstream signaling or metabolic flux.
Proposed Experimental Workflow for Comparative Analysis
A systematic comparison of 2-keto fatty acid isomers requires a multi-step approach encompassing sample preparation, derivatization, chromatographic separation, and mass spectrometric analysis. The following workflow is proposed as a robust methodology for these investigations.
Caption: Proposed workflow for the comparative analysis of 2-keto fatty acid isomers.
Detailed Experimental Protocols
Lipid Extraction and Saponification
-
Objective: To extract total lipids from a biological sample and release free fatty acids.
-
Protocol:
-
Homogenize the sample in a chloroform:methanol mixture (2:1, v/v) according to the Folch method.
-
After phase separation, collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a methanolic potassium hydroxide solution and heat to saponify the ester linkages, releasing the free fatty acids.
-
Acidify the mixture and extract the free fatty acids with hexane.
-
Derivatization for GC-MS and HPLC-MS Analysis
-
Objective: To convert the 2-keto fatty acids into derivatives suitable for chromatographic analysis, enhancing volatility and improving fragmentation for mass spectrometry.
-
Protocol for Fatty Acid Methyl Esters (FAMEs):
-
To the dried fatty acid extract, add a solution of boron trifluoride in methanol.
-
Heat the mixture to facilitate the esterification of the carboxylic acid group.
-
After cooling, add water and extract the FAMEs with hexane.
-
The resulting FAMEs can be analyzed by GC-MS.
-
-
Protocol for 4,4-Dimethyloxazoline (DMOX) Derivatives:
-
Convert the fatty acids to their acyl chlorides using oxalyl chloride.
-
React the acyl chlorides with 2-amino-2-methyl-1-propanol to form the DMOX derivatives.
-
These derivatives are particularly useful for determining the position of the keto group and any double bonds via mass spectrometry.[6]
-
Data Presentation: A Framework for Comparison
Quantitative data should be organized to highlight the differences between isomers. The following tables provide a template for presenting such data.
Table 1: Hypothetical Chromatographic and Mass Spectrometric Data for 2-Keto-Octadecanoic Acid Isomers (as FAMEs)
| Isomer | Retention Time (min) | Key Diagnostic MS/MS Fragment Ions (m/z) | Relative Abundance (%) |
| 2-Keto-9-octadecenoic acid | t1 | m/za, m/zb, m/zc | x |
| 2-Keto-11-octadecenoic acid | t2 | m/zd, m/ze, m/zf | y |
| 2-Keto-octadecanoic acid | t3 | m/zg, m/zh, m/zi | z |
Table 2: Comparative Enzymatic Activity with 2-Keto Fatty Acid Isomers
| Enzyme | Isomer Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| 2-Keto Fatty Acid Decarboxylase | 2-Keto-9-octadecenoic acid | k1 | v1 |
| 2-Keto-11-octadecenoic acid | k2 | v2 | |
| 2-Keto-octadecanoic acid | k3 | v3 |
Visualization of Key Pathways
α-Oxidation Pathway of Fatty Acids
The α-oxidation pathway is a key metabolic route for 2-hydroxy and 2-keto fatty acids. The following diagram illustrates the central role of 2-keto fatty acids as intermediates in this process.
Caption: The role of 2-keto fatty acids in the α-oxidation pathway.
Analytical Considerations for Isomer Separation
The separation of fatty acid isomers is a significant analytical challenge.[5] Several chromatographic techniques can be employed to resolve 2-keto fatty acid isomers.
-
Gas Chromatography (GC): The use of highly polar cyanopropyl columns can improve the separation of cis/trans isomers.[7][8] Temperature programming is also a critical parameter for achieving optimal resolution.[7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC separates fatty acids based on both chain length and degree of unsaturation.[9] The position of a double bond can also influence the elution order.[10] Silver-ion chromatography is a powerful technique for separating isomers based on the number, configuration, and position of double bonds.[9]
Concluding Remarks
The comparative lipidomics of 2-keto fatty acid isomers is a field with considerable potential for new discoveries in cellular metabolism and disease. Although direct comparative data is currently limited, the application of established analytical techniques in lipidomics provides a clear path forward. The experimental framework, protocols, and visualizations presented in this guide are intended to equip researchers with the necessary tools to systematically investigate the unique properties and biological roles of these important metabolic intermediates. Future research in this area will undoubtedly shed light on the nuanced roles of individual 2-keto fatty acid isomers in health and disease, potentially uncovering new therapeutic targets and diagnostic biomarkers.
References
- 1. The Physiological Basis and Nutritional Function of Alpha-ketoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-Ketoglutaric Acid | Rupa Health [rupahealth.com]
- 3. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]
- 4. Decarboxylation of 2-keto fatty acids by brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of <i>cis/trans</i> fatty acid isomers on gas chromatography compared to the Ag-TLC method | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. aocs.org [aocs.org]
- 10. jsbms.jp [jsbms.jp]
2-Keto Palmitic Acid: A Novel Candidate Biomarker for Metabolic Stress
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of metabolic stress biomarkers is continuously evolving as researchers seek more sensitive and specific indicators of cellular dysfunction. While established markers such as lactate and pyruvate provide valuable insights, the identification of novel markers that offer a more nuanced understanding of metabolic dysregulation is a critical area of investigation. This guide introduces 2-keto palmitic acid, a C16 α-keto acid, as a potential next-generation biomarker for metabolic stress, comparing its theoretical advantages and current standing against established alternatives.
Executive Summary
Metabolic stress, a condition characterized by an imbalance between cellular energy demand and supply, is a hallmark of numerous pathologies, including diabetes, cardiovascular disease, and neurodegenerative disorders. Current biomarkers, while useful, can be influenced by a variety of physiological states, sometimes limiting their specificity. This compound, as a product of fatty acid metabolism, may offer a more direct window into lipid-induced metabolic stress, a key driver of many chronic diseases. This guide provides a comparative analysis of this compound against other metabolic stress markers, details experimental protocols for its quantification, and explores its potential role in cellular signaling pathways.
Comparison of this compound with Other Metabolic Stress Biomarkers
The utility of a biomarker is defined by its sensitivity, specificity, and the ease and reliability of its measurement. The following table provides a comparative overview of this compound against established markers of metabolic stress. It is important to note that while data for established markers are abundant, the data for this compound is largely extrapolated from our understanding of fatty acid and keto acid metabolism due to a lack of direct comparative studies.
| Biomarker | Primary Metabolic Pathway | Advantages | Disadvantages |
| This compound | Fatty Acid Oxidation | Potentially high specificity for lipid-induced metabolic stress. May reflect cellular redox state and the balance between fatty acid supply and oxidation. | Limited direct research and clinical validation. Measurement requires more complex analytical techniques (GC-MS, LC-MS/MS). |
| Lactate | Glycolysis | Well-established marker. Relatively easy and rapid to measure. Reflects anaerobic metabolism and redox state (NADH/NAD+ ratio). | Can be elevated by non-pathological conditions such as strenuous exercise. Lacks specificity to the type of metabolic fuel causing stress. |
| Pyruvate | Glycolysis | Central molecule in metabolism, linking glycolysis, the TCA cycle, and gluconeogenesis. The lactate-to-pyruvate ratio is a good indicator of cytosolic redox state. | Can be rapidly metabolized, leading to transient changes. Interpretation often requires simultaneous measurement of lactate. |
| β-Hydroxybutyrate | Ketogenesis | Primary ketone body, indicating a shift towards fatty acid oxidation and ketone production. Important marker for ketoacidosis and therapeutic ketosis. | Levels are highly influenced by dietary intake (e.g., ketogenic diet) and fasting state. |
| Acetoacetate | Ketogenesis | Another key ketone body. The β-hydroxybutyrate-to-acetoacetate ratio reflects the mitochondrial redox state. | Less stable than β-hydroxybutyrate, making measurement more challenging. |
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Due to its chemical properties, derivatization is often required prior to analysis by mass spectrometry.
Quantification of 2-Keto Acids in Biological Fluids by GC-MS
This method is adapted from established protocols for the analysis of 2-keto acids[1].
1. Sample Preparation and Derivatization:
- To 100 µL of plasma or urine, add an internal standard (e.g., 2-ketovaleric acid).
- Acidify the sample with HCl.
- Add o-phenylenediamine to the mixture. This reacts with the α-keto acid to form a stable quinoxalinol derivative.
- Incubate the reaction mixture to ensure complete derivatization.
- Extract the quinoxalinol derivatives using an organic solvent (e.g., ethyl acetate).
- Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Silylation:
- To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
- Incubate to convert the quinoxalinol derivatives to their O-trimethylsilyl (O-TMS) ethers. This increases their volatility for GC analysis.
3. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph equipped with a capillary column.
- The separation of the O-TMS-quinoxalinol derivatives is achieved based on their boiling points and interaction with the column's stationary phase.
- The eluting compounds are introduced into a mass spectrometer for detection and quantification. Chemical ionization is often used for sensitive detection of the protonated molecular ions.
Quantification of Fatty Acids in Biological Samples by LC-MS/MS
This protocol provides a general framework for fatty acid analysis that can be adapted for this compound[2][3].
1. Lipid Extraction:
- To a small volume of biofluid (e.g., 15 µL of plasma) or homogenized tissue, add a mixture of organic solvents (e.g., methanol and methyl tert-butyl ether) to precipitate proteins and extract lipids.
- Include an appropriate internal standard.
- Vortex and centrifuge the sample to separate the organic (lipid-containing) and aqueous layers.
- Collect the organic layer.
2. Hydrolysis (for total fatty acid analysis):
- If measuring total this compound (free and esterified), the extracted lipids need to be hydrolyzed (e.g., using potassium hydroxide in methanol) to release the fatty acids from complex lipids.
- Neutralize the sample after hydrolysis.
3. LC-MS/MS Analysis:
- Inject the extracted and prepared sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
- Separation is typically achieved using a C18 reversed-phase column.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
Signaling Pathways and Metabolic Fate
While the direct signaling roles of this compound are not well-elucidated, its position as an intermediate in fatty acid metabolism suggests its involvement in key metabolic and signaling pathways.
Potential Metabolic Fate of this compound
The diagram below illustrates the potential metabolic pathways involving this compound. Under conditions of high fatty acid influx, the capacity of β-oxidation may be exceeded, leading to the accumulation of intermediates and potentially the formation of this compound through transamination or other enzymatic reactions.
Experimental Workflow for Biomarker Validation
The validation of this compound as a biomarker for metabolic stress requires a systematic approach, as outlined in the workflow below.
Conclusion
This compound represents a promising, albeit underexplored, candidate biomarker for metabolic stress, particularly in the context of lipid overload. Its direct link to fatty acid metabolism could provide a more specific measure of lipotoxicity-induced cellular dysfunction compared to broader markers like lactate. However, significant research is required to validate its clinical utility. The development of standardized analytical methods and their application in well-designed in vitro, preclinical, and clinical studies will be critical in establishing the role of this compound in the arsenal of tools for diagnosing and monitoring metabolic diseases. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this novel biomarker.
References
- 1. Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Differentiating 2-Keto Palmitic Acid from Beta-Oxidation Intermediates: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification and differentiation of lipid metabolites are paramount for understanding cellular metabolism and developing targeted therapeutics. This guide provides a comprehensive comparison of 2-Keto palmitic acid and the primary intermediates of palmitic acid beta-oxidation, offering insights into their structural and analytical distinctions. We present supporting experimental data and detailed protocols to aid in the accurate identification of these critical molecules.
The beta-oxidation of palmitic acid, a common saturated fatty acid, is a fundamental catabolic process that generates acetyl-CoA for energy production. This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing key metabolic intermediates. This compound (also known as 2-oxohexadecanoic acid), while not a direct intermediate of the canonical beta-oxidation spiral, is an alpha-keto fatty acid that can be structurally similar to one of the beta-oxidation intermediates, 3-ketoacyl-CoA. Understanding the subtle yet significant differences between these molecules is crucial for accurate metabolic profiling and research.
Structural and Functional Distinctions
The key intermediates in the beta-oxidation of palmitoyl-CoA are:
-
Palmitoyl-CoA: The activated form of palmitic acid that enters the beta-oxidation pathway.
-
trans-Δ²-Enoyl-Palmitoyl-CoA: The product of the first dehydrogenation step, containing a double bond between the alpha and beta carbons.
-
L-3-Hydroxy-Palmitoyl-CoA: Formed by the hydration of the double bond in trans-Δ²-enoyl-palmitoyl-CoA.
-
3-Keto-Palmitoyl-CoA: The product of the second dehydrogenation step, featuring a ketone group at the beta-carbon.
This compound, in contrast, has a ketone group at the alpha-carbon (C2) of the fatty acid chain. This positional difference in the ketone group leads to distinct chemical properties and analytical behaviors.
Comparative Analytical Data
The differentiation of these closely related molecules relies on sensitive analytical techniques such as mass spectrometry, chromatography, and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the expected and reported analytical characteristics that enable their distinction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Fragments (Predicted) |
| This compound | C₁₆H₃₀O₃ | 270.41 | [M-H]⁻, fragments from cleavage adjacent to the keto group.[1] |
| Palmitoyl-CoA | C₃₇H₆₆N₇O₁₇P₃S | 1005.95 | [M+H]⁺, characteristic neutral loss of 507 Da, fragment at m/z 428.[2][3][4][5][6] |
| trans-Δ²-Enoyl-Palmitoyl-CoA | C₃₇H₆₄N₇O₁₇P₃S | 1003.93 | [M+H]⁺, characteristic neutral loss of 507 Da, fragment at m/z 428.[2][3][4][5][6] |
| L-3-Hydroxy-Palmitoyl-CoA | C₃₇H₆₆N₇O₁₈P₃S | 1021.95 | [M+H]⁺, characteristic neutral loss of 507 Da, fragment at m/z 428.[2][3][4][5][6] |
| 3-Keto-Palmitoyl-CoA | C₃₇H₆₄N₇O₁₈P₃S | 1019.93 | [M+H]⁺, characteristic neutral loss of 507 Da, fragment at m/z 428.[2][3][4][5][6] |
| Analytical Technique | Principle of Differentiation | Expected Observations |
| Mass Spectrometry (MS) | Differences in molecular weight and fragmentation patterns. | This compound will have a distinct molecular ion peak compared to the CoA-conjugated beta-oxidation intermediates. The fragmentation of acyl-CoAs typically shows a characteristic neutral loss of the CoA moiety (507 Da).[2][3][4][5][6] The position of the keto group in 2-keto vs. 3-keto palmitic acid derivatives will lead to different product ions upon collision-induced dissociation. |
| High-Performance Liquid Chromatography (HPLC) | Differences in polarity and retention time. | The CoA-conjugated intermediates are significantly more polar than this compound, leading to shorter retention times on a reverse-phase column. A study by Watmough et al. (1989) details the separation of all 27 intermediates of hexadecanoyl-CoA beta-oxidation using reverse-phase HPLC.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the chemical environment of protons and carbons. | The position of the keto group will significantly affect the chemical shifts of adjacent protons and carbons. For this compound, the protons on the alpha-carbon are absent, and the alpha-carbon itself will have a characteristic downfield shift. For 3-keto-palmitoyl-CoA, the protons on the alpha and gamma carbons will be deshielded. |
Experimental Protocols
Mass Spectrometry for Acyl-CoA Analysis
Objective: To identify and differentiate beta-oxidation intermediates based on their mass-to-charge ratio and fragmentation patterns.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for analyzing acyl-CoA species.[4][8]
-
Sample Preparation: Extract acyl-CoAs from cell or tissue samples using an appropriate method, such as solid-phase extraction or liquid-liquid extraction with acidic organic solvents.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan for the precursor ions corresponding to the predicted molecular weights of the intermediates.
-
MS/MS Analysis: Perform collision-induced dissociation (CID) on the precursor ions. For acyl-CoAs, a characteristic neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) and a prominent fragment ion at m/z 428 (adenosine 3',5'-diphosphate) are typically observed.[3][5][8] The fragmentation pattern of the acyl chain will differ based on the position of functional groups.
-
HPLC for Separation of Beta-Oxidation Intermediates
Objective: To separate this compound from the more polar beta-oxidation intermediates.
Methodology: Reversed-phase HPLC is effective for separating compounds with different polarities.
-
Sample Preparation: Extract lipids from the sample. For the analysis of free fatty acids like this compound, derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detector (if derivatized) or a mass spectrometer.
-
-
Expected Results: this compound, being less polar than the CoA-conjugated intermediates, will have a longer retention time. The specific retention times will depend on the exact chromatographic conditions used.
NMR Spectroscopy for Structural Elucidation
Objective: To confirm the position of the keto group and other functional groups.
Methodology: ¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
Sample Preparation: Purify the compound of interest to a high degree. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons.
-
Spectral Analysis:
-
¹H NMR: Protons adjacent to the keto group will exhibit characteristic downfield shifts.
-
¹³C NMR: The carbonyl carbon of the ketone will have a chemical shift in the range of 190-220 ppm. The exact chemical shift will be influenced by its position in the acyl chain.
-
Visualizing the Metabolic Context
The differentiation of these intermediates is critical for understanding their roles within the broader metabolic network. The following diagrams illustrate the beta-oxidation pathway and a general workflow for the analytical differentiation of these compounds.
Caption: The canonical beta-oxidation pathway of palmitoyl-CoA.
Caption: A general workflow for the differentiation of lipid metabolites.
Signaling Roles of Beta-Oxidation Intermediates
While primarily known for their role in energy metabolism, intermediates of beta-oxidation can also have signaling functions, often indirectly, by reflecting the cellular energy status. For instance, the accumulation of long-chain acyl-CoAs can modulate the activity of various enzymes and transcription factors. Malonyl-CoA, an intermediate in fatty acid synthesis, inhibits carnitine palmitoyltransferase I (CPT1), thereby regulating the entry of fatty acids into the mitochondria for beta-oxidation.[10] This provides a mechanism for the cell to balance fatty acid synthesis and degradation based on energy needs.
The following diagram illustrates the central role of beta-oxidation in cellular metabolism and its interaction with other key pathways.
Caption: Regulation of beta-oxidation by malonyl-CoA.
References
- 1. Fragmentation mechanisms of oxofatty acids via high-energy collisional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of the acyl-CoA intermediates of beta-oxidation by h.p.l.c. with on-line radiochemical and photodiode-array detection. Application to the study of [U-14C]hexadecanoate oxidation by intact rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
Postprandial Metabolic Responses to Palmitic Acid Versus Stearic Acid: A Comparative Guide
A detailed examination of the acute metabolic effects of dietary palmitic and stearic acid, supported by experimental data from human clinical trials.
The consumption of different saturated fatty acids can elicit distinct postprandial metabolic responses, with implications for cardiometabolic health. This guide provides a comparative analysis of the postprandial effects of two of the most common dietary saturated fatty acids: palmitic acid (C16:0) and stearic acid (C18:0). The information presented is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of current evidence from human intervention studies.
Executive Summary
Meals enriched with stearic acid have been shown to elicit a more favorable postprandial lipemic profile compared to those enriched with palmitic acid. Specifically, the consumption of stearic acid is associated with lower postprandial concentrations of triglycerides and apolipoprotein B48 (apoB48), a key structural component of chylomicrons.[1][2][3][4] In contrast, the postprandial glycemic and insulinemic responses appear to be broadly similar between the two fatty acids.[1][2][3] These differences are thought to be influenced by the distinct physical and metabolic properties of palmitic and stearic acid, which affect their digestion, absorption, and subsequent metabolic fate.
Quantitative Data Comparison
The following tables summarize the quantitative findings from a randomized, crossover study that investigated the postprandial metabolic effects of two consecutive mixed meals rich in either palmitic acid or stearic acid in healthy adults.[1][2][3][4]
Table 1: Postprandial Lipemic Response
| Parameter | Palmitic Acid Meal | Stearic Acid Meal | Overall Diet Effect (p-value) |
| Triglycerides (iAUC 0-8h, mmol/L·h) | Higher | Lower (-0.18 mmol/L) | 0.001 |
| Apolipoprotein B48 (iAUC 0-8h, mg/L·h) | Higher | Lower (-0.68 mg/L) | 0.002 |
| Non-Esterified Fatty Acids (NEFA) (dAUC 0-8h) | Lower | Higher | ≤ 0.05 |
iAUC: incremental Area Under the Curve; dAUC: decremental Area Under the Curve. Data are presented as directional differences as reported in the source study.
Table 2: Postprandial Glycemic and Insulinemic Response
| Parameter | Palmitic Acid Meal | Stearic Acid Meal | Diet*Time Interaction (p-value) |
| Glucose | No significant difference | No significant difference | Not significant |
| Insulin | No significant difference | No significant difference | Not significant |
| C-peptide | Lower | Higher (earlier peak after 2nd meal) | 0.020 |
Experimental Protocols
The data presented above are primarily based on a human intervention study with the following design:
-
Study Design: A randomized, double-blind, crossover design with two 4-week intervention periods separated by a washout period.[2]
-
Participants: Healthy men and postmenopausal women.[1][2][3]
-
Test Meals: On the final day of each intervention period, participants consumed two consecutive mixed meals (breakfast and lunch) rich in either palmitic acid or stearic acid. Each meal contained approximately 50g of the respective fat blend.[1][2][3]
-
Blood Sampling: Blood samples were collected at baseline (fasting) and at regular intervals for 8 hours following the first meal.[5]
-
Analytical Methods: Plasma concentrations of triglycerides, apoB48, glucose, insulin, C-peptide, and non-esterified fatty acids (NEFA) were measured using standard enzymatic and immunoassay techniques.
Signaling Pathways and Experimental Workflow
To visualize the key biological processes and the experimental approach, the following diagrams are provided.
Dietary Fat Digestion and Absorption
The initial processing of dietary fats is a critical step influencing the postprandial metabolic response.
Caption: Overview of dietary triglyceride digestion in the small intestine.
Enterocyte Fatty Acid Metabolism and Chylomicron Assembly
Following absorption into the intestinal cells (enterocytes), fatty acids are re-esterified and packaged into chylomicrons for transport into the circulation.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Effects of two consecutive mixed meals high in palmitic acid or stearic acid on 8-h postprandial lipemia and glycemia in healthy-weight and overweight men and postmenopausal women: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of two consecutive mixed meals high in palmitic acid or stearic acid on 8-h postprandial lipemia and glycemia in healthy-weight and overweight men and postmenopausal women: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ketogenic Diet's Influence on Fatty Acid Profiles: A Comparative Guide
The ketogenic diet, a high-fat, low-carbohydrate regimen, induces a metabolic state of ketosis, where the body primarily utilizes fat for energy. This profound metabolic shift significantly impacts the composition of fatty acids in various tissues and circulation. This guide provides a comparative analysis of the effects of the ketogenic diet on fatty acid profiles, supported by experimental data, detailed methodologies, and a visualization of the underlying signaling pathways. This information is intended for researchers, scientists, and drug development professionals investigating the metabolic consequences of ketogenic interventions.
Data Presentation: Comparative Analysis of Fatty Acid Profiles
The implementation of a ketogenic diet leads to notable alterations in the fatty acid composition of cell membranes and plasma. The following table summarizes the quantitative changes in individual fatty acids in erythrocyte membranes following a 6-month dietary intervention aimed at reducing nonalcoholic fatty liver disease, which shares metabolic features with ketogenic adaptation.
Table 1: Changes in Erythrocyte Membrane Fatty Acid Composition Following a 6-Month Dietary Intervention. [1]
| Fatty Acid | Common Name | Before Intervention (Mean ± SD) | After Intervention (Mean ± SD) | P-value |
| Saturated Fatty Acids (SFA) | ||||
| C16:0 | Palmitic Acid | 24.5 ± 1.5 | 24.0 ± 1.2 | <0.055 |
| C18:0 | Stearic Acid | 14.8 ± 1.1 | 14.3 ± 1.0 | <0.05 |
| Monounsaturated Fatty Acids (MUFA) | ||||
| C16:1n7 | Palmitoleic Acid | 1.2 ± 0.4 | 0.9 ± 0.3 | <0.05 |
| C18:1n9 | Oleic Acid | 13.5 ± 1.3 | 12.8 ± 1.1 | <0.05 |
| Polyunsaturated Fatty Acids (PUFA) | ||||
| C18:2n6 | Linoleic Acid | 10.2 ± 1.8 | 10.5 ± 1.7 | NS |
| C20:4n6 | Arachidonic Acid | 14.5 ± 2.0 | 15.0 ± 1.9 | NS |
| C20:5n3 | Eicosapentaenoic Acid (EPA) | 0.8 ± 0.3 | 1.0 ± 0.4 | <0.055 |
| C22:6n3 | Docosahexaenoic Acid (DHA) | 3.5 ± 0.9 | 4.0 ± 1.1 | <0.055 |
SD: Standard Deviation; NS: Not Significant.
These findings suggest a decrease in certain saturated and monounsaturated fatty acids, alongside an increase in omega-3 polyunsaturated fatty acids. Other studies have reported that a ketogenic diet can lead to increased levels of very-long-chain fatty acids, specifically C22:0 (behenic acid) and C24:0 (lignoceric acid), in the serum of patients with epilepsy undergoing this dietary therapy[2].
Experimental Protocols
The analysis of fatty acid profiles is crucial for understanding the metabolic effects of the ketogenic diet. The most common and robust method for this is gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs). Below is a detailed, generalized protocol for this procedure.
Protocol: Fatty Acid Profile Analysis in Human Plasma/Erythrocytes by GC-MS
1. Lipid Extraction:
-
Objective: To isolate total lipids from the biological sample.
-
Procedure (modified Folch method):
-
To 100 µL of plasma or washed erythrocytes, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Transesterification (Fatty Acid Methylation):
-
Objective: To convert fatty acids into their volatile methyl ester derivatives (FAMEs) for GC-MS analysis.
-
Procedure:
-
To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.
-
Add a known amount of an internal standard (e.g., C17:0 or C19:0) for quantification.
-
Seal the tube tightly with a Teflon-lined cap and heat at 80°C for 1 hour in a heating block or water bath.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of distilled water.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
3. GC-MS Analysis:
-
Objective: To separate, identify, and quantify the individual FAMEs.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical GC Parameters:
-
Column: A polar capillary column (e.g., BPX70, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 10 minutes.
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra to those of known standards.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard.
-
Mandatory Visualization
Signaling Pathway: Ketogenic Diet and Regulation of Lipogenesis
A key mechanism by which the ketogenic diet alters fatty acid profiles is through the suppression of de novo lipogenesis (the synthesis of new fatty acids). This is primarily mediated by the downregulation of the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway.
References
- 1. Changes of the Fatty Acid Profile in Erythrocyte Membranes of Patients following 6-Month Dietary Intervention Aimed at the Regression of Nonalcoholic Fatty Liver Disease (NAFLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of a ketogenic diet and liver dysfunction on serum very long-chain fatty acids levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Oxo Acid Dehydrogenase Complexes: Function and Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key mitochondrial 2-oxo acid dehydrogenase complexes: the Pyruvate Dehydrogenase Complex (PDHc), the α-Ketoglutarate Dehydrogenase Complex (KGDHc), and the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDHc). These multienzyme complexes are critical regulators of cellular metabolism, linking major catabolic pathways and serving as hubs for metabolic control. Understanding their function and regulation is paramount for research in metabolic diseases, neurodegeneration, and cancer.
Introduction to 2-Oxo Acid Dehydrogenase Complexes
The 2-oxo acid dehydrogenase complexes are a family of large, mitochondrial multienzyme assemblies that catalyze the irreversible oxidative decarboxylation of α-keto acids.[1][2] Each complex is composed of multiple copies of three core enzymes: a 2-oxoacid dehydrogenase (E1), a dihydrolipoamide acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3).[3] While the E1 and E2 components are unique to each complex and determine its substrate specificity, the E3 component is common to all three.[4] These complexes play pivotal roles in central carbon metabolism, including the citric acid cycle and the catabolism of amino acids.[1][5]
Core Function and Metabolic Role
The primary function of these complexes is to convert a 2-oxo acid into its corresponding acyl-CoA derivative, while reducing NAD+ to NADH. This reaction is a crucial control point in metabolism.
-
Pyruvate Dehydrogenase Complex (PDHc): Links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA.[6][7] This is a key gatekeeper reaction for the entry of carbohydrates into aerobic respiration.[8]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHc): Catalyzes a rate-limiting step in the citric acid cycle, converting α-ketoglutarate to succinyl-CoA.[9][10]
-
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDHc): Commits the branched-chain amino acids (leucine, isoleucine, and valine) to oxidative catabolism by converting their respective α-keto acids into branched-chain acyl-CoA derivatives.[11][12]
Table 1: Overview of 2-Oxo Acid Dehydrogenase Complexes
| Feature | Pyruvate Dehydrogenase Complex (PDHc) | α-Ketoglutarate Dehydrogenase Complex (KGDHc) | Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDHc) |
| Substrate | Pyruvate | α-Ketoglutarate | α-Ketoisovalerate, α-Ketoisocaproate, α-Keto-β-methylvalerate |
| Product | Acetyl-CoA, NADH, CO₂ | Succinyl-CoA, NADH, CO₂ | Isobutyryl-CoA, Isovaleryl-CoA, α-Methylbutyryl-CoA, NADH, CO₂ |
| Metabolic Pathway | Links Glycolysis and Citric Acid Cycle | Citric Acid Cycle | Branched-Chain Amino Acid Catabolism |
| Primary Location | Mitochondrial Matrix | Mitochondrial Matrix | Mitochondrial Matrix |
Comparative Kinetics and Substrate Affinity
The kinetic parameters of these complexes, particularly the Michaelis constant (Kₘ), reflect their affinity for their respective substrates and are crucial for understanding their function under different physiological conditions.
Table 2: Comparative Kinetic Parameters of 2-Oxo Acid Dehydrogenase Complexes
| Complex | Substrate | Kₘ (µM) | Source |
| PDHc (Ehrlich ascites tumor cells) | Pyruvate | 46 | [13] |
| NAD⁺ | 110 | [13] | |
| Coenzyme A | 36 | [13] | |
| KGDHc (Ehrlich ascites tumor cells) | α-Ketoglutarate | 1250 | [13] |
| NAD⁺ | 67 | [13] | |
| Coenzyme A | 50 | [13] | |
| KGDHc (Bovine adrenals) | α-Ketoglutarate | 190 | [14] |
| NAD⁺ | 25 | [14] | |
| Coenzyme A | 12 | [14] | |
| BCKDHc | α-Ketoisovalerate | Varies by tissue and organism | [1] |
| α-Ketoisocaproate | Varies by tissue and organism | [1] | |
| α-Keto-β-methylvalerate | Varies by tissue and organism | [1] |
Note: Kₘ values can vary depending on the source of the enzyme, purification methods, and assay conditions.
Regulation of Enzyme Activity
The activities of the 2-oxo acid dehydrogenase complexes are tightly regulated by both allosteric mechanisms and covalent modification, allowing for rapid adaptation to the cell's metabolic state.
Allosteric Regulation
These complexes are sensitive to the energy status of the cell, primarily reflected in the ratios of ATP/ADP and NADH/NAD⁺, as well as the accumulation of their products.
Table 3: Allosteric Regulation of 2-Oxo Acid Dehydrogenase Complexes
| Complex | Activators | Inhibitors |
| PDHc | ADP, Pyruvate | ATP, NADH, Acetyl-CoA[7][8] |
| KGDHc | ADP, Ca²⁺ | ATP, NADH, Succinyl-CoA[3][15] |
| BCKDHc | - | NADH, Branched-chain acyl-CoA products[16] |
Covalent Modification: Phosphorylation and Dephosphorylation
A key regulatory mechanism for PDHc and BCKDHc is reversible phosphorylation. Specific kinases phosphorylate and inactivate the E1 subunit, while phosphatases dephosphorylate and activate it.
-
PDHc Regulation: Pyruvate dehydrogenase kinases (PDKs) inactivate PDHc, and their activity is stimulated by high ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA. Conversely, pyruvate dehydrogenase phosphatases (PDPs) activate PDHc, and their activity can be stimulated by Ca²⁺ and insulin (in adipose tissue).[7][8]
-
BCKDHc Regulation: Branched-chain α-keto acid dehydrogenase kinase (BCKDK) inactivates BCKDHc.[11] The activity of BCKDK itself is inhibited by the branched-chain α-keto acid substrates.[17] A specific phosphatase, PPM1K, activates BCKDHc by dephosphorylation.[11]
KGDHc is not known to be regulated by a phosphorylation/dephosphorylation cycle.
Signaling Pathways and Regulatory Logic
The intricate regulation of these complexes can be visualized as signaling pathways that integrate various metabolic cues.
Caption: Regulation of Pyruvate Dehydrogenase Complex (PDHc) activity.
Caption: Allosteric regulation of α-Ketoglutarate Dehydrogenase Complex (KGDHc).
Caption: Regulation of Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDHc).
Experimental Protocols
Accurate measurement of the activity of these complexes is essential for research. Below are summarized protocols for spectrophotometric assays.
Pyruvate Dehydrogenase Complex (PDHc) Activity Assay
This assay measures the production of NADH, which is monitored by the increase in absorbance at 340 nm. A more sensitive colorimetric assay can be achieved by coupling the reaction to the reduction of a tetrazolium salt.
Caption: Workflow for a colorimetric PDHc activity assay.
Protocol:
-
Sample Preparation: Homogenize tissue or cells in ice-cold PDH Assay Buffer. Centrifuge the homogenate to pellet insoluble material and collect the supernatant.[18]
-
Reaction Setup: Prepare a reaction mix containing PDH Assay Buffer, PDH Substrate, and a developer (for colorimetric assays).[19]
-
Measurement: Add the sample to a 96-well plate, followed by the reaction mix. Incubate at 37°C and measure the absorbance at 450 nm (for colorimetric assays) or 340 nm (for direct NADH measurement) kinetically.[19]
-
Calculation: Determine the rate of change in absorbance and calculate the enzyme activity using a standard curve. One unit of PDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.[19]
α-Ketoglutarate Dehydrogenase Complex (KGDHc) Activity Assay
This assay also relies on monitoring the production of NADH.
Protocol:
-
Sample Preparation: Isolate mitochondria or prepare tissue/cell lysates in an appropriate assay buffer.[20]
-
Reaction Medium: Prepare a reaction medium containing buffer (e.g., 50 mM Tris-HCl, pH 7.0), MgCl₂, CaCl₂, dithiothreitol, thiamine pyrophosphate, NAD⁺, and coenzyme A.[9]
-
Initiation and Measurement: Add the sample to the reaction medium and allow the baseline to stabilize at 37°C. Initiate the reaction by adding α-ketoglutarate. Monitor the formation of NADH by measuring the increase in absorbance at 340 nm.[9]
-
Calculation: Calculate the KGDHc activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6.23 mM⁻¹cm⁻¹).[9]
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDHc) Activity Assay
The activity of BCKDHc can be measured by monitoring the reduction of NAD⁺ to NADH spectrophotometrically.
Protocol:
-
Sample Extraction: Homogenize tissue samples in an extraction buffer. To measure total BCKDHc activity, the extract can be pre-incubated with a phosphatase to dephosphorylate and activate the complex.[21]
-
Assay Reaction: The assay is typically conducted in a buffer containing the branched-chain α-keto acid substrate (e.g., α-ketoisovalerate), cofactors, and the sample extract.[21]
-
Measurement: The production of NADH is followed by measuring the increase in absorbance at 340 nm.[21] A colorimetric alternative involves coupling the NADH production to the reduction of a tetrazolium salt, which forms a colored formazan product that can be measured at a higher wavelength (e.g., 492 nm).[4]
-
Calculation: The activity is calculated from the rate of absorbance change.
Concluding Remarks
The 2-oxo acid dehydrogenase complexes are central players in cellular metabolism, and their intricate regulation allows for a fine-tuned response to the energetic and nutritional state of the cell. Dysregulation of these complexes is implicated in a range of pathologies, making them attractive targets for therapeutic intervention. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field.
References
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The 2-Oxoacid Dehydrogenase Complexes in Mitochondria Can Produce Superoxide/Hydrogen Peroxide at Much Higher Rates Than Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmrservice.com [bmrservice.com]
- 5. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 8. PYRUVATE DEHYDROGENASE COMPLEX (PDH-MULTI-ENZYME COMPLEX) | PPTX [slideshare.net]
- 9. 2.10. Alpha-ketoglutarate dehydrogenase activity assay [bio-protocol.org]
- 10. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. fiveable.me [fiveable.me]
- 13. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative control analysis of branched-chain 2-oxo acid dehydrogenase complex activity by feedback inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphorylation of branched-chain 2-oxo acid dehydrogenase complex in isolated adipocytes. Effects of 2-oxo acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. abcam.com [abcam.com]
- 21. researchgate.net [researchgate.net]
Navigating the Crossroads: A Comparative Guide to the Metabolic Fate of Branched-Chain 2-Oxo Acids
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of branched-chain 2-oxo acids (BCKAs) is paramount. These alpha-keto acids, derived from the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, stand at a critical metabolic juncture. Their fate dictates cellular energy homeostasis, nutrient signaling, and has been implicated in a range of metabolic disorders. This guide provides a comprehensive comparison of the primary and alternative metabolic fates of BCKAs, supported by experimental data and detailed protocols.
The predominant metabolic route for BCKAs is their irreversible oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. This crucial step commits the carbon skeletons of BCAAs to enter the tricarboxylic acid (TCA) cycle for energy production. However, under certain physiological and pathological conditions, alternative metabolic pathways become significant, leading to the formation of various metabolites with distinct biological activities. This guide will delve into a quantitative comparison of these competing metabolic fates.
Quantitative Comparison of BCKA Metabolic Fates
The distribution of BCKAs through their primary and alternative metabolic pathways is subject to intricate regulation, primarily at the level of the BCKDH complex. The activity of this complex is tightly controlled by a phosphorylation/dephosphorylation cycle, governed by BCKDH kinase (BCKDK) and PPM1K phosphatase, respectively.[1] This regulation allows for a dynamic shift in the metabolic flux of BCKAs in response to nutritional and hormonal cues.
The following table summarizes quantitative data from isotopic tracer studies, illustrating the flux of BCKAs through their major metabolic pathways in different tissues and conditions.
| Tissue/Condition | Primary Fate: Oxidative Decarboxylation (Contribution to TCA Cycle) | Alternative Fate: Acylcarnitine Formation | Alternative Fate: Fatty Acid Synthesis | Reference |
| Healthy Mice - Skeletal Muscle | High flux, primary source of TCA cycle intermediates | Low levels of C3 and C5 acylcarnitines | Minimal contribution | [2] |
| Healthy Mice - Liver | Significant oxidation, but lower than muscle | Moderate levels of acylcarnitines | Contributes to lipogenic acetyl-CoA pool | [2][3] |
| Healthy Mice - Adipose Tissue | Lower oxidative rate compared to muscle and liver | Detectable acylcarnitine levels | Significant contributor to both odd- and even-chain fatty acids | [3][4] |
| Insulin-Resistant Mice - Adipose Tissue | Blunted BCAA oxidation | Increased accumulation of BCAA-derived acylcarnitines | Altered fatty acid synthesis profile | [2] |
| 3T3-L1 Adipocytes | Active, but a significant portion is diverted | Not explicitly quantified | Leucine and isoleucine contribute ~25% to the lipogenic acetyl-CoA pool. Valine and isoleucine are major precursors for odd-chain fatty acids via propionyl-CoA. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of molecules and experimental procedures involved in determining the metabolic fate of BCKAs, the following diagrams are provided.
Figure 1. Overview of the metabolic fates of branched-chain 2-oxo acids.
Figure 2. A generalized workflow for studying BCKA metabolism using stable isotopes.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific advancement. The following sections provide detailed methodologies for key experiments cited in this guide.
Protocol 1: Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This protocol is adapted from studies measuring BCKDH activity in tissue homogenates.[5][6]
Objective: To quantify the rate of oxidative decarboxylation of a radiolabeled BCKA substrate by the BCKDH complex in tissue extracts.
Materials:
-
Tissue sample (e.g., liver, skeletal muscle)
-
Homogenization buffer (e.g., 30 mM KPi pH 7.5, 3 mM EDTA, 5 mM DTT, 1 mM α-ketoisovalerate, 3% FBS, 5% Triton X-100, 1 μM Leupeptin)[6]
-
Assay buffer (50 mM HEPES, pH 7.5; 30 mM KPi pH 7.5; 0.4 mM CoA; 3 mM NAD+; 5% FBS; 2 mM thiamine pyrophosphate; 2 mM MgCl2)[5]
-
Radiolabeled substrate: α-keto[1-¹⁴C]isovalerate
-
1 M NaOH
-
Scintillation cocktail
-
Microcentrifuge tubes
-
CO₂ trapping apparatus (e.g., a center well or a connecting tube system)
-
Scintillation counter
-
Tissue homogenizer
Procedure:
-
Tissue Homogenization: Pulverize frozen tissue samples in liquid nitrogen and homogenize in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the mitochondrial and cytosolic fractions.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Reaction Setup: In a microcentrifuge tube, add a defined amount of tissue homogenate (e.g., 50 µL) to the assay buffer.
-
CO₂ Trap: Place a CO₂ trap containing a known volume of 1 M NaOH (e.g., a filter paper wick soaked in NaOH in a center well) inside the reaction tube or in a connected tube.
-
Initiate Reaction: Add the radiolabeled substrate (α-keto[1-¹⁴C]isovalerate) to the reaction mixture to start the reaction. Immediately seal the tube.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the reaction mixture, which will release the ¹⁴CO₂.
-
Trap CO₂: Allow the ¹⁴CO₂ to be trapped in the NaOH for an additional period (e.g., 60 minutes) at room temperature.
-
Scintillation Counting: Transfer the NaOH from the trap into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the BCKDH activity as nmol of ¹⁴CO₂ produced per minute per mg of protein.
Protocol 2: Isotopic Tracer Analysis of BCKA Metabolism using LC-MS/MS
This protocol provides a general framework for using stable isotope-labeled BCAAs to trace their metabolic fate.[1][7]
Objective: To determine the relative contribution of BCKAs to downstream metabolic pathways, such as the TCA cycle and fatty acid synthesis, by measuring the incorporation of stable isotopes.
Materials:
-
Cell culture or animal model
-
Stable isotope-labeled tracer (e.g., [U-¹³C]leucine, [U-¹³C]isoleucine, or [U-¹³C]valine)
-
Appropriate cell culture media or diet
-
Metabolite extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., C18 for acylcarnitines, HILIC for polar metabolites)
Procedure:
-
Isotopic Labeling:
-
In vitro: Culture cells in media containing the stable isotope-labeled BCAA for a time course sufficient to reach isotopic steady-state.
-
In vivo: Administer the stable isotope-labeled BCAA to animals via diet, gavage, or infusion.
-
-
Sample Collection: Harvest cells or tissues at designated time points. Rapidly quench metabolism by snap-freezing in liquid nitrogen.
-
Metabolite Extraction: Homogenize tissues or lyse cells in a cold extraction solvent. Centrifuge to remove protein and cellular debris.
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or by lyophilization. Reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate metabolites using an appropriate chromatographic method.
-
Detect and quantify the mass isotopologues of downstream metabolites (e.g., TCA cycle intermediates, acylcarnitines, fatty acids) using multiple reaction monitoring (MRM) or high-resolution mass spectrometry.
-
-
Data Analysis:
-
Determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correct for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate the fractional contribution of the tracer to the product pools, providing a quantitative measure of metabolic flux.
-
Protocol 3: Quantification of Acylcarnitines Derived from BCAA Catabolism
This protocol is based on LC-MS/MS methods developed for the sensitive and specific quantification of acylcarnitine species.[8]
Objective: To measure the concentrations of specific acylcarnitines (e.g., isovalerylcarnitine, 2-methylbutyrylcarnitine, isobutyrylcarnitine) in biological samples as markers of alternative BCKA metabolism.
Materials:
-
Plasma, serum, or tissue homogenate
-
Internal standards (stable isotope-labeled acylcarnitines)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
-
C18 reversed-phase LC column
Procedure:
-
Sample Preparation:
-
To a known volume of sample, add a mixture of stable isotope-labeled internal standards.
-
Precipitate proteins by adding a cold protein precipitation solvent.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (Optional but common): Esterify the acylcarnitines (e.g., with butanol-HCl) to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the acylcarnitines using a gradient elution on a C18 column.
-
Detect and quantify each acylcarnitine and its corresponding internal standard using MRM in positive ion mode. The precursor ion is typically the [M+H]⁺ ion, and the characteristic product ion is at m/z 85 (for butylated derivatives) or another specific fragment.
-
-
Quantification:
-
Generate a standard curve for each analyte using known concentrations of unlabeled acylcarnitines.
-
Calculate the concentration of each acylcarnitine in the sample by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
-
By providing a clear comparison of the metabolic fates of branched-chain 2-oxo acids, along with detailed experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to further investigate the complex role of BCAA metabolism in health and disease. The ability to quantitatively assess the flux through these competing pathways is essential for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids [escholarship.org]
- 3. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 4. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
